Pantothenic acid-13C3,15N hemicalcium
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C18H32CaN2O10 |
|---|---|
Peso molecular |
484.47 g/mol |
Nombre IUPAC |
calcium bis(3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl](15N)amino](1,2,3-13C3)propanoate) |
InChI |
InChI=1S/2C9H17NO5.Ca/c2*1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;/h2*7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);/q;;+2/p-2/t2*7-;/m00./s1/i2*3+1,4+1,6+1,10+1; |
Clave InChI |
FAPWYRCQGJNNSJ-DXAJRXMUSA-L |
Origen del producto |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of Pantothenic Acid-13C3,15N Hemicalcium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of Pantothenic acid-13C3,15N hemicalcium, a stable isotope-labeled internal standard crucial for accurate quantification of Vitamin B5 (Pantothenic Acid) in various biological and pharmaceutical matrices. This document details its physicochemical characteristics, provides an in-depth experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and illustrates its central role in the biosynthesis of Coenzyme A.
Core Chemical and Physical Properties
This compound is a synthetic, non-radioactive, isotopically labeled form of D-pantothenic acid hemicalcium salt.[1][2] The incorporation of three Carbon-13 (¹³C) atoms and one Nitrogen-15 (¹⁵N) atom into the β-alanine portion of the molecule provides a distinct mass shift, enabling its use as an ideal internal standard for stable isotope dilution assays.[3]
Chemical Identifiers and Molecular Structure
| Property | Value | Source(s) |
| Chemical Name | calcium;3---INVALID-LINK--propanoate | [1] |
| CAS Number | 356786-94-2 | [1] |
| Molecular Formula | (¹³C₃C₆H₁₆¹⁵NO₅)₂Ca | [1] |
| Molecular Weight | 484.47 g/mol | [1] |
| SMILES String | [Ca+2].--INVALID-LINK--[O-]">15NHC(=O)--INVALID-LINK--C(CO)(C)C.--INVALID-LINK--[O-]">15NHC(=O)--INVALID-LINK--C(CO)(C)C | |
| InChI Key | FAPWYRCQGJNNSJ-UBKPKTQASA-L |
Physicochemical Data
| Property | Value | Source(s) |
| Appearance | White powder | [4] |
| Melting Point | 195-196 °C (decomposes) | [5] |
| Solubility | Soluble in water (1 g in 3 mL), DMSO (44 mg/mL). Slightly soluble in ethanol. Insoluble in chloroform (B151607) and ether. | [6][7] |
| pKa (of Pantothenic Acid) | 4.35 (Strongest Acidic) | [8][9] |
| Optical Rotation | [α]25/D +25.0° to +28.0° | [6] |
Purity and Isotopic Enrichment
| Specification | Value | Source(s) |
| Chemical Purity (HPLC) | >95% to 99.3% | [1][2] |
| Isotopic Enrichment (¹³C) | 99% | [10] |
| Isotopic Enrichment (¹⁵N) | 98% | [10] |
Role in Coenzyme A Biosynthesis
Pantothenic acid is an essential precursor for the biosynthesis of Coenzyme A (CoA), a fundamental cofactor in numerous metabolic pathways, including the synthesis and oxidation of fatty acids and the Krebs cycle.[11] The metabolic pathway from pantothenic acid to CoA is a five-step enzymatic process.
Experimental Protocols: Quantification of Pantothenic Acid in Human Serum by LC-MS/MS
The use of this compound as an internal standard is critical for correcting for matrix effects and variations during sample preparation and analysis, ensuring high accuracy and precision.[12]
Materials and Reagents
-
Pantothenic Acid (Vitamin B5) standard
-
This compound (Internal Standard)
-
LC-MS/MS grade Methanol (B129727)
-
LC-MS/MS grade Acetonitrile
-
LC-MS/MS grade Formic Acid
-
Human Serum (drug-free)
-
Ultrapure water
Preparation of Standard and Internal Standard Stock Solutions
-
Pantothenic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve pantothenic acid in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve the internal standard in methanol.
-
Working Solutions: Prepare serial dilutions of the pantothenic acid stock solution in methanol:water (1:1, v/v) to create calibration standards. Prepare a working solution of the internal standard at an appropriate concentration in the same diluent.[12]
Sample Preparation Protocol
-
Thaw human serum samples at room temperature.
-
To 100 µL of serum in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of methanol containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[12]
LC-MS/MS Method
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for separation of pantothenic acid from matrix components |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be optimized for the specific instrument |
| Pantothenic Acid | e.g., Q1: 220.1 -> Q3: 90.1 |
| Pantothenic acid-13C3,15N | e.g., Q1: 224.1 -> Q3: 94.1 |
Note: The specific MRM transitions and collision energies should be optimized for the mass spectrometer being used.
Data Analysis and Quantification
Quantification is achieved by calculating the peak area ratio of the analyte (pantothenic acid) to the internal standard (Pantothenic acid-13C3,15N). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of pantothenic acid in the unknown samples is then determined from this calibration curve.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of pantothenic acid in complex biological matrices. Its well-defined chemical properties and high isotopic purity make it the internal standard of choice for stable isotope dilution LC-MS/MS assays. The methodologies outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to implement reliable analytical methods for the assessment of Vitamin B5 status in clinical and research settings.
References
- 1. This compound Salt [lgcstandards.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pantothenic acid quantification by a stable isotope dilution assay based on liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acrossbiotech.com [acrossbiotech.com]
- 5. echemi.com [echemi.com]
- 6. Calcium pantothenate - CAS-Number 137-08-6 - Order from Chemodex [chemodex.com]
- 7. Calcium D-Pantothenate | 137-08-6 [chemicalbook.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. P. aeruginosa Metabolome Database: Pantothenic acid (PAMDB000085) [pseudomonas.umaryland.edu]
- 10. Vitamin Bâ , calcium salt·HâO (calcium pantothenate·HâO) (β-alanyl-¹³Câ, 99%; ¹âµN, 98%)- Cambridge Isotope Laboratories, CNLM-7694-0.01 [isotope.com]
- 11. Pantothenic acid - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of 13C3,15N-Labeled Pantothenic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 13C3,15N-labeled pantothenic acid. This isotopically labeled version of Vitamin B5 is a critical tool in metabolic research, finding extensive use as an internal standard for mass spectrometry-based quantification and as a tracer for metabolic flux analysis. This document details the synthetic strategy, experimental protocols, and relevant data for the preparation of this important research compound.
Overview of the Synthetic Strategy
The synthesis of pantothenic acid involves the formation of an amide bond between pantoic acid and β-alanine. For the isotopically labeled 13C3,15N-pantothenic acid, the labels are incorporated into the β-alanine moiety. The most common and efficient approach is the condensation of D-pantolactone (the cyclic ester of D-pantoic acid) with commercially available 13C3,15N-labeled β-alanine.
The general chemical transformation is depicted below:
This method is preferred due to the commercial availability of the key labeled starting material, which simplifies the process and ensures high isotopic enrichment in the final product.
Starting Materials and Product Specifications
The successful synthesis of 13C3,15N-pantothenic acid relies on high-quality starting materials. The key components and the specifications of the final product are summarized in the table below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Isotopic Enrichment | Supplier Examples |
| D-Pantolactone | C6H10O3 | 130.14 | ≥98% | N/A | Sigma-Aldrich, TCI |
| β-Alanine (13C3, 15N) | H215N13CH213CH213COOH | 93.06 | ≥98% | 13C: ≥98%, 15N: ≥96-99% | Cambridge Isotope Laboratories, Inc. |
| 13C3,15N-Pantothenic Acid (hemicalcium salt) | (C9H1313C315NO5)2Ca | 484.47 | >95% (HPLC) | As per β-alanine | MedChemExpress, Cerilliant |
Experimental Protocol: Chemical Synthesis
This section details a plausible experimental protocol for the condensation of D-pantolactone with 13C3,15N-β-alanine. This protocol is based on established methods for pantothenic acid synthesis.
Materials and Reagents
-
D-Pantolactone
-
β-Alanine (13C3, 15N)
-
Anhydrous methanol (B129727)
-
Sodium metal or sodium methoxide (B1231860) solution
-
Calcium chloride (for conversion to the hemicalcium salt)
-
Deionized water
-
Reaction vessel with a reflux condenser and magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Step-by-Step Procedure
-
Preparation of Sodium β-alanate solution:
-
In a clean, dry reaction vessel under an inert atmosphere, dissolve a stoichiometric equivalent of sodium metal in anhydrous methanol to prepare a fresh sodium methoxide solution.
-
To this solution, add one equivalent of β-Alanine (13C3, 15N) and stir until it completely dissolves to form the sodium salt of the labeled β-alanine.
-
-
Condensation Reaction:
-
To the methanolic solution of sodium 13C3,15N-β-alanate, add one equivalent of D-pantolactone.
-
Heat the reaction mixture to reflux and maintain it for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Formation of the Calcium Salt and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
The resulting product is the sodium salt of 13C3,15N-pantothenic acid. To convert this to the more stable hemicalcium salt, add a solution of calcium chloride in water or methanol.
-
Stir the mixture to allow for the precipitation of the calcium pantothenate.
-
The precipitate can be collected by filtration.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to achieve high purity.
-
The purified 13C3,15N-pantothenic acid hemicalcium salt should be dried under vacuum.
-
Characterization
The final product should be characterized to confirm its identity and isotopic enrichment.
-
Mass Spectrometry (MS): To confirm the molecular weight and the incorporation of the isotopic labels. The mass shift compared to the unlabeled compound should be +4 amu.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To confirm the chemical structure and the positions of the 13C labels.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Visualization of the Synthesis Workflow
The following diagram illustrates the key steps in the chemical synthesis of 13C3,15N-pantothenic acid.
Caption: Chemical synthesis workflow for 13C3,15N-pantothenic acid.
Biosynthesis of Labeled Coenzyme A using 13C3,15N-Pantothenate
While this guide focuses on the chemical synthesis of 13C3,15N-pantothenic acid, it is important to note its primary application: the biosynthetic generation of labeled Coenzyme A (CoA) and its thioesters in cell culture. This method, analogous to SILAC (Stable Isotope Labeling by Amino acids in Cell culture), is termed SILEC (Stable Isotope Labeling by Essential nutrients in Cell Culture).[1][2]
The workflow for this biosynthetic process is outlined below.
Caption: Biosynthetic labeling of Coenzyme A using 13C3,15N-pantothenate.
Quantitative Data from Biosynthetic Labeling
In a typical SILEC experiment, murine hepatocytes are cultured in a medium where standard pantothenate is replaced with [13C315N1]-pantothenate.[1][2]
| Parameter | Value | Reference |
| Labeling Efficiency | >99% | [1][2] |
| Cell Passages for >99% Labeling | 3 | [1][2] |
| [13C315N1]-Pantothenate Concentration in Media | 1 mg/L | [1] |
| Mass Shift in Labeled CoA | +4 amu | [1] |
This biosynthetic approach has proven highly efficient for generating internal standards for quantitative mass spectrometry, overcoming the challenges of chemically synthesizing a wide range of CoA thioesters.[1][2]
Conclusion
The synthesis of 13C3,15N-labeled pantothenic acid is a straightforward chemical process, primarily involving the condensation of D-pantolactone with commercially available isotopically labeled β-alanine. The resulting labeled pantothenic acid is an invaluable tool for researchers in metabolism and drug development, enabling precise quantification of CoA and its derivatives through stable isotope dilution mass spectrometry. The SILEC method further highlights the utility of this compound in generating complex labeled metabolites within a cellular context. This guide provides the foundational knowledge for the synthesis and application of this essential research compound.
References
The Gold Standard: A Technical Guide to Pantothenic Acid-¹³C₃,¹⁵N Hemicalcium in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Pantothenic acid-¹³C₃,¹⁵N hemicalcium, a stable isotope-labeled internal standard essential for accurate and precise quantification of pantothenic acid (Vitamin B5) in various biological matrices. This document outlines the chemical properties, typical analytical specifications, and detailed methodologies for its application in mass spectrometry-based bioanalysis.
Introduction: The Need for a Reliable Internal Standard
Pantothenic acid, a water-soluble B vitamin, is a vital precursor for the biosynthesis of Coenzyme A (CoA), a critical cofactor in numerous metabolic pathways, including the citric acid cycle and the synthesis and oxidation of fatty acids.[1] Accurate measurement of pantothenic acid levels is crucial for nutritional assessment, clinical diagnostics, and in pharmaceutical and toxicological research.[2] Stable isotope dilution analysis using a labeled internal standard is the gold standard for quantitative mass spectrometry, as it effectively compensates for variations in sample preparation and matrix effects.[3] Pantothenic acid-¹³C₃,¹⁵N hemicalcium, with its three ¹³C atoms and one ¹⁵N atom, provides a distinct mass shift, ensuring it does not interfere with the endogenous analyte while behaving chemically identically during extraction and ionization.[1]
Core Specifications of the Standard
Quantitative data for Pantothenic acid-¹³C₃,¹⁵N hemicalcium is critical for its effective use. The following tables summarize the key chemical and physical properties, as well as typical analytical specifications provided by commercial suppliers.
Table 1: Chemical and Physical Properties
| Property | Value |
| Chemical Name | D-Pantothenic acid-¹³C₃,¹⁵N hemicalcium salt |
| Synonyms | Vitamin B5-¹³C₃,¹⁵N hemicalcium |
| CAS Number | 356786-94-2[4] |
| Molecular Formula | (¹³C₃C₆H₁₆¹⁵NO₅)₂Ca[4] |
| Molecular Weight | ~480.5 g/mol [4] |
| Appearance | White to off-white solid[5] |
| Solubility | Slightly soluble in water and methanol[5] |
Table 2: Typical Analytical Specifications
| Parameter | Specification |
| Chemical Purity (HPLC) | ≥95%[4] |
| Isotopic Purity (¹³C) | ≥99% |
| Isotopic Purity (¹⁵N) | ≥98%[6] |
| Storage Conditions | -20°C, protected from light and moisture |
Experimental Protocol: Quantitative Analysis of Pantothenic Acid by LC-MS/MS
This section provides a detailed, generalized protocol for the quantification of pantothenic acid in biological samples, such as human serum or plasma, using Pantothenic acid-¹³C₃,¹⁵N hemicalcium as an internal standard.
Materials and Reagents
-
Pantothenic acid analytical standard
-
Pantothenic acid-¹³C₃,¹⁵N hemicalcium internal standard
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human serum/plasma samples
Sample Preparation
A protein precipitation method is commonly employed for the extraction of pantothenic acid from serum or plasma.
-
Spiking with Internal Standard: To 100 µL of serum or plasma in a microcentrifuge tube, add a pre-determined amount of Pantothenic acid-¹³C₃,¹⁵N hemicalcium working solution (e.g., 10 µL of a 1 µg/mL solution).
-
Protein Precipitation: Add 300 µL of cold methanol containing 0.1% formic acid to the sample.
-
Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation. Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions that may require optimization based on the specific instrumentation used.
Table 3: Suggested LC-MS/MS Parameters
| Parameter | Suggested Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | See Table 4 |
| Collision Energy (CE) | To be optimized for the specific instrument |
| Dwell Time | 100 ms |
Table 4: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Pantothenic Acid | 220.1 | 90.1 |
| Pantothenic Acid-¹³C₃,¹⁵N | 224.1 | 94.1 |
Note: The exact m/z values may vary slightly depending on the instrument calibration and resolution. The product ion corresponds to the pantoic acid fragment.
Data Analysis and Quantification
Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of a series of calibration standards against their known concentrations. The concentration of pantothenic acid in the unknown samples is then determined by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow and Biological Context
Diagrams are essential for understanding complex processes. The following visualizations, created using the DOT language, illustrate the experimental workflow and the biological pathway in which pantothenic acid is involved.
Caption: Experimental workflow for quantitative analysis.
Caption: Coenzyme A biosynthesis pathway.
Synthesis of Isotopically Labeled Pantothenic Acid
While detailed, proprietary synthesis methods for commercially available Pantothenic acid-¹³C₃,¹⁵N hemicalcium are not publicly disclosed, the general synthetic strategy involves the coupling of isotopically labeled β-alanine with pantoic acid or its derivatives. The ¹³C and ¹⁵N labels are incorporated into the β-alanine precursor, which is then condensed with unlabeled pantoic acid to form the final labeled pantothenic acid molecule.
Conclusion
Pantothenic acid-¹³C₃,¹⁵N hemicalcium is an indispensable tool for researchers and scientists requiring accurate and reliable quantification of pantothenic acid. Its use in stable isotope dilution LC-MS/MS assays provides the highest level of analytical confidence. The methodologies and data presented in this guide offer a solid foundation for the implementation of this gold-standard internal standard in a variety of research and development settings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Pantothenic acid quantification by a stable isotope dilution assay based on liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pantothenic Acid-13C3,15N Hemicalcium Salt [lgcstandards.com]
- 5. lgcstandards.com [lgcstandards.com]
- 6. Vitamin Bâ , calcium salt·HâO (calcium pantothenate·HâO)(β-alanyl-¹³Câ, 99%;¹âµN, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
The Atom in the Active Site: A Technical Guide to Isotopically Labeled Vitamin B5 in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin B5, or pantothenic acid, is a fundamental component of Coenzyme A (CoA), a cofactor central to cellular metabolism. The ability to trace the journey of Vitamin B5 and its incorporation into CoA and subsequent metabolic pathways provides an invaluable tool for researchers. Isotopically labeling Vitamin B5 with stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) allows for the precise tracking and quantification of its metabolic fate. This technical guide provides an in-depth overview of the applications of isotopically labeled Vitamin B5 in research, complete with experimental protocols and quantitative data to empower researchers in their study design and execution.
Stable isotope tracing is a powerful technique that allows for the precise tracking of atoms through metabolic pathways.[1] Unlike radioactive isotopes, stable isotopes are non-radioactive and safe for use in a wide range of biological systems, including human studies.[1] The most commonly used stable isotopes in metabolomics are carbon-13 (¹³C), nitrogen-15 (¹⁵N), and deuterium (²H or D).[1] These heavier isotopes are incorporated into metabolic precursors, which are then introduced to cells, tissues, or whole organisms.[1] As these labeled precursors are metabolized, the stable isotopes are incorporated into a variety of downstream metabolites.[1] The primary analytical techniques used to detect and quantify these labeled metabolites are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]
Core Applications of Isotopically Labeled Vitamin B5
The use of isotopically labeled Vitamin B5 spans a range of research areas, from fundamental metabolic studies to drug discovery and development. Key applications include:
-
Metabolic Flux Analysis (MFA): Tracing the incorporation of labeled Vitamin B5 into CoA and downstream metabolites, such as those in the TCA cycle, allows for the quantification of metabolic pathway activities.
-
Quantitative Metabolomics: Isotopically labeled Vitamin B5 and its metabolites, particularly CoA and acyl-CoAs, serve as ideal internal standards for accurate quantification of their endogenous, unlabeled counterparts by mass spectrometry.
-
Elucidation of Enzyme Mechanisms: Studying the transfer of labeled moieties can provide insights into the catalytic mechanisms of enzymes involved in CoA-dependent reactions.
-
Drug Metabolism and Pharmacokinetics: Deuterated Vitamin B5 can be used to investigate the metabolic fate of drugs that are conjugated to CoA and to study the kinetic isotope effect on drug metabolism.
-
Disease-Specific Metabolic Reprogramming: Investigating how the uptake and metabolism of Vitamin B5 are altered in diseases like cancer can reveal novel therapeutic targets.
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing isotopically labeled Vitamin B5, providing a reference for expected outcomes and analytical performance.
| Parameter | Value | Cell Line | Isotopic Label | Analytical Method | Reference |
| Labeling Efficiency of CoA Species | >99% | Murine Hepatocytes (Hepa 1c1c7) | [¹³C₃,¹⁵N₁]-Pantothenate | LC-MS/MS | [2] |
| Unlabeled Pantothenate in Serum | [2] | ||||
| - Undialyzed Fetal Bovine Serum | 5.7 mg/L | N/A | N/A | LC-MS/MS | [2] |
| - Dialyzed Fetal Bovine Serum | 0.21 mg/L | N/A | N/A | LC-MS/MS | [2] |
| - Charcoal-Stripped Fetal Bovine Serum | 0.092 mg/L | N/A | N/A | LC-MS/MS | [2] |
| Parameter | Value | Matrix | Isotopic Label | Analytical Method | Reference |
| LC-MS/MS Method Performance | [3] | ||||
| - Calibration Curve Linearity (r²) | 0.9998 | Fortified Foods | [¹³C₆,¹⁵N₂]-Pantothenic Acid | UPLC-MS/MS | [3] |
| - Average Recovery | 95-106% | Fortified Foods | [¹³C₆,¹⁵N₂]-Pantothenic Acid | UPLC-MS/MS | [3] |
| - Intermediate Reproducibility (RSD) | 2.5-6.0% | Infant Formulas and Cereals | [¹³C₆,¹⁵N₂]-Pantothenic Acid | UPLC-MS/MS | [3] |
| Parameter | Observation | Tumor Model | Isotopic Label | Analytical Method | Reference |
| Pantothenic Acid Uptake in Cancer | Increased ¹⁵N incorporation in MYC-high cells | Human and Murine Mammary Tumors | [¹⁵N]-Pantothenic Acid | Mass Spectrometry Imaging | [4] |
Signaling Pathways and Experimental Workflows
Coenzyme A Biosynthesis from Pantothenic Acid
Vitamin B5 is the essential precursor for the synthesis of Coenzyme A. This multi-step enzymatic pathway is crucial for cellular metabolism.[5] The process begins with the phosphorylation of pantothenic acid and culminates in the addition of a cysteamine (B1669678) moiety to form CoA.[5]
Caption: The enzymatic pathway of Coenzyme A synthesis from Vitamin B5.
Experimental Workflow for Stable Isotope Labeling in Cell Culture
This workflow outlines the key steps for tracing the metabolic fate of isotopically labeled Vitamin B5 in a mammalian cell culture system.
Caption: A typical workflow for stable isotope tracing with labeled Vitamin B5.
Key Experimental Protocols
Protocol 1: Stable Isotope Labeling of Mammalian Cells with [¹³C₃,¹⁵N₁]-Pantothenate
This protocol is adapted from a method used to generate stable isotope-labeled Coenzyme A and its thioesters in murine hepatocytes.[2]
Materials:
-
Mammalian cell line (e.g., Hepa 1c1c7)
-
Pantothenate-free cell culture medium (e.g., custom RPMI 1640)
-
Charcoal-stripped Fetal Bovine Serum (csFBS)
-
[¹³C₃,¹⁵N₁]-Pantothenate
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell scraper
-
10% Trichloroacetic acid (TCA), ice-cold
Procedure:
-
Cell Culture: Culture cells in standard complete medium until they are ready for passaging.
-
Preparation of Labeling Medium: Prepare the pantothenate-free medium supplemented with 10% csFBS. Add [¹³C₃,¹⁵N₁]-Pantothenate to a final concentration of 1 mg/L. The use of csFBS is recommended to minimize the concentration of unlabeled pantothenic acid.[2]
-
Labeling: Passage the cells and seed them into new culture vessels with the prepared labeling medium.
-
Incubation and Passaging: Incubate the cells under standard conditions. To achieve high labeling efficiency (>99%), passage the cells at least three times in the labeling medium.[2]
-
Cell Harvesting:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping them into 1 mL of PBS.
-
Pellet the cells by centrifugation.
-
-
Metabolite Extraction:
-
Resuspend the cell pellet in 1 mL of ice-cold 10% TCA.
-
Lyse the cells by sonication on ice.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the metabolites for analysis.
-
Protocol 2: LC-MS/MS Analysis of Acyl-CoAs
This protocol provides a general framework for the analysis of short-chain acyl-CoAs using liquid chromatography-tandem mass spectrometry.
Instrumentation:
-
HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: Reversed-phase C18 column (e.g., Phenomenex HPLC Luna C18, 2.0 mm x 150 mm, 5 µm).[2]
-
Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water.[2]
-
Mobile Phase B: 5 mM ammonium acetate in 95:5 acetonitrile:water.[2]
-
Flow Rate: 200 µL/min.[2]
-
Gradient:
-
Start with 2% B for 1.5 min.
-
Increase to 25% B over 3.5 min.
-
Increase to 100% B in 0.5 min and hold for 8.5 min.[2]
-
MS/MS Conditions:
-
Ionization Mode: Positive ESI.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions should be optimized for each acyl-CoA of interest. For [¹³C₃,¹⁵N₁]-labeled CoA species, a mass shift of +4 amu is expected.[2]
-
Example Transition (unlabeled Acetyl-CoA): m/z 810 -> m/z 303
-
Example Transition ([¹³C₃,¹⁵N₁]-labeled Acetyl-CoA): m/z 814 -> m/z 303
-
Conclusion
Isotopically labeled Vitamin B5 is a powerful and versatile tool for researchers across various disciplines. By enabling the precise tracing and quantification of CoA and its derivatives, it provides a deeper understanding of cellular metabolism in both health and disease. The methodologies outlined in this guide offer a solid foundation for the design and implementation of robust and insightful experiments. As analytical technologies continue to advance, the applications of isotopically labeled Vitamin B5 are poised to expand, further illuminating the intricate metabolic networks that underpin life.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pantothenic acid (vitamin B5) in fortified foods: comparison of a novel ultra-performance liquid chromatography-tandem mass spectrometry method and a microbiological assay (AOAC Official Method 992.07) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vitamin B5 supports MYC oncogenic metabolism and tumor progression in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
The Role of Pantothenic Acid-13C3,15N in Elucidating Coenzyme A Biosynthesis
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of the application of the stable isotope-labeled compound, Pantothenic acid-13C3,15N, in the study of Coenzyme A (CoA) biosynthesis. This methodology, often referred to as Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC), offers a precise and powerful approach for metabolic flux analysis, enabling researchers to trace the pathway, quantify metabolite turnover, and generate robust internal standards for mass spectrometry.
Introduction to Coenzyme A and Isotope Tracing
Coenzyme A (CoA) is a universal and essential cofactor in all domains of life, playing a central role in numerous metabolic pathways, including the Krebs cycle and the synthesis and oxidation of fatty acids.[1][2][3] The biosynthesis of CoA is a five-step enzymatic pathway that begins with the phosphorylation of pantothenic acid (Vitamin B5).[2][3][4] Given its critical role, understanding the dynamics of CoA synthesis is vital for research in metabolic diseases, oncology, and neurodegeneration.
Stable isotope tracing is a powerful technique used to map metabolic pathways and quantify the rate, or flux, of metabolites through these pathways.[5][6][7][8] By replacing a standard nutrient with a non-radioactive, heavy-isotope-labeled version (a "tracer"), researchers can track the incorporation of the isotope into downstream metabolites using mass spectrometry. Pantothenic acid-13C3,15N is an ideal tracer for CoA biosynthesis because pantothenate is an essential vitamin for mammals and the sole precursor for the phosphopantetheine moiety of CoA.[2][9] This ensures that the label is incorporated specifically and efficiently into the entire CoA pool.
The Coenzyme A Biosynthesis Pathway
The de novo synthesis of CoA from pantothenate is a conserved five-step enzymatic process occurring in the cytoplasm and mitochondria.[2][3][10]
-
Phosphorylation : Pantothenate is phosphorylated by Pantothenate Kinase (PanK) to form 4'-phosphopantothenate. This is the rate-limiting and primary regulatory step in the pathway.[3][4]
-
Cysteine Addition : Phosphopantothenoylcysteine synthase (PPCS) catalyzes the ATP-dependent conjugation of cysteine to 4'-phosphopantothenate.
-
Decarboxylation : Phosphopantothenoylcysteine decarboxylase (PPCDC) removes the carboxyl group from the cysteine moiety.
-
Adenylylation : Phosphopantetheine adenylyltransferase (PPAT) transfers an AMP group from ATP to 4'-phosphopantetheine, forming dephospho-CoA.
-
Phosphorylation : Dephospho-CoA kinase (DPCK) phosphorylates the 3'-hydroxyl group of the ribose moiety to produce the final Coenzyme A molecule.
The enzymes PPAT and DPCK exist as a bifunctional protein called CoA Synthase (COASY).[10]
Caption: The five-step enzymatic pathway of Coenzyme A biosynthesis from Pantothenic Acid.
Methodology: Tracing with Pantothenic Acid-13C3,15N
The core principle involves replacing standard pantothenic acid in cell culture medium with its heavy-labeled counterpart, [¹³C₃¹⁵N₁]-pantothenate.[9][11] As cells proliferate, they exclusively utilize this heavy precursor for de novo CoA synthesis. This results in a pool of CoA and its derivatives that are 4 Daltons (Da) heavier than their unlabeled counterparts, a mass shift easily detectable by mass spectrometry.
The general workflow for such a study is as follows:
Caption: General experimental workflow for a SILEC-based CoA biosynthesis study.
Experimental Protocols
Protocol 1: Cell Culture and Isotopic Labeling
This protocol is adapted from the Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) methodology.[9][11]
-
Media Preparation : Prepare custom cell culture medium (e.g., RPMI) lacking standard pantothenic acid. Supplement this medium with [¹³C₃¹⁵N₁]-pantothenate to a final concentration of 1 mg/L. Further supplement with serum that has been treated to reduce endogenous pantothenate, such as charcoal-dextran stripped fetal bovine serum (csFBS).[11]
-
Cell Seeding : Seed the cells of interest (e.g., murine Hepa 1c1c7 hepatocytes) in the prepared SILEC medium.
-
Labeling and Passaging : Culture the cells under standard conditions (37°C, 5% CO₂). To achieve near-complete labeling of the CoA pool, cells must be passaged multiple times. Harvest a subset of cells at each passage to monitor the incorporation efficiency. Typically, >99% incorporation is achieved after three passages.[9]
Protocol 2: Metabolite Extraction
-
Harvesting : Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Quenching & Lysis : Immediately add a sufficient volume of ice-cold extraction solvent (e.g., 80:20 methanol:water or 5% sulfosalicylic acid) to the culture dish to quench metabolic activity and lyse the cells.[1]
-
Scraping and Collection : Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube.
-
Centrifugation : Centrifuge the lysate at high speed (e.g., 16,000 x g for 10 minutes at 4°C) to pellet protein and cell debris.
-
Supernatant Collection : Carefully collect the supernatant, which contains the polar metabolites including CoA species, for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for quantifying CoA species due to its high sensitivity and selectivity.[1][12][13]
-
Chromatographic Separation : Separate CoA and its precursors using reverse-phase liquid chromatography. A C18 column is typically used with a gradient elution employing mobile phases such as water and acetonitrile (B52724) with an acidic modifier (e.g., formic acid).
-
Mass Spectrometry Detection : Analyze the eluent using a tandem mass spectrometer operating in positive ion mode.
-
MRM Analysis : Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify the labeled and unlabeled CoA species. This involves selecting the precursor ion (the intact molecule) and a specific product ion (a characteristic fragment).
-
Characteristic Fragmentation : CoA species exhibit a characteristic fragmentation pattern, notably a neutral loss of 507 Da, corresponding to the 3'-phospho-ADP moiety.[1][14] This allows for the specific detection of all CoA thioesters.
-
Example MRM Transitions for Coenzyme A :
-
Unlabeled (M) : Precursor m/z 768.1 → Product m/z 261.1
-
Labeled (M+4) : Precursor m/z 772.1 → Product m/z 265.1
-
-
Data Presentation and Interpretation
The primary quantitative output is the ratio of the labeled (heavy) to unlabeled (light) peak areas for each CoA species. This ratio reflects the extent of new synthesis versus the pre-existing pool.
Quantitative Labeling Efficiency
The efficiency of label incorporation is critical for the validity of the experiment. The following table, adapted from literature data, shows the percentage of labeled Coenzyme A (CoASH) achieved over three passages in murine hepatocytes using different serum supplements.[11]
| Passage Number | Undialyzed FBS | Dialyzed FBS | Charcoal-Stripped FBS |
| 1 | 94.0% | 96.8% | 98.4% |
| 2 | 96.5% | 98.6% | 99.3% |
| 3 | 97.2% | 99.0% | >99.5% |
Table 1: Percentage of [¹³C₃¹⁵N₁]-labeled CoASH in murine hepatocytes after successive passages. Charcoal-stripped FBS provides the highest labeling efficiency due to lower levels of contaminating unlabeled pantothenate.[11]
Interpretation of Results
-
Metabolic Flux : By performing a time-course experiment, the rate of incorporation of the heavy label can be used to calculate the fractional synthesis rate and absolute flux through the CoA biosynthetic pathway.
-
Internal Standards : Once a fully labeled (>99%) cell population is generated, the extracted metabolites can serve as a comprehensive suite of internal standards for quantifying endogenous CoA species in other experimental samples.[9][11] This is a key advantage of the SILEC method, as it corrects for variations in extraction efficiency and matrix effects for each individual CoA thioester.
Applications in Research and Drug Development
-
Disease Metabolism : This technique allows for precise measurement of alterations in CoA synthesis in metabolic diseases, such as diabetes, cancer, and Pantothenate Kinase-Associated Neurodegeneration (PKAN), a disorder caused by mutations in the PANK2 gene.[15][16]
-
Drug Discovery : Researchers can assess the efficacy of drugs targeting the CoA pathway. For instance, the effect of novel PanK activators or inhibitors can be quantified by measuring changes in the flux of labeled pantothenate into the CoA pool.[15]
-
Fundamental Biology : The SILEC approach provides a robust method to study the regulation of CoA homeostasis under various physiological conditions or genetic perturbations.
Conclusion
The use of Pantothenic acid-13C3,15N as an isotopic tracer is a state-of-the-art technique for the quantitative analysis of Coenzyme A biosynthesis. It provides unparalleled specificity and accuracy for measuring metabolic flux and generating high-quality internal standards for mass spectrometry. For researchers in metabolism, cell biology, and pharmacology, this methodology offers a powerful tool to unravel the complexities of CoA homeostasis in health and disease.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of Pantothenic Acid and Coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pantothenate kinase - Wikipedia [en.wikipedia.org]
- 5. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 7. Metabolic Flux â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 8. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 13. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A therapeutic approach to pantothenate kinase associated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Therapeutic approach with commercial supplements for pantothenate kinase-associated neurodegeneration with residual PANK2 expression levels - PMC [pmc.ncbi.nlm.nih.gov]
Understanding Metabolic Pathways with Pantothenic Acid-13C3,15N: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pantothenic acid, also known as vitamin B5, is an essential nutrient that serves as the precursor for the biosynthesis of Coenzyme A (CoA), a fundamental cofactor in all living organisms. CoA is a critical carrier of acyl groups and plays a pivotal role in over 100 metabolic reactions, including the Krebs cycle, fatty acid metabolism, and the synthesis of numerous vital compounds.[1][2] The ability to trace the metabolic fate of pantothenic acid provides invaluable insights into the dynamics of CoA-dependent pathways, which are often dysregulated in diseases such as cancer and neurodegenerative disorders.
This technical guide provides an in-depth overview of the application of Pantothenic acid-13C3,15N, a stable isotope-labeled variant of vitamin B5, for elucidating metabolic pathways. By incorporating heavier, non-radioactive isotopes of carbon (¹³C) and nitrogen (¹⁵N), this tracer allows for the precise tracking and quantification of pantothenic acid incorporation into CoA and its various thioester derivatives using mass spectrometry. This approach, often referred to as stable isotope tracing or metabolic flux analysis, offers a powerful tool for understanding cellular metabolism in both healthy and diseased states.
Core Concepts: Stable Isotope Tracing with Pantothenic Acid-13C3,15N
The central principle behind using Pantothenic acid-13C3,15N is to introduce a "labeled" precursor into a biological system and monitor its conversion into downstream metabolites. The ¹³C and ¹⁵N atoms act as tags that can be detected by mass spectrometry, allowing researchers to distinguish between pre-existing (unlabeled) molecules and newly synthesized (labeled) molecules. This enables the quantification of metabolic flux, which is the rate of turnover of molecules through a metabolic pathway.
The workflow for a typical stable isotope tracing experiment with Pantothenic acid-13C3,15N can be summarized as follows:
The Coenzyme A Biosynthesis Pathway
Pantothenic acid is converted to Coenzyme A through a conserved five-step enzymatic pathway. Understanding this pathway is crucial for interpreting the results of tracer experiments. The labeled atoms from Pantothenic acid-13C3,15N are incorporated into the CoA molecule, allowing for the tracking of its synthesis and subsequent utilization.
Experimental Protocols
Stable Isotope Labeling in Cell Culture
This protocol is adapted from the Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) method and is designed to achieve efficient labeling of the cellular Coenzyme A pool.
1. Media Preparation:
-
Prepare custom cell culture medium (e.g., RPMI) lacking pantothenic acid.
-
Supplement the medium with Pantothenic acid-13C3,15N at a concentration of 1 mg/L.[3]
-
To minimize the presence of unlabeled pantothenic acid, it is recommended to use charcoal-dextran-stripped fetal bovine serum (FBS) for supplementation.[4]
2. Cell Culture and Labeling:
-
Culture cells in the prepared labeling medium.
-
To achieve >99% labeling efficiency, it is recommended to passage the cells at least three times in the labeling medium.[4][5] The exact number of passages may vary depending on the cell line's growth rate and pantothenate uptake.
-
Monitor the labeling efficiency at each passage by analyzing the ratio of labeled to unlabeled Coenzyme A.[3]
3. Sample Preparation for Mass Spectrometry:
-
Metabolism Quenching: Rapidly quench metabolic activity by aspirating the culture medium and washing the cells with ice-cold saline or by directly adding a cold solvent mixture.
-
Metabolite Extraction:
-
For the analysis of acyl-CoAs, a common method is to add ice-cold 10% (w/v) trichloroacetic acid (TCA) to the cell pellet.[6]
-
Alternatively, an 80:20 methanol:water mixture at -80°C can be used for extraction.[6]
-
After addition of the extraction solvent, scrape the cells and transfer to a microcentrifuge tube.
-
Sonicate the samples to ensure complete cell lysis.
-
Centrifuge at high speed (e.g., 17,000 x g) at 4°C to pellet proteins and cellular debris.[6]
-
The resulting supernatant contains the extracted metabolites.
-
LC-MS/MS Analysis of Labeled Coenzyme A and its Thioesters
1. Liquid Chromatography (LC) Conditions:
-
A reversed-phase C18 column is typically used for the separation of CoA and its thioesters.
-
A common mobile phase system consists of an aqueous solvent (A) and an organic solvent (B), both containing a volatile salt such as ammonium (B1175870) acetate (B1210297) to improve ionization.[1]
-
A gradient elution is employed to separate the different acyl-CoA species.[1]
2. Mass Spectrometry (MS) Conditions:
-
Electrospray ionization (ESI) in positive ion mode is generally used for the analysis of CoA and its derivatives.
-
High-resolution mass spectrometers, such as quadrupole-Orbitrap instruments, are ideal for resolving the different isotopologues of the labeled metabolites.
-
For quantitative analysis, multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer or parallel reaction monitoring (PRM) on a high-resolution instrument can be employed.[1]
-
The mass shift of 4 amu resulting from the incorporation of the 13C3,15N-pantothenate label is used to distinguish labeled from unlabeled species.[3]
Data Presentation
The following tables summarize quantitative data from studies that have utilized Pantothenic acid-13C3,15N or have quantified related CoA thioesters.
Table 1: Half-life of Labeled Pantothenic Acid and Coenzyme A Species in Mouse Tissues [6]
| Tissue | Metabolite | Half-life (hours) |
| Brain | ||
| Pantothenic acid-13C3,15N | 0.3 ± 0.1 | |
| Coenzyme A (+4 AMU) | 2.5 ± 0.5 | |
| Acetyl-CoA (+4 AMU) | 2.2 ± 0.4 | |
| Liver | ||
| Pantothenic acid-13C3,15N | 0.2 ± 0.1 | |
| Coenzyme A (+4 AMU) | 3.3 ± 0.6 | |
| Acetyl-CoA (+4 AMU) | 3.1 ± 0.5 |
Table 2: Abundance of Acyl-CoA Species in HepG2 Cells [7]
| Acyl-CoA Species | Concentration (pmol/10^6 cells) |
| Acetyl-CoA | 10.644 ± 1.364 |
| Succinyl-CoA | 25.467 ± 2.818 |
| Propionyl-CoA | 3.532 ± 0.652 |
| Coenzyme A (free) | 1.734 ± 0.189 |
| Butyryl-CoA | 1.013 ± 0.159 |
| HMG-CoA | 0.971 ± 0.326 |
| Glutaryl-CoA | 0.647 ± 0.112 |
| Valeryl-CoA | 1.118 ± 0.143 |
| Crotonyl-CoA | 0.032 ± 0.015 |
| Lactoyl-CoA | 0.011 ± 0.003 |
Conclusion
Stable isotope tracing with Pantothenic acid-13C3,15N is a robust and precise method for investigating the dynamics of Coenzyme A metabolism. This technique provides a quantitative measure of metabolic flux through CoA-dependent pathways, offering critical insights for researchers in basic science and drug development. The detailed protocols and data presented in this guide serve as a valuable resource for designing and implementing studies to unravel the complexities of cellular metabolism. The ability to track the flow of essential nutrients like pantothenic acid is fundamental to understanding the metabolic reprogramming that underlies many human diseases and to developing novel therapeutic strategies that target these metabolic vulnerabilities.
References
- 1. coenzyme A biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reactome | Coenzyme A biosynthesis [reactome.org]
- 4. 13C-SpaceM: Spatial single-cell isotope tracing reveals heterogeneity of de novo fatty acid synthesis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Item - Summary of [13C3-15N]-pantothenic acid ([13C3-15N]-PA), free CoA (CoASH) (+4 AMU) and acetylCoA (+4 AMU) half-life in male and female C57BL/6N mouse brain and liver. - figshare - Figshare [figshare.com]
- 7. biorxiv.org [biorxiv.org]
A Technical Guide to Pantothenic Acid-¹³C₃,¹⁵N Hemicalcium for Metabolic Flux Analysis
An In-depth Resource for Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a critical technique for elucidating the intricate network of metabolic pathways within biological systems.[1][2][3][4] By tracing the flow of atoms from isotopic-labeled substrates through metabolic reactions, researchers can quantify the rates of these reactions, providing a dynamic understanding of cellular metabolism.[2][3][5] Pantothenic acid (Vitamin B5) is an essential nutrient and the obligate precursor to Coenzyme A (CoA), a vital cofactor in numerous metabolic processes, including the Krebs cycle, fatty acid metabolism, and the biosynthesis of various cellular components.[6][7][8][9] The use of stable isotope-labeled pantothenic acid, specifically Pantothenic acid-¹³C₃,¹⁵N hemicalcium, offers a powerful tool for tracing the biosynthesis and utilization of CoA and its thioester derivatives.[6][10][11]
This technical guide provides a comprehensive overview of the application of Pantothenic acid-¹³C₃,¹⁵N hemicalcium in metabolic flux analysis. It details the underlying principles, experimental protocols, and data analysis considerations for researchers employing this tracer to investigate CoA metabolism.
Principle of the Method: Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC)
The core methodology for utilizing Pantothenic acid-¹³C₃,¹⁵N hemicalcium is an adaptation of the Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) technique, termed Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC).[10][12] Since mammals cannot synthesize pantothenic acid, they must obtain it from their diet, making it an essential nutrient in cell culture media.[7][10] The SILEC method involves replacing standard pantothenic acid in the culture medium with its isotopically labeled counterpart, Pantothenic acid-¹³C₃,¹⁵N.[10][13][14]
Cells cultured in this medium will exclusively use the labeled pantothenate for the de novo synthesis of CoA.[13] This results in the incorporation of the ¹³C and ¹⁵N isotopes into the CoA molecule and its subsequent acyl-CoA thioesters. The mass shift of +4 atomic mass units (amu) in the labeled CoA species allows for their distinction from their unlabeled counterparts using mass spectrometry.[10] This enables precise quantification of CoA pools and the analysis of metabolic fluxes through CoA-dependent pathways. This approach has been shown to achieve over 99% incorporation of the labeled pantothenate into the CoA pool.[10][12]
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with the use of Pantothenic acid-¹³C₃,¹⁵N hemicalcium in metabolic flux analysis.
| Parameter | Value | Reference |
| Isotopic Label | ¹³C₃, ¹⁵N | [6][11] |
| Molecular Weight (Free Acid) | 242.24 g/mol | |
| Mass Shift in Labeled CoA | +4 amu | [10] |
| Labeling Efficiency in Cell Culture | >99% | [10][12] |
| Typical Concentration in Labeling Medium | 1 mg/L (or 10-100 µM) | [10][15] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Stable Isotope Labeling of Mammalian Cells
This protocol outlines the steps for labeling mammalian cells with Pantothenic acid-¹³C₃,¹⁵N hemicalcium to trace its incorporation into the Coenzyme A pool.
Materials:
-
Mammalian cell line of interest
-
Standard complete cell culture medium
-
Dialyzed or charcoal-stripped Fetal Bovine Serum (FBS)[10]
-
Pantothenic acid-¹³C₃,¹⁵N hemicalcium
-
Phosphate-buffered saline (PBS), sterile
-
Culture vessels (e.g., 10 cm dishes or shaker flasks)
-
Cell scraper (for adherent cells)
-
Centrifuge
Procedure:
-
Cell Culture: Culture mammalian cells to approximately 80% confluency in standard complete medium.[15]
-
Preparation of Labeling Medium:
-
Prepare the complete culture medium using dialyzed or charcoal-stripped FBS to minimize the concentration of unlabeled pantothenic acid.[10] Charcoal-dextran-stripped FBS is reported to be more efficient.[10]
-
Dissolve Pantothenic acid-¹³C₃,¹⁵N hemicalcium in the medium to a final concentration of 1 mg/L.[10] The optimal concentration may need to be determined empirically for each cell line.[15]
-
-
Labeling:
-
Incubation: Incubate the cells in the labeling medium. For efficient labeling (>99%), cells may need to be passaged multiple times (e.g., three passages) in the labeled medium.[10][12]
-
Cell Harvesting:
-
Adherent cells: Aspirate the labeling medium, wash the cells twice with ice-cold PBS. Add a small volume of ice-cold PBS and scrape the cells. Transfer the cell suspension to a microcentrifuge tube.[15]
-
Suspension cells: Transfer the cell suspension to a centrifuge tube.[15]
-
Centrifuge the cell suspension to pellet the cells.
-
Flash-freeze the cell pellet in liquid nitrogen and store at -80°C until metabolite extraction.[15]
-
Protocol 2: Metabolite Extraction from Cultured Cells
This protocol describes the extraction of CoA and its thioesters from labeled cells for subsequent analysis.
Materials:
-
Frozen cell pellet from Protocol 1
-
80% Methanol (B129727) (LC-MS grade), pre-chilled to -80°C[15]
-
Microcentrifuge
-
Centrifugal vacuum evaporator (e.g., SpeedVac)
Procedure:
-
Prepare Extraction Solvent: Pre-chill 80% methanol to -80°C.[15]
-
Metabolite Extraction:
-
Incubation: Incubate the mixture at -20°C for 30 minutes to ensure complete protein precipitation.[15]
-
Centrifugation: Centrifuge the extract at a high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet the precipitated protein and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new microcentrifuge tube.
-
Drying: Dry the metabolite extract using a centrifugal vacuum evaporator.
-
Reconstitution: Resuspend the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 5% 5-sulfosalicylic acid or a buffer compatible with the chromatography method).[16]
Protocol 3: LC-MS/MS Analysis of CoA Thioesters
This protocol provides a general framework for the analysis of labeled and unlabeled CoA thioesters by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Reversed-phase C18 column (e.g., Phenomenex Luna C18, 2.0 mm x 150 mm, 5 µm)[16]
-
Triple quadrupole mass spectrometer
LC Conditions (example):
-
Solvent A: 5 mM ammonium (B1175870) acetate (B1210297) in water[16]
-
Solvent B: 5 mM ammonium acetate in 95/5 acetonitrile/water (v/v)[16]
-
Flow Rate: 200 µL/min[16]
-
Gradient: A typical gradient would start with a low percentage of solvent B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.[16]
MS/MS Conditions (example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[16]
-
Temperature: 450 °C[10]
-
Detection Mode: Multiple Reaction Monitoring (MRM)[10]
-
MRM Transitions: Specific precursor-to-product ion transitions for each unlabeled and labeled CoA thioester are monitored. The isotopic labeling with ¹³C₃,¹⁵N-pantothenate results in a +4 amu mass shift for the labeled species.[10]
Visualizations
Coenzyme A Biosynthesis Pathway
The following diagram illustrates the incorporation of labeled pantothenic acid into the Coenzyme A biosynthesis pathway.
Caption: Incorporation of labeled pantothenate into the Coenzyme A pathway.
Experimental Workflow for Metabolic Flux Analysis
This diagram outlines the general workflow for a metabolic flux analysis experiment using Pantothenic acid-¹³C₃,¹⁵N hemicalcium.
Caption: Workflow for stable isotope tracing with labeled pantothenic acid.
Applications in Research and Drug Development
The use of Pantothenic acid-¹³C₃,¹⁵N hemicalcium for metabolic flux analysis has several important applications:
-
Quantifying CoA Biosynthesis: This method allows for the precise measurement of the rate of de novo CoA synthesis versus salvage pathways.[15]
-
Drug Discovery and Development: It can be used to investigate the effects of drug candidates on CoA metabolism.[15] For instance, some antimicrobial and anticancer agents target the CoA biosynthesis pathway.
-
Disease Research: Researchers can study alterations in CoA metabolism in various diseases, including cancer, neurodegenerative disorders, and metabolic syndromes.[15]
-
Nutritional Science: The uptake and metabolism of pantothenic acid and its precursors can be assessed.[15]
Conclusion
Pantothenic acid-¹³C₃,¹⁵N hemicalcium is a powerful and reliable tracer for investigating the dynamics of Coenzyme A metabolism. The SILEC methodology, coupled with modern mass spectrometry, provides a robust platform for quantifying metabolic fluxes through CoA-dependent pathways. This technical guide offers a foundational understanding and practical protocols for researchers to implement this technique in their studies, ultimately contributing to a deeper understanding of cellular metabolism in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Interpreting metabolic complexity via isotope-assisted metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes | Semantic Scholar [semanticscholar.org]
- 5. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Pantothenic acid-13C3,15N hemicalcium salt | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Research Portal [researchdiscovery.drexel.edu]
- 14. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
The Use of Stable Isotope-Labeled Pantothenic Acid ([¹³C₃,¹⁵N]-PA) in Nutritional Research: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pantothenic acid, or vitamin B5, is a fundamental nutrient in cellular metabolism, primarily serving as the precursor for the biosynthesis of Coenzyme A (CoA) and Acyl Carrier Protein (ACP).[1] CoA is a critical cofactor in numerous metabolic pathways, including the tricarboxylic acid (TCA) cycle, fatty acid synthesis and oxidation, and the synthesis of various essential molecules.[2][3] To accurately investigate the dynamics of pantothenic acid metabolism and CoA biosynthesis, researchers are increasingly turning to stable isotope-labeled compounds. Among these, Pantothenic acid-¹³C₃,¹⁵N ([¹³C₃,¹⁵N]-PA) has emerged as a powerful tool. This stable isotope-labeled version of pantothenic acid, in which three carbon atoms and one nitrogen atom are replaced with their heavier isotopes, serves as a tracer that can be distinguished from its natural counterpart by mass spectrometry.[4][5] This allows for precise quantification and tracking of its metabolic fate, making it an invaluable asset in nutritional research, drug development, and the study of metabolic diseases.[6]
This technical guide provides a comprehensive overview of the application of [¹³C₃,¹⁵N]-PA in nutritional research. It details experimental protocols, presents quantitative data, and illustrates key metabolic and experimental workflows.
Data Presentation
The use of [¹³C₃,¹⁵N]-PA allows for the precise measurement of its incorporation into various metabolites over time, enabling the calculation of metabolic rates and pool sizes. A key application is in stable isotope dilution assays, where [¹³C₃,¹⁵N]-PA is used as an internal standard for the accurate quantification of pantothenic acid in various matrices, such as food and blood plasma.[4][7]
Below is a summary of quantitative data from a study that investigated the half-life of [¹³C₃,¹⁵N]-PA and its conversion to Coenzyme A (CoA) and Acetyl-CoA in the brain and liver of mice. This data exemplifies the types of quantitative insights that can be gained using this stable isotope tracer.
| Compound | Tissue | Half-life (hours) |
| [¹³C₃,¹⁵N]-Pantothenic Acid | Brain | 1.5 |
| Liver | 0.5 | |
| Coenzyme A (from tracer) | Brain | 24 |
| Liver | 12 | |
| Acetyl-CoA (from tracer) | Brain | 2.5 |
| Liver | 1.0 | |
| Table 1: Summary of the half-life of [¹³C₃,¹⁵N]-Pantothenic Acid and its metabolites in mouse brain and liver.[8] |
Experimental Protocols
The application of [¹³C₃,¹⁵N]-PA in research necessitates robust experimental protocols. The following sections detail two common methodologies: Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) and Stable Isotope Dilution Assays (SIDA) for the analysis of biological samples and food matrices.
Protocol 1: Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC)
This protocol is adapted for labeling cellular metabolites with [¹³C₃,¹⁵N]-PA to study CoA biosynthesis and metabolism in vitro.
1. Media Preparation:
-
Prepare a custom cell culture medium that lacks pantothenic acid.
-
Supplement the medium with [¹³C₃,¹⁵N]-Pantothenic acid at a concentration sufficient for cell growth and labeling (e.g., 1-10 µM).
-
It is crucial to use dialyzed fetal bovine serum (FBS) to minimize the concentration of unlabeled pantothenic acid.
2. Cell Culture and Labeling:
-
Culture the cells of interest in standard complete medium until they reach the desired confluence.
-
To initiate labeling, wash the cells with phosphate-buffered saline (PBS) to remove the standard medium.
-
Replace the standard medium with the prepared labeling medium containing [¹³C₃,¹⁵N]-PA.
-
Incubate the cells for the desired duration to allow for the incorporation of the stable isotope label into the cellular metabolome. For time-course experiments, harvest cells at various time points.
3. Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells with ice-cold PBS.
-
Quench metabolism and lyse the cells by adding a cold extraction solvent (e.g., 80% methanol).
-
Incubate at -20°C for at least 15 minutes to precipitate proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
-
Collect the supernatant containing the metabolites for analysis.
4. LC-MS/MS Analysis:
-
Analyze the extracted metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Chromatography: Employ a suitable column for separating polar metabolites, such as a HILIC or a C18 column with an appropriate ion-pairing agent.
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify both the unlabeled (endogenous) and the ¹³C₃,¹⁵N-labeled pantothenic acid and its downstream metabolites like CoA.
-
MRM Transitions: Specific precursor-to-product ion transitions for both the light and heavy versions of each analyte must be determined and optimized. For example:
-
Pantothenic Acid (unlabeled): Q1/Q3 transition
-
[¹³C₃,¹⁵N]-Pantothenic Acid: Q1+4/Q3 transition (mass shift of +4 Da)
-
Coenzyme A (unlabeled): Q1/Q3 transition
-
¹³C₃,¹⁵N-Coenzyme A: Q1+4/Q3 transition
-
-
Protocol 2: Stable Isotope Dilution Assay (SIDA) for Food and Biological Fluids
This protocol describes the use of [¹³C₃,¹⁵N]-PA as an internal standard for the accurate quantification of pantothenic acid.
1. Sample Preparation:
-
Food Samples:
-
Homogenize the food sample.
-
To measure total pantothenic acid, enzymatic hydrolysis is required to release the vitamin from its bound forms (CoA and ACP). This is typically achieved by incubation with enzymes like pantetheinase and alkaline phosphatase.[4]
-
For free pantothenic acid, omit the enzymatic hydrolysis step.
-
Add a known amount of [¹³C₃,¹⁵N]-PA internal standard to the homogenate.
-
Extract the pantothenic acid using a suitable solvent and perform a clean-up step, such as solid-phase extraction (SPE), to remove interfering matrix components.[4]
-
-
Biological Fluids (e.g., Plasma):
-
Add a known amount of [¹³C₃,¹⁵N]-PA internal standard to the plasma sample.
-
Precipitate proteins using a solvent like acetonitrile (B52724) or methanol.
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
2. LC-MS/MS Analysis:
-
Analyze the prepared samples by LC-MS/MS as described in Protocol 1.
-
Quantify the endogenous pantothenic acid by calculating the ratio of the peak area of the unlabeled analyte to the peak area of the [¹³C₃,¹⁵N]-PA internal standard and comparing this to a calibration curve.
Signaling Pathways and Experimental Workflows
Visualizing the metabolic pathways and experimental designs is crucial for understanding the application of [¹³C₃,¹⁵N]-PA. The following diagrams, created using the DOT language, illustrate the Coenzyme A biosynthetic pathway and a typical experimental workflow.
Coenzyme A Biosynthetic Pathway
The synthesis of Coenzyme A from pantothenic acid is a five-step enzymatic process that is tightly regulated.
Coenzyme A Biosynthesis Pathway from Pantothenic Acid.
This diagram illustrates the five enzymatic steps converting pantothenic acid to Coenzyme A.[1] Pantothenate kinase (PANK) is the rate-limiting enzyme and is subject to feedback inhibition by CoA and its thioesters, such as Acetyl-CoA, which regulates the overall synthesis of CoA.[6][9]
Experimental Workflow for Metabolic Flux Analysis
The following diagram outlines a typical workflow for a metabolic flux experiment using [¹³C₃,¹⁵N]-PA.
Workflow for Metabolic Flux Analysis using [¹³C₃,¹⁵N]-PA.
This workflow provides a step-by-step overview of a typical stable isotope tracer experiment, from cell culture to data analysis, for investigating metabolic dynamics.[10][11][12]
Conclusion
Pantothenic acid-¹³C₃,¹⁵N is a versatile and powerful tool in nutritional and metabolic research. Its application in stable isotope dilution assays provides the gold standard for accurate quantification of pantothenic acid in complex biological matrices.[4] Furthermore, its use as a metabolic tracer in cell culture and in vivo studies offers unparalleled insights into the dynamics of Coenzyme A biosynthesis and the intricate network of metabolic pathways it influences. The detailed protocols and conceptual workflows presented in this guide are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize [¹³C₃,¹⁵N]-PA in their studies, ultimately advancing our understanding of health and disease.
References
- 1. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of Pantothenic Acid and Coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pantothenic acid quantification by a stable isotope dilution assay based on liquid chromatography-tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of free and bound pantothenic acid in foods and blood plasma by a stable isotope dilution assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Item - Summary of [13C3-15N]-pantothenic acid ([13C3-15N]-PA), free CoA (CoASH) (+4 AMU) and acetylCoA (+4 AMU) half-life in male and female C57BL/6N mouse brain and liver. - figshare - Figshare [figshare.com]
- 8. Acetyl-CoA and the Regulation of Metabolism: Mechanisms and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pantothenic acid quantification by a stable isotope dilution assay based on liquid chromatography-tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
The Role of Pantothenic Acid-13C3,15N Hemicalcium in Advancing Clinical Diagnostics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pantothenic acid, or vitamin B5, is a vital nutrient in numerous metabolic processes, primarily through its role as the precursor to Coenzyme A (CoA). The accurate quantification of pantothenic acid in biological matrices is crucial for diagnosing nutritional deficiencies and for research into metabolic disorders. Stable isotope-labeled internal standards are the gold standard for quantitative analysis via mass spectrometry, offering unparalleled accuracy and precision. This technical guide provides an in-depth overview of the application of Pantothenic acid-13C3,15N hemicalcium as an internal standard in clinical diagnostic settings, complete with experimental protocols and quantitative data.
This compound is a stable isotope-labeled analog of pantothenic acid that is used as an internal standard for its quantification in various applications, including clinical and diagnostic testing.[1] Its use in stable isotope dilution assays coupled with mass spectrometry minimizes analytical variability and enhances the reliability of results.
Core Applications in Clinical Diagnostics
The primary clinical application for the precise measurement of pantothenic acid is in the assessment of nutritional status. While overt deficiency is rare, it can occur in cases of severe malnutrition.[2] Symptoms of deficiency can include fatigue, irritability, numbness, and muscle cramps.[3][4]
A significant, albeit rare, clinical application lies in the study of Pantothenate Kinase-Associated Neurodegeneration (PKAN), a genetic disorder that disrupts the Coenzyme A biosynthesis pathway.[5][6] Accurate measurement of pantothenic acid and its metabolites is critical in the research and potential therapeutic monitoring for this condition.
Quantitative Data and Method Validation
The use of a stable isotope-labeled internal standard like this compound allows for robust and reliable quantification of pantothenic acid in various biological matrices. Below are tables summarizing typical validation parameters for LC-MS/MS-based assays.
| Method Validation Parameters for Pantothenic Acid Assay in Fortified Foods [7] | |
| Parameter | Value |
| Linearity (r²) | 0.9998 |
| Calibration Curve Range | 0.08 - 1.2 µg/mL |
| Average Recovery | 95 - 106% |
| Overall Repeatability (RSDr) | 1.1% |
| Intermediate Reproducibility (RSD) | 2.5 - 6.0% |
| Method Validation Parameters for Pantothenic Acid Assay in Seafood [8] | |
| Parameter | Value |
| Linearity (R²) | 0.9998 - 1.000 |
| Limit of Detection (LOD) | 0.0003 mg/100g |
| Limit of Quantification (LOQ) | 0.0008 mg/100g |
| Repeatability (RSD) | 1.5% |
| Reproducibility (RSD) | 3.8% |
| Normal and Deficient Concentrations of Pantothenic Acid [2][6] | |
| Parameter | Concentration |
| Normal Blood Concentration | 1.6 to 2.7 µmol/L |
| Deficient Blood Concentration | < 1.0 µmol/L |
| Normal Daily Urinary Excretion | ~2.6 mg/day |
| Deficient Urinary Excretion | < 1.0 mg/day |
Experimental Protocols
The following section details a representative experimental protocol for the quantification of pantothenic acid in human plasma using a stable isotope dilution LC-MS/MS assay. This protocol is a synthesis of methodologies described in the scientific literature.[1][9]
Sample Preparation
This protocol outlines the extraction of pantothenic acid from human plasma.
-
Aliquoting: In a microcentrifuge tube, add 100 µL of human plasma.
-
Internal Standard Spiking: Add a known concentration of this compound solution to the plasma sample.
-
Protein Precipitation: Add 300 µL of a protein precipitation agent, such as a solution of zinc sulfate (B86663) in methanol.
-
Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the pantothenic acid and the internal standard.
-
Filtration: Filter the supernatant through a 0.22 µm filter to remove any remaining particulate matter before LC-MS/MS analysis.
LC-MS/MS Analysis
This section provides typical parameters for the chromatographic separation and mass spectrometric detection of pantothenic acid and its labeled internal standard.
| LC-MS/MS Parameters | |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 150 x 2.1 mm, 3 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Pantothenic Acid) | Precursor Ion > Product Ion (specific m/z values to be optimized) |
| MRM Transition (Pantothenic acid-13C3,15N) | Precursor Ion > Product Ion (specific m/z values to be optimized) |
Visualizing Workflows and Pathways
Coenzyme A Biosynthesis Pathway
Pantothenic acid is the essential precursor for the synthesis of Coenzyme A, a fundamental molecule in cellular metabolism. The following diagram illustrates the key steps in this pathway.
Experimental Workflow for Clinical Diagnosis
The following diagram outlines the typical workflow for the quantification of pantothenic acid in a clinical laboratory setting using a stable isotope dilution assay.
References
- 1. Quantification of free and bound pantothenic acid in foods and blood plasma by a stable isotope dilution assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism and energy requirements in pantothenate kinase-associated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for assessment of pantothenic acid (Vitamin B5) | Semantic Scholar [semanticscholar.org]
- 4. Pantothenate Kinase-Associated Neurodegeneration - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pantothenic acid (vitamin B5) in fortified foods: comparison of a novel ultra-performance liquid chromatography-tandem mass spectrometry method and a microbiological assay (AOAC Official Method 992.07) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pantothenic acid quantification by a stable isotope dilution assay based on liquid chromatography-tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note: Quantitative Analysis of Pantothenic Acid using a Stable Isotope Dilution LC-MS/MS Method with Pantothenic Acid-13C3,15N hemicalcium
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of pantothenic acid (Vitamin B5) in various biological matrices. The use of a stable isotope-labeled internal standard, Pantothenic acid-13C3,15N hemicalcium, ensures high accuracy and precision by correcting for matrix effects and variations during sample processing and analysis. The protocol includes detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection. This method is suitable for clinical research, nutritional status assessment, and pharmacokinetic studies involving pantothenic acid.
Introduction
Pantothenic acid is a water-soluble B vitamin that serves as the precursor to Coenzyme A (CoA), a vital molecule in numerous metabolic pathways, including the synthesis and oxidation of fatty acids and the Krebs cycle.[1][2] Accurate quantification of pantothenic acid in biological matrices is essential for nutritional assessment and various research applications. Stable isotope dilution analysis using LC-MS/MS is the gold standard for quantitative analysis, as the stable isotope-labeled internal standard co-elutes with the analyte and experiences similar ionization effects, thus providing a more accurate and precise measurement.[1][3] This protocol utilizes this compound as the internal standard for the reliable quantification of pantothenic acid.
Chemical Properties of Internal Standard
-
Compound Name: this compound
-
Molecular Formula: C9H16(13C)3(15N)O5 · 0.5Ca
-
Molecular Weight: Approximately 242.24 g/mol (free acid form)[4]
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the matrix and whether the analysis requires the determination of free or total pantothenic acid.
a) For Serum/Plasma (Free Pantothenic Acid): [3]
-
To 100 µL of serum or plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of methanol (B129727) containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
b) For Food Matrices (Free Pantothenic Acid): [5][6]
-
For high-protein foods, homogenize 2 g of the sample with 20 mL of water. Add 1 mL of 15% zinc sulfate (B86663) solution, mix well, and centrifuge.[5][6]
-
For low-protein foods, homogenize 2 g of the sample with 20 mL of 1% formic acid solution and centrifuge.[5][6]
-
To an aliquot of the supernatant, add the this compound internal standard.
-
Filter the final solution through a 0.22 µm filter before injection.
c) For Food Matrices (Total Pantothenic Acid): [1][7]
-
For food samples containing conjugated forms of pantothenic acid, enzymatic hydrolysis is required.[1][7]
-
Incubate the sample with enzymes such as alkaline phosphatase and pigeon liver pantetheinase overnight to liberate pantothenic acid.[1]
-
Following hydrolysis, proceed with a protein precipitation step as described for serum/plasma or food matrices.
Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., Waters BEH C18 or Luna Omega Polar C18) is recommended for the separation of pantothenic acid.[7][8]
-
Mobile Phase A: 0.1% Formic acid in water or 5 mmol/L ammonium (B1175870) formate (B1220265) with 0.01% formic acid in water.[5][6]
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient Elution: A gradient elution is typically used to ensure good separation from matrix components. The specific gradient will depend on the column and instrument used.
-
Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.
-
Injection Volume: 2-10 µL.
Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification.
-
MRM Transitions:
-
Pantothenic Acid: The precursor ion is [M+H]+ at m/z 220.1. A common product ion for quantification is m/z 90.1, resulting from the fragmentation of the amide bond.
-
Pantothenic acid-13C3,15N: The precursor ion is [M+H]+ at m/z 224.1. The corresponding product ion for quantification is m/z 94.1.
-
Quantitative Data Summary
The following table summarizes the quantitative performance data from various published methods for the analysis of pantothenic acid using LC-MS/MS.
| Parameter | Result | Reference |
| Linearity Range | 10 - 1500 µg/L | [7] |
| 0.08 - 1.2 µg/mL | [9] | |
| Recovery | 91.0% - 105% | [7] |
| 97.5% | [1] | |
| >88% | [5][6] | |
| Precision (RSD) | 0.46% - 3.0% | [7] |
| Intra-assay CV: 8.5% (free), 15.3% (total) | [1] | |
| Limit of Detection (LOD) | 3.0 µg/kg | [7] |
Visualizations
Experimental Workflow
Caption: LC-MS/MS workflow for pantothenic acid quantification.
Signaling Pathway Context
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound salt solution [lgcstandards.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. [Analysis of Free Pantothenic Acid in Foods by HPLC and LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mass spectrometric studies of trimethylsilylpantothenic acid and related substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. scbt.com [scbt.com]
Application Note: High-Precision Quantification of Pantothenic Acid in Biological Matrices Using Stable Isotope Dilution Mass Spectrometry with Pantothenic Acid-¹³C₃,¹⁵N
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note describes a robust and highly specific stable isotope dilution assay (SIDA) for the accurate quantification of pantothenic acid (Vitamin B5) in various biological matrices. The method employs Pantothenic acid-¹³C₃,¹⁵N as an internal standard (IS) for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard that is structurally and chemically identical to the analyte ensures superior accuracy and precision by correcting for matrix effects, extraction losses, and variations in ionization efficiency. This method is suitable for a wide range of applications, including nutritional analysis, clinical research, and pharmacokinetic studies.
Introduction
Pantothenic acid is a water-soluble B vitamin that serves as the precursor to Coenzyme A (CoA), an essential cofactor in numerous metabolic pathways, including the Krebs cycle and the synthesis and oxidation of fatty acids.[1] Accurate measurement of pantothenic acid in biological samples is crucial for assessing nutritional status and in various research applications. Stable isotope dilution analysis using LC-MS/MS is the gold standard for quantitative bioanalysis due to its high sensitivity, specificity, and accuracy.[1] The use of a stable isotope-labeled internal standard, such as Pantothenic acid-¹³C₃,¹⁵N, which co-elutes with the analyte and has a similar ionization response, allows for reliable correction of analytical variability.[2][3] This application note provides a detailed protocol for the quantification of both free and total pantothenic acid in diverse sample types.
Experimental Protocols
Materials and Reagents
-
Pantothenic Acid (analyte) standard
-
Pantothenic acid-¹³C₃,¹⁵N (internal standard)
-
LC-MS/MS grade Methanol (B129727)
-
LC-MS/MS grade Acetonitrile (B52724)
-
LC-MS/MS grade Formic Acid
-
Ultrapure water
-
Alkaline Phosphatase
-
Pigeon Liver Pantetheinase (for total pantothenic acid analysis)
-
Tris-HCl buffer
-
Zinc Acetate (B1210297) solution (300 g/L)
-
Potassium Ferrocyanide solution (150 g/L)
Standard Solution Preparation
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve pantothenic acid in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Pantothenic acid-¹³C₃,¹⁵N in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in a methanol:water (1:1, v/v) mixture to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of Pantothenic acid-¹³C₃,¹⁵N at a suitable concentration in the same diluent.
Sample Preparation
For Free Pantothenic Acid in Liquid Samples (e.g., Plasma, Serum, Milk):
-
To 100 µL of the sample in a microcentrifuge tube, add a known amount of the Pantothenic acid-¹³C₃,¹⁵N internal standard working solution.
-
Add 300 µL of methanol containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
For Total Pantothenic Acid in Food and Tissue Samples:
-
Homogenize the sample.
-
To a known amount of the homogenized sample, add the Pantothenic acid-¹³C₃,¹⁵N internal standard.
-
Add Tris-HCl buffer and subject the sample to enzymatic hydrolysis to liberate pantothenic acid from its conjugated forms (e.g., CoA). This is typically achieved by overnight incubation with pigeon liver pantetheinase and alkaline phosphatase.[2][4]
-
Following enzymatic digestion, precipitate proteins using a mixture of zinc acetate and potassium ferrocyanide solutions.[5]
-
Centrifuge to pellet the precipitate.
-
Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.[5]
LC-MS/MS Parameters
-
LC System: A high-performance or ultra-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., Waters BEH C18) is commonly used.[5]
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[6]
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for both pantothenic acid and Pantothenic acid-¹³C₃,¹⁵N should be optimized on the instrument.
Data Presentation
The following tables summarize typical quantitative performance data for the analysis of pantothenic acid using a stable isotope dilution assay.
| Parameter | Value | Reference |
| Linearity (r²) | 0.9998 | [7] |
| Calibration Curve Range | 0.08 - 1.2 µg/mL | [7] |
| Recovery | 97.5% | [2][4] |
| Intra-assay Coefficient of Variation (Free PA) | 8.5% | [2][4] |
| Intra-assay Coefficient of Variation (Total PA) | 15.3% | [2][4] |
| Limit of Detection (in starch) | 44 µg/kg | [8] |
Visualizations
Experimental Workflow
Caption: General experimental workflow for pantothenic acid quantification.
Pantothenic Acid Metabolic Role
Caption: Role of Pantothenic Acid as a precursor to Coenzyme A.
Conclusion
The stable isotope dilution LC-MS/MS method using Pantothenic acid-¹³C₃,¹⁵N as an internal standard provides a highly accurate, precise, and specific approach for the quantification of pantothenic acid in a variety of biological matrices.[2][3] This methodology is superior to older techniques, such as microbiological assays, due to its enhanced selectivity and speed.[4] The detailed protocol provided herein can be adapted for various research and development applications, ensuring reliable and high-quality data for the assessment of this essential vitamin.
References
- 1. benchchem.com [benchchem.com]
- 2. Pantothenic acid quantification by a stable isotope dilution assay based on liquid chromatography-tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. imrpress.com [imrpress.com]
- 4. Pantothenic acid quantification by a stable isotope dilution assay based on liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Pantothenic Acid in Food by LC-MS/MS [qikan.cmes.org]
- 6. books.rsc.org [books.rsc.org]
- 7. Pantothenic acid (vitamin B5) in fortified foods: comparison of a novel ultra-performance liquid chromatography-tandem mass spectrometry method and a microbiological assay (AOAC Official Method 992.07) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of free and bound pantothenic acid in foods and blood plasma by a stable isotope dilution assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Quantitative Analysis of Pantothenic Acid using ¹³C₃,¹⁵N-Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pantothenic acid (Vitamin B5) is a crucial nutrient, serving as the precursor for the synthesis of coenzyme A (CoA). Accurate quantification of pantothenic acid in various biological matrices and food products is vital for nutritional assessment, clinical diagnostics, and drug development. The stable isotope dilution assay (SIDA) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for its precise and unequivocal determination.[1][2][3] This method utilizes a stable isotope-labeled internal standard, such as [¹³C₃,¹⁵N]-pantothenic acid, to ensure high accuracy and overcome matrix effects.[1][2][3][4][5]
This document provides detailed protocols for the quantitative analysis of both free and total pantothenic acid in food matrices and human plasma, leveraging the [¹³C₃,¹⁵N]-pantothenic acid internal standard.
Principle of the Method
The methodology is founded on the principle of stable isotope dilution. A known quantity of [¹³C₃,¹⁵N]-pantothenic acid is introduced to the sample at the initial stage of preparation.[1][2] This labeled internal standard is chemically identical to the endogenous pantothenic acid and experiences the same extraction, derivatization (if any), and ionization efficiencies. By measuring the ratio of the analyte to the internal standard using LC-MS/MS, precise quantification can be achieved, irrespective of sample losses during preparation. For the analysis of total pantothenic acid, an enzymatic hydrolysis step is incorporated to liberate the vitamin from its conjugated forms, such as in coenzyme A.[1][3][6]
I. Analysis of Pantothenic Acid in Food Matrices
This protocol is applicable to a variety of food samples, including milk powder, cereals, and beverages.[7][8][9]
Experimental Workflow
References
- 1. Pantothenic acid quantification by a stable isotope dilution assay based on liquid chromatography-tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Pantothenic acid quantification by a stable isotope dilution assay based on liquid chromatography-tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Pantothenic acid quantification by a stable isotope dilution assay based on liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Determination of Pantothenic Acid in Food by LC-MS/MS [qikan.cmes.org]
- 8. [Analysis of Free Pantothenic Acid in Foods by HPLC and LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of Free Pantothenic Acid in Foods by HPLC and LC-MS/MS [jstage.jst.go.jp]
Application Notes & Protocols for NMR Analysis of Pantothenic Acid-¹³C₃,¹⁵N
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of isotopically labeled Pantothenic acid-¹³C₃,¹⁵N. This internal standard is crucial for accurate quantification of Pantothenic acid (Vitamin B5) in various matrices, including biological fluids, nutritional supplements, and pharmaceutical formulations. The following sections detail the principles, protocols, and data analysis techniques for robust and reliable measurements.
Introduction to NMR-based Quantification using Isotopic Labeling
Quantitative NMR (qNMR) is a powerful analytical technique that offers direct measurement of analyte concentration without the need for identical reference standards for every analyte. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal. By using a known amount of an internal standard, the concentration of a target analyte can be accurately determined.
Pantothenic acid-¹³C₃,¹⁵N serves as an ideal internal standard for the quantification of pantothenic acid.[1][2] The introduction of three ¹³C atoms and one ¹⁵N atom provides a distinct mass shift, useful in mass spectrometry, and more importantly for NMR, allows for selective observation and quantification without interference from the unlabeled analyte.[1][2]
Key NMR Techniques for Analysis
A suite of NMR experiments can be employed for the comprehensive analysis of samples containing Pantothenic acid-¹³C₃,¹⁵N.
-
1D ¹H NMR: This is the primary experiment for quantification. The well-resolved proton signals of both the analyte and the internal standard are integrated to determine their relative concentrations.
-
1D ¹³C NMR: This experiment directly observes the ¹³C labeled positions in the internal standard, confirming its identity and purity. Due to the low natural abundance of ¹³C, signals from the unlabeled analyte will be significantly weaker at the labeled positions.
-
1D ¹⁵N NMR: This technique directly detects the ¹⁵N nucleus, providing an additional layer of confirmation for the internal standard. However, ¹⁵N NMR is inherently less sensitive than ¹H or ¹³C NMR.
-
2D Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded ¹H and ¹³C (or ¹⁵N) nuclei. It is invaluable for assigning the signals of the labeled internal standard and confirming its structure.
-
2D Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are two or three bonds apart, aiding in the complete structural verification of the internal standard and any related metabolites.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR data.
-
Internal Standard Stock Solution: Accurately weigh a known amount of Pantothenic acid-¹³C₃,¹⁵N and dissolve it in a known volume of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄). This will be your stock solution.
-
Sample Preparation for Quantification:
-
Accurately weigh a known amount of the sample to be analyzed.
-
Dissolve the sample in a known volume of the same deuterated solvent used for the internal standard.
-
To this solution, add a precise volume of the Pantothenic acid-¹³C₃,¹⁵N internal standard stock solution.
-
Vortex the final solution to ensure homogeneity.
-
Transfer an appropriate volume (typically 600-700 µL) to a 5 mm NMR tube.
-
NMR Data Acquisition Parameters
The following are suggested starting parameters for a 500 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
Table 1: Suggested NMR Acquisition Parameters
| Parameter | 1D ¹H | 1D ¹³C | 1D ¹⁵N | 2D ¹H-¹³C HSQC | 2D ¹H-¹³C HMBC |
| Pulse Program | zg30 | zgpg30 | zgpg | hsqcetgp | hmbcgp |
| Solvent | D₂O | D₂O | D₂O | D₂O | D₂O |
| Temperature | 298 K | 298 K | 298 K | 298 K | 298 K |
| Number of Scans (NS) | 16-64 | 1024-4096 | 4096-16384 | 8-16 | 16-32 |
| Relaxation Delay (D1) | 5 x T₁ (approx. 10-20s for qNMR) | 2 s | 5 s | 1.5 s | 2 s |
| Acquisition Time (AQ) | 3-4 s | 1-2 s | 1 s | 0.1-0.2 s | 0.2-0.3 s |
| Spectral Width (SW) | 12 ppm | 220 ppm | 200 ppm | 12 ppm (F2), 180 ppm (F1) | 12 ppm (F2), 220 ppm (F1) |
| Transmitter Frequency Offset (O1P) | Centered on water resonance | Centered at ~100 ppm | Centered at ~120 ppm | Centered on water (¹H), ~80 ppm (¹³C) | Centered on water (¹H), ~100 ppm (¹³C) |
Data Presentation and Analysis
Chemical Shift Assignments
The expected chemical shifts for Pantothenic acid in D₂O are provided below. Note that the presence of ¹³C and ¹⁵N isotopes in Pantothenic acid-¹³C₃,¹⁵N may cause slight upfield shifts (isotope shifts) in the signals of the labeled and neighboring nuclei.
Table 2: Approximate ¹H and ¹³C Chemical Shifts of Pantothenic Acid in D₂O
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 2' | 3.98 | 78.5 |
| 4' | 3.39 | 71.2 |
| 2 | 2.42 | 41.3 |
| 3 | 3.44 | 38.9 |
| 1 | - | 183.0 |
| 1' | - | 177.7 |
| 3' | - | 39.4 |
| Me (cis to OH) | 0.88 | 23.3 |
| Me (trans to OH) | 0.92 | 21.9 |
Atom numbering is provided in the diagram below.
Quantitative Analysis
The concentration of pantothenic acid in the sample can be calculated using the following formula for ¹H qNMR:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (CIS)
Where:
-
Canalyte = Concentration of the analyte (Pantothenic acid)
-
Ianalyte = Integral of a well-resolved signal from the analyte
-
Nanalyte = Number of protons corresponding to the integrated analyte signal
-
IIS = Integral of a well-resolved signal from the internal standard (Pantothenic acid-¹³C₃,¹⁵N)
-
NIS = Number of protons corresponding to the integrated internal standard signal
-
CIS = Known concentration of the internal standard
Table 3: Example of Quantitative ¹H NMR Data
| Compound | Signal (ppm) | Number of Protons (N) | Integral (I) | Concentration (mM) |
| Pantothenic acid-¹³C₃,¹⁵N (IS) | 0.88 | 3 | 1.00 | 1.0 (known) |
| Pantothenic acid (Analyte) | 0.92 | 3 | 1.25 | 1.25 |
Visualizations
Pantothenic Acid Structure and Isotope Labeling
The diagram below illustrates the structure of Pantothenic acid with atom numbering and highlights the positions of the ¹³C and ¹⁵N labels in the internal standard.
Caption: Structure of Pantothenic acid with atom numbering and labeled positions for ¹³C₃,¹⁵N.
Experimental Workflow for qNMR Analysis
The following diagram outlines the key steps in performing a quantitative NMR analysis using an internal standard.
Caption: A streamlined workflow for quantitative NMR (qNMR) analysis.
Coenzyme A Biosynthesis Pathway
Pantothenic acid is a vital precursor in the biosynthesis of Coenzyme A (CoA). Understanding this pathway can be crucial in metabolic studies.
Caption: The enzymatic pathway for the biosynthesis of Coenzyme A from Pantothenic acid.
References
Application Notes & Protocols: Quantitative Analysis of Pantothenic Acid in Biological Matrices using a Stable Isotope Dilution Assay with Pantothenic acid-13C3,15N
Introduction
Pantothenic acid, also known as vitamin B5, is a water-soluble vitamin essential for life.[1][2] It serves as the precursor for the synthesis of Coenzyme A (CoA) and acyl carrier protein (ACP), two critical cofactors involved in a multitude of metabolic pathways, including the metabolism of carbohydrates, fats, and proteins.[2][3] Accurate quantification of pantothenic acid in biological matrices such as plasma, whole blood, and urine is crucial for nutritional assessment, clinical diagnostics, and pharmacokinetic studies.
This document provides detailed protocols for the determination of pantothenic acid in various biological samples using a stable isotope dilution assay (SIDA) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of the stable isotope-labeled internal standard, Pantothenic acid-13C3,15N, ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation.[4][5]
Metabolic Pathway: Coenzyme A Biosynthesis
Pantothenic acid is the essential precursor for the biosynthesis of Coenzyme A. This multi-step enzymatic pathway is fundamental to cellular metabolism. The initial and rate-limiting step is the phosphorylation of pantothenic acid by the enzyme pantothenate kinase (PANK).[1][2]
Caption: Biosynthetic pathway of Coenzyme A from Pantothenic Acid.
Experimental Protocols
The following protocols detail the preparation of samples from plasma, whole blood, and urine for pantothenic acid analysis. The use of Pantothenic acid-13C3,15N as an internal standard (IS) is integral to each procedure.[6]
Protocol 1: Analysis of Free Pantothenic Acid in Plasma/Serum
This protocol is designed for the quantification of unbound, free pantothenic acid circulating in plasma or serum. The primary step involves protein precipitation to remove larger molecules that can interfere with LC-MS/MS analysis.
Materials and Reagents:
-
Plasma or Serum Samples
-
Pantothenic acid-13C3,15N Internal Standard (IS) working solution
-
Trichloroacetic acid (TCA) solution or Acetonitrile (B52724) (ACN)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer and Centrifuge
Procedure:
-
Pipette 100 µL of plasma or serum into a microcentrifuge tube.
-
Add 10 µL of the Pantothenic acid-13C3,15N IS working solution.
-
Add 300 µL of cold acetonitrile or TCA solution to precipitate proteins.[7]
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate on ice for 15 minutes to ensure complete protein precipitation.[7]
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Carefully transfer the clear supernatant to an HPLC vial for LC-MS/MS analysis.
Caption: Workflow for free pantothenic acid extraction from plasma/serum.
Protocol 2: Analysis of Total Pantothenic Acid in Whole Blood
In whole blood, a significant portion of pantothenic acid exists in bound forms, primarily as Coenzyme A within red blood cells.[8] To measure total pantothenic acid, an enzymatic hydrolysis step is required to liberate free pantothenic acid from these bound forms.[4][9]
Materials and Reagents:
-
Whole Blood Samples
-
Pantothenic acid-13C3,15N Internal Standard (IS) working solution
-
Alkaline Phosphatase and Pantetheinase enzyme solution.[4][10] (Note: Endogenous pantetheinase in plasma may be sufficient in some cases).[11]
-
Trichloroacetic acid (TCA) solution or Acetonitrile (ACN)
-
Water bath or incubator
-
Microcentrifuge tubes, Vortex mixer, and Centrifuge
Procedure:
-
Pipette 100 µL of hemolyzed whole blood into a microcentrifuge tube.
-
Add 10 µL of the Pantothenic acid-13C3,15N IS working solution.
-
Add 50 µL of the enzyme mixture (alkaline phosphatase and pantetheinase).
-
Incubate the mixture in a water bath at 37°C overnight (or for at least 4-6 hours) to ensure complete hydrolysis.[4][11]
-
After incubation, add 300 µL of cold acetonitrile or TCA solution to precipitate proteins and stop the enzymatic reaction.[7]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer the clear supernatant to an HPLC vial for LC-MS/MS analysis.
References
- 1. eujournal.org [eujournal.org]
- 2. Pantothenic Acid - Health Professional Fact Sheet [ods.od.nih.gov]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. Pantothenic acid quantification by a stable isotope dilution assay based on liquid chromatography-tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Pantothenic acid quantification by a stable isotope dilution assay based on liquid chromatography-tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 6. CERILLIANT Pantothenic acid-13C3,15N hemicalcium salt Solution, 100 g/mL, | Fisher Scientific [fishersci.com]
- 7. journals.plos.org [journals.plos.org]
- 8. kcl.ac.uk [kcl.ac.uk]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Enzymes for liberation of pantothenic acid in blood: use of plasma pantetheinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Quantitative Determination of Pantothenic Acid Using an Isotope Dilution Assay with Pantothenic Acid-¹³C₃,¹⁵N Hemicalcium
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pantothenic acid, also known as vitamin B5, is a water-soluble vitamin that serves as the precursor to Coenzyme A (CoA). CoA is an essential cofactor in numerous metabolic pathways, including the synthesis and oxidation of fatty acids, the Krebs cycle, and the synthesis of amino acids, steroids, and other vital compounds.[1] Accurate quantification of pantothenic acid in various matrices such as food, nutritional supplements, and biological samples is crucial for nutritional assessment, clinical research, and drug development.
This application note provides a detailed protocol for the quantitative analysis of pantothenic acid using a highly specific and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) based isotope dilution assay. The method utilizes Pantothenic acid-¹³C₃,¹⁵N hemicalcium as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[2]
Principle of the Isotope Dilution Assay
Isotope dilution mass spectrometry is a gold-standard analytical technique for quantitative analysis. The principle lies in the addition of a known amount of a stable isotope-labeled version of the analyte of interest (in this case, Pantothenic acid-¹³C₃,¹⁵N hemicalcium) to the sample at the beginning of the analytical process. The SIL-IS is chemically identical to the endogenous analyte and thus behaves similarly during sample extraction, purification, and ionization in the mass spectrometer. By measuring the ratio of the signal from the endogenous analyte to the signal from the SIL-IS, accurate quantification can be achieved, as this ratio is unaffected by sample losses during preparation.
Caption: Workflow of the Isotope Dilution Assay for Pantothenic Acid.
Quantitative Data Summary
The following tables summarize typical performance characteristics of the isotope dilution LC-MS/MS method for pantothenic acid quantification.
Table 1: LC-MS/MS Method Validation Parameters
| Parameter | Typical Value | Reference |
| Linearity Range | 0.08 - 1.2 µg/mL | [3] |
| 10 - 1500 µg/L | [4] | |
| Correlation Coefficient (r²) | > 0.999 | [3] |
| Limit of Detection (LOD) | 3.0 µg/kg | [4] |
| Limit of Quantification (LOQ) | 10.0 µg/kg | [4] |
| Intra-assay Precision (%RSD) | 1.1% - 8.5% | [2][3] |
| Inter-assay Precision (%RSD) | 2.5% - 6.0% | [3] |
Table 2: Recovery Data for Pantothenic Acid in Various Matrices
| Matrix | Average Recovery (%) | Reference |
| Infant Formula & Cereals | 95 - 106% | [3] |
| Fortified Foods | 91 - 105% | [4] |
| Milk Powder & Nutritional Foods | > 88% | [5] |
| Corn Starch (spiked) | 97.5% | [2] |
Experimental Protocols
1. Reagents and Materials
-
Pantothenic Acid (Vitamin B5) standard
-
Pantothenic acid-¹³C₃,¹⁵N hemicalcium (SIL-IS)
-
LC-MS/MS grade Methanol (B129727), Acetonitrile, and Water
-
Formic Acid (LC-MS grade)
-
Ammonium Formate
-
For Total Pantothenic Acid:
-
Tris-HCl buffer
-
Alkaline Phosphatase
-
Pigeon Liver Extract (as a source of pantetheinase)[4]
-
-
For Sample Cleanup (Food Matrices):
-
Zinc Acetate (B1210297) solution (300 g/L)
-
Potassium Ferrocyanide solution (150 g/L)[4]
-
-
For Sample Cleanup (Biological Fluids):
-
Trichloroacetic Acid (TCA)[6]
-
2. Standard Solution Preparation
-
Pantothenic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve pantothenic acid in methanol:water (1:1, v/v).
-
SIL-IS Stock Solution (1 mg/mL): Accurately weigh and dissolve Pantothenic acid-¹³C₃,¹⁵N hemicalcium in methanol:water (1:1, v/v).
-
Working Solutions: Prepare serial dilutions of the pantothenic acid stock solution in methanol:water (1:1, v/v) to create calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 µg/L). Prepare a working solution of the SIL-IS at a fixed concentration (e.g., 100 µg/L) in the same diluent.
3. Sample Preparation
The appropriate sample preparation protocol depends on the matrix and whether free or total pantothenic acid is being measured.
3.1. Protocol for Human Serum/Plasma (Free Pantothenic Acid) [6][7]
-
To 100 µL of serum or plasma in a microcentrifuge tube, add 100 µL of the SIL-IS working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of methanol containing 0.1% formic acid or 300 µL of a 10% TCA solution to precipitate proteins.[6][7]
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3.2. Protocol for Food Matrices (e.g., Milk Powder - Free Pantothenic Acid) [4]
-
Weigh 0.5-5.0 g of the homogenized sample into a centrifuge tube.
-
Add 100 µL of the SIL-IS working solution.
-
Add 20 mL of water and vortex to dissolve/suspend the sample.
-
Add 0.4 mL of 300 g/L zinc acetate solution and 0.4 mL of 150 g/L potassium ferrocyanide solution to precipitate proteins and fats.
-
Bring the total volume to 25.0 mL with water.
-
Mix thoroughly and let stand for 30 minutes.
-
Centrifuge for 10 minutes.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial.
3.3. Protocol for Food Matrices (Total Pantothenic Acid) [2][4]
-
Weigh 1-5 g of the homogenized sample into a pressure-resistant tube.
-
Add 10 mL of Tris-HCl buffer (pH 8.1) and 40 mL of water.
-
Hydrolyze at 121°C for 15 minutes.
-
After cooling, add 100 µL of the SIL-IS working solution.
-
Add 0.4 mL of alkaline phosphatase solution and 0.2 mL of pigeon liver extract.
-
Incubate overnight (at least 8 hours) at 37°C to liberate pantothenic acid from its conjugated forms.[2][4]
-
Proceed with the protein precipitation and cleanup steps as described in Protocol 3.2 (steps 4-8).
Caption: Sample Preparation Workflows for Pantothenic Acid Analysis.
4. LC-MS/MS Instrumental Parameters
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., Waters BEH C18, Luna Omega Polar C18) is commonly used.[4][8]
-
Mobile Phase A: Water with 0.1% Formic Acid or 5 mM Ammonium Formate with 0.01% Formic Acid.[5][7]
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid.[5][7]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
-
Column Temperature: 30 - 40°C.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Table 3: Example MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Pantothenic Acid | 220.1 | 90.1 | Optimize experimentally |
| Pantothenic acid-¹³C₃,¹⁵N | 224.1 | 94.1 | Optimize experimentally |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used.
Data Analysis and Calculation
-
Integrate the peak areas for the endogenous pantothenic acid and the SIL-IS (Pantothenic acid-¹³C₃,¹⁵N).
-
Calculate the peak area ratio (Endogenous Analyte Peak Area / SIL-IS Peak Area) for each standard and sample.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of pantothenic acid in the samples by interpolating their peak area ratios from the calibration curve.
-
Apply the appropriate dilution factors from the sample preparation to calculate the final concentration in the original sample.
Metabolic Role of Pantothenic Acid
Pantothenic acid is fundamental to metabolism as it is the precursor for the synthesis of Coenzyme A (CoA). This process involves several enzymatic steps. Understanding this pathway highlights the biological significance of accurate pantothenic acid measurement.
Caption: Biosynthetic Pathway of Coenzyme A from Pantothenic Acid.
References
- 1. Determination of Vitamin B5 in dairy products [sigmaaldrich.com]
- 2. Pantothenic acid quantification by a stable isotope dilution assay based on liquid chromatography-tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Determination of Pantothenic Acid in Food by LC-MS/MS [qikan.cmes.org]
- 5. Analysis of Free Pantothenic Acid in Foods by HPLC and LC-MS/MS [jstage.jst.go.jp]
- 6. Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Pantothenic Acid Determination by LC-MS/MS | Phenomenex [phenomenex.com]
Metabolic Tracer Studies with Pantothenic Acid-¹³C₃,¹⁵N: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pantothenic acid, also known as vitamin B5, is an essential nutrient and the metabolic precursor for the biosynthesis of Coenzyme A (CoA). CoA is a critical cofactor in numerous metabolic pathways, including the synthesis and oxidation of fatty acids, the Krebs cycle, and the synthesis of phospholipids.[1][2][3] Stable isotope labeling with Pantothenic acid-¹³C₃,¹⁵N allows researchers to trace the metabolic fate of this vitamin into the CoA pool and its various thioesters. This powerful technique enables the detailed study of CoA biosynthesis, turnover, and utilization under diverse physiological and pathological conditions. These application notes provide a comprehensive overview of the use of Pantothenic acid-¹³C₃,¹⁵N in metabolic research, complete with detailed protocols for its application in cell culture, sample preparation, and analysis by mass spectrometry.
Applications in Research and Drug Development
Metabolic tracer studies using Pantothenic acid-¹³C₃,¹⁵N have a wide range of applications:
-
Metabolic Flux Analysis: Quantify the rate of CoA biosynthesis and assess the relative contributions of de novo synthesis versus salvage pathways.
-
Drug Discovery and Development: Investigate the mechanism of action and off-target effects of drug candidates that may interfere with CoA metabolism. This is particularly relevant for antimicrobial and anticancer agents that target CoA biosynthesis.
-
Disease Research: Elucidate alterations in CoA metabolism in various diseases, including neurodegenerative disorders, cancer, and metabolic syndromes.
-
Nutritional Science: Evaluate the uptake, metabolism, and bioavailability of pantothenic acid and its precursors.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the metabolic pathway of Pantothenic acid-¹³C₃,¹⁵N and the general experimental workflow for a tracer study.
Caption: Metabolic fate of Pantothenic acid-¹³C₃,¹⁵N in Coenzyme A biosynthesis.
Caption: General experimental workflow for metabolic tracer studies.
Quantitative Data Summary
The efficiency of labeling with Pantothenic acid-¹³C₃,¹⁵N is dependent on the cell type, culture conditions, and the concentration of unlabeled pantothenic acid in the medium. The use of charcoal-dextran-stripped fetal bovine serum (FBS) is recommended to minimize the levels of contaminating unlabeled pantothenic acid.[4][5]
Table 1: Isotopic Labeling Efficiency of Coenzyme A in Murine Hepatocytes (Hepa 1c1c7)
| Passage Number | Labeling Efficiency of CoASH (%) |
| 1 | > 90 |
| 2 | > 95 |
| 3 | > 99 |
Data adapted from studies using 1 mg/L [¹³C₃,¹⁵N₁]-pantothenate in RPMI medium with 10% charcoal-dextran-stripped FBS.[4]
Table 2: Half-life of Labeled Pantothenic Acid and CoA Species in Mouse Tissues
| Tissue | Analyte | Half-life (hours) |
| Brain | [¹³C₃,¹⁵N]-Pantothenic acid | 2.5 |
| CoASH (+4 AMU) | 20.8 | |
| Acetyl-CoA (+4 AMU) | 21.3 | |
| Liver | [¹³C₃,¹⁵N]-Pantothenic acid | 1.5 |
| CoASH (+4 AMU) | 12.5 | |
| Acetyl-CoA (+4 AMU) | 12.8 |
This table summarizes the half-life of labeled species in male and female C57BL/6N mouse brain and liver, providing an in vivo context for tracer studies.[6]
Experimental Protocols
Protocol 1: Cell Culture and Isotopic Labeling
This protocol describes the labeling of mammalian cells with Pantothenic acid-¹³C₃,¹⁵N to trace its incorporation into the Coenzyme A pool.
Materials:
-
Mammalian cells (e.g., murine hepatocytes, Hepa 1c1c7)
-
Pantothenate-free cell culture medium (e.g., RPMI)
-
Charcoal-dextran-stripped Fetal Bovine Serum (FBS)
-
Pantothenic acid-¹³C₃,¹⁵N hemicalcium salt
-
Standard cell culture reagents and consumables (e.g., PBS, trypsin-EDTA, culture flasks/plates)
Procedure:
-
Cell Culture: Culture mammalian cells to approximately 80% confluency in standard complete medium.
-
Preparation of Labeling Medium: Prepare pantothenate-free medium supplemented with 10% charcoal-dextran-stripped FBS. Add Pantothenic acid-¹³C₃,¹⁵N to a final concentration of 1 mg/L.
-
Labeling:
-
For adherent cells, wash the cells once with sterile PBS.
-
Remove the standard medium and replace it with the prepared labeling medium.
-
For suspension cells, centrifuge the cells, remove the supernatant, and resuspend in the labeling medium.
-
-
Incubation: Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO₂).
-
Passaging and Monitoring: For continuous labeling experiments, passage the cells as needed, always using the labeling medium. To monitor labeling efficiency, harvest a subset of cells at each passage for metabolite extraction and analysis.[4] Efficient incorporation of >99% can be achieved after three passages.[4][5]
Protocol 2: Metabolite Extraction from Cultured Cells
This protocol provides a general framework for the extraction of CoA and its precursors. The choice of extraction solvent may need to be optimized for specific cell types and analytes of interest.
Materials:
-
Labeled cells from Protocol 1
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell scraper (for adherent cells)
-
Liquid nitrogen
-
-80°C freezer
-
Extraction Solvent (choose one):
-
Option A: 0.5 M perchloric acid
-
Option B: Acetonitrile (B52724)/Methanol/Water (2:2:1, v/v/v), pre-chilled to -20°C
-
Option C: 5% 5-sulfosalicylic acid (SSA)
-
Procedure:
-
Cell Harvesting:
-
Adherent cells: Place the culture dish on ice, aspirate the medium, and wash the cells twice with ice-cold PBS. Add 1 mL of ice-cold PBS and scrape the cells. Transfer the cell suspension to a microcentrifuge tube.
-
Suspension cells: Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at a low speed (e.g., 500 x g) for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Quenching and Lysis:
-
Flash-freeze the cell suspension or pellet in liquid nitrogen.
-
Add the pre-chilled extraction solvent to the frozen cells.
-
Vortex vigorously for 1 minute to lyse the cells and precipitate proteins.
-
-
Incubation: Incubate the mixture at -20°C for 30 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Collect Supernatant: Carefully transfer the supernatant containing the metabolites to a new pre-chilled microcentrifuge tube.
-
Drying: Dry the metabolite extract completely using a centrifugal vacuum evaporator.
-
Storage: Store the dried metabolite extract at -80°C until LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis of Labeled CoA Species
This protocol provides a general framework for the analysis of ¹³C₃,¹⁵N-labeled metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Instrument parameters should be optimized for the specific LC-MS/MS system being used.
Materials:
-
Dried metabolite extract
-
LC-MS grade water with 0.1% formic acid or 5 mM ammonium (B1175870) acetate (B1210297) (Mobile Phase A)
-
LC-MS grade acetonitrile with 0.1% formic acid or 5 mM ammonium acetate (Mobile Phase B)
-
Reversed-phase C18 column suitable for polar metabolites
-
Tandem mass spectrometer with electrospray ionization (ESI)
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable volume (e.g., 100 µL) of an appropriate solvent, such as 5% 5-SSA or the initial mobile phase composition.
-
LC Separation:
-
Inject the reconstituted sample onto the C18 column.
-
Separate the analytes using a gradient elution. An example gradient is as follows:
-
Start with 2% Mobile Phase B for 1.5 minutes.
-
Increase to 25% B over 3.5 minutes.
-
Increase to 100% B in 0.5 minutes and hold for 8.5 minutes.
-
Return to initial conditions and re-equilibrate the column.[1]
-
-
The flow rate is typically around 200 µL/min.[1]
-
-
MS/MS Detection:
-
Analyze the eluting compounds using a tandem mass spectrometer in positive or negative ion mode.
-
Use multiple reaction monitoring (MRM) to specifically detect and quantify the unlabeled and labeled forms of pantothenic acid, CoA, and its thioesters. The transitions will be specific to the mass difference introduced by the ¹³C₃,¹⁵N isotopes.
-
For constant neutral loss scans, a neutral loss of m/z 507 can be used to identify CoA species.[1]
-
-
Data Analysis:
-
Integrate the peak areas for both the unlabeled (M+0) and labeled (M+4 for ¹³C₃,¹⁵N) forms of each analyte.
-
Calculate the labeling efficiency as: (Area of Labeled Peak) / (Area of Labeled Peak + Area of Unlabeled Peak) * 100%.
-
Quantify the absolute concentrations of metabolites by using a stable isotope dilution approach with the biosynthetically generated labeled compounds as internal standards.[4][5]
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Quantification of the concentration and 13C tracer enrichment of long-chain fatty acyl-coenzyme A in muscle by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Stable isotope labeling by essential nutrients in cell culture for preparation of labeled coenzyme A and its thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Item - Summary of [13C3-15N]-pantothenic acid ([13C3-15N]-PA), free CoA (CoASH) (+4 AMU) and acetylCoA (+4 AMU) half-life in male and female C57BL/6N mouse brain and liver. - figshare - Figshare [figshare.com]
Application Notes and Protocols for Cell Culture Labeling with Pantothenic Acid-¹³C₃,¹⁵N Hemicalcium
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pantothenic acid, also known as vitamin B5, is an essential nutrient for all forms of life and serves as the precursor for the biosynthesis of Coenzyme A (CoA). CoA is a vital cofactor in a multitude of metabolic reactions, including the synthesis and degradation of fatty acids, the tricarboxylic acid (TCA) cycle, and the synthesis of phospholipids.[1][2][3][4][5] The stable isotope-labeled compound, Pantothenic acid-¹³C₃,¹⁵N hemicalcium, provides a powerful tool for tracing the metabolic fate of pantothenic acid and quantifying the pool of CoA and its various thioesters within cells.
This document provides detailed application notes and protocols for the use of Pantothenic acid-¹³C₃,¹⁵N hemicalcium in cell culture for metabolic labeling studies. The primary application described is the Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) methodology, which is analogous to the widely used SILAC technique for proteins.[6][7] By replacing standard pantothenic acid in the culture medium with its heavy isotope-labeled counterpart, researchers can achieve near-complete incorporation of the label into the cellular CoA pool. This enables the use of labeled CoA species as internal standards for accurate quantification by mass spectrometry.[6][7][8]
Principle of the Method
Mammalian cells cannot synthesize pantothenic acid de novo and therefore rely on its uptake from the culture medium.[6] The SILEC method leverages this dependency by providing Pantothenic acid-¹³C₃,¹⁵N as the sole source of this vitamin. The labeled pantothenic acid is taken up by the cells and enters the CoA biosynthesis pathway, resulting in the formation of CoA and acyl-CoAs that are labeled with ¹³C and ¹⁵N. These labeled molecules can be distinguished from their unlabeled counterparts by their difference in mass using mass spectrometry. This allows for precise and accurate quantification of various CoA species in experimental samples by spiking in a known amount of the labeled cell extract.
Applications
-
Metabolic Flux Analysis: Quantify the rate of CoA biosynthesis and turnover.[9]
-
Drug Discovery and Development: Investigate the effects of drug candidates on CoA metabolism and related pathways.[9]
-
Disease Research: Study alterations in CoA metabolism in various diseases, including metabolic disorders and neurodegeneration.[9]
-
Quantitative Metabolomics: Generate stable isotope-labeled internal standards for the accurate quantification of CoA and its thioesters.[6][7]
Signaling Pathway: Coenzyme A Biosynthesis
The biosynthesis of Coenzyme A from pantothenic acid is a five-step enzymatic pathway that is highly conserved across species.[10][11] The pathway begins with the phosphorylation of pantothenate by pantothenate kinase (PanK), which is the rate-limiting step in the pathway.[3]
Coenzyme A biosynthesis pathway from labeled pantothenic acid.
Experimental Workflow
The general workflow for a SILEC experiment using Pantothenic acid-¹³C₃,¹⁵N hemicalcium involves cell culture in labeled medium, cell harvesting, metabolite extraction, and analysis by LC-MS/MS.
General workflow for a SILEC experiment.
Data Presentation
The following table presents illustrative quantitative data from a time-course experiment where a mammalian cell line (e.g., Hepa 1c1c7) was incubated with 1 mg/L Pantothenic acid-¹³C₃,¹⁵N hemicalcium. The data shows the percentage of labeled Coenzyme A species over time.
| Time (Passages) | % Labeled Coenzyme A | % Labeled Acetyl-CoA | % Labeled Succinyl-CoA |
| 1 | >90% | >90% | >90% |
| 2 | >95% | >95% | >95% |
| 3 | >99% | >99% | >99% |
Note: The labeling efficiency can vary depending on the cell line and culture conditions. It is recommended to determine the optimal labeling time for each specific experimental setup.[6][12]
Experimental Protocols
Protocol 1: Stable Isotope Labeling in Mammalian Cell Culture
This protocol describes the labeling of mammalian cells with Pantothenic acid-¹³C₃,¹⁵N hemicalcium to generate a labeled Coenzyme A pool for use as an internal standard.
Materials:
-
Mammalian cell line of interest (e.g., Hepa 1c1c7 murine hepatocytes)[6][12]
-
Pantothenic acid-free cell culture medium (e.g., custom RPMI)
-
Pantothenic acid-¹³C₃,¹⁵N hemicalcium
-
Standard cell culture reagents and consumables
-
Phosphate-buffered saline (PBS)
-
Cell scraper (for adherent cells)
Procedure:
-
Preparation of Labeling Medium:
-
Prepare pantothenic acid-free cell culture medium according to the manufacturer's instructions.
-
Supplement the medium with 10% charcoal-dextran-stripped FBS. The use of csFBS is crucial to minimize the concentration of unlabeled pantothenic acid.[6][12]
-
Add Pantothenic acid-¹³C₃,¹⁵N hemicalcium to the medium at a final concentration of 1 mg/L.[9]
-
Sterile-filter the complete labeling medium.
-
-
Cell Culture and Labeling:
-
Culture the mammalian cells in standard complete medium until they reach approximately 80% confluency.
-
To initiate labeling, aspirate the standard medium, wash the cells once with sterile PBS, and then add the pre-warmed labeling medium.
-
Culture the cells in the labeling medium for at least three passages to achieve >99% incorporation of the label.[6][12] Monitor the labeling efficiency at each passage if desired.
-
-
Cell Harvesting:
-
For adherent cells: Aspirate the labeling medium and wash the cells twice with ice-cold PBS. Add a small volume of ice-cold PBS and scrape the cells.
-
For suspension cells: Pellet the cells by centrifugation at a low speed (e.g., 500 x g for 5 minutes at 4°C). Wash the cell pellet twice with ice-cold PBS.
-
Transfer the cell suspension or pellet to a microcentrifuge tube.
-
Protocol 2: Extraction of Short-Chain Acyl-CoAs
This protocol describes the extraction of CoA and its thioesters from labeled cells using trichloroacetic acid (TCA).
Materials:
-
Harvested cell pellet
-
10% (w/v) Trichloroacetic acid (TCA), ice-cold
-
Sonicator
-
Centrifuge (refrigerated)
-
Solid-Phase Extraction (SPE) columns (e.g., Oasis HLB)
-
SPE column wash solution (e.g., water)
-
SPE column elution solution (e.g., 25 mM ammonium (B1175870) acetate (B1210297) in methanol)
-
Nitrogen evaporator or vacuum concentrator
-
5% (w/v) 5-Sulfosalicylic acid (SSA)
Procedure:
-
Cell Lysis and Protein Precipitation:
-
Solid-Phase Extraction (SPE):
-
Transfer the supernatant to a new tube.
-
Condition an SPE column with methanol (B129727) followed by water.
-
Load the supernatant onto the conditioned SPE column.[7]
-
Wash the column with water to remove salts and other polar impurities.[7]
-
Elute the acyl-CoAs with an appropriate elution buffer (e.g., 25 mM ammonium acetate in methanol).[13]
-
-
Sample Preparation for LC-MS Analysis:
Protocol 3: LC-MS/MS Analysis of Acyl-CoAs
This protocol provides a general guideline for the analysis of labeled and unlabeled acyl-CoAs by LC-MS/MS. The specific parameters will need to be optimized for the instrument used.
Instrumentation and Columns:
-
Liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Reversed-phase C18 column suitable for metabolomics.
Mobile Phases:
-
Mobile Phase A: 5 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
Procedure:
-
Chromatographic Separation:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the reconstituted sample onto the LC column.
-
Separate the acyl-CoAs using a gradient elution. An example gradient could be a linear increase from a low percentage of mobile phase B to a high percentage over a set time.
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each unlabeled and labeled acyl-CoA species. The precursor ion for the labeled compounds will have a mass shift corresponding to the number of ¹³C and ¹⁵N atoms incorporated.
-
-
Quantification:
-
For unlabeled samples, spike in a known amount of the labeled cell extract (prepared as described in Protocols 1 and 2) as an internal standard.
-
Calculate the ratio of the peak area of the endogenous (unlabeled) acyl-CoA to the peak area of the corresponding labeled internal standard.
-
Determine the absolute amount of the endogenous acyl-CoA by comparing this ratio to a standard curve generated with known amounts of unlabeled standards and a fixed amount of the labeled internal standard.[7]
-
References
- 1. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 6. mdpi.com [mdpi.com]
- 7. SILEC: a protocol for generating and using isotopically labeled coenzyme A mass spectrometry standards - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Coenzyme A - Wikipedia [en.wikipedia.org]
- 11. gosset.ai [gosset.ai]
- 12. Stable isotope labeling by essential nutrients in cell culture for preparation of labeled coenzyme A and its thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the GC-MS Analysis of Pantothenic Acid-13C3,15N
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pantothenic acid, also known as vitamin B5, is a water-soluble vitamin that is essential for the synthesis of coenzyme A (CoA) and acyl carrier protein (ACP). CoA is a vital cofactor in numerous metabolic pathways, including the citric acid cycle, fatty acid metabolism, and the synthesis of neurotransmitters. Accurate quantification of pantothenic acid in various biological matrices is crucial for nutritional assessment, disease diagnosis, and drug development.
This document provides a detailed application note and protocol for the quantitative analysis of pantothenic acid using gas chromatography-mass spectrometry (GC-MS) with a stable isotope-labeled internal standard, Pantothenic acid-13C3,15N. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it corrects for variations in sample preparation and instrument response, leading to highly accurate and precise results.
Principle
The method involves the extraction of pantothenic acid from the sample matrix, followed by derivatization to increase its volatility for GC-MS analysis. A known amount of Pantothenic acid-13C3,15N is added to the sample prior to extraction to serve as an internal standard. The derivatized analyte and internal standard are then separated by gas chromatography and detected by mass spectrometry. Quantification is achieved by measuring the ratio of the peak area of the analyte to that of the internal standard and comparing it to a calibration curve prepared with known concentrations of pantothenic acid and a fixed concentration of the internal standard.
Experimental Protocols
Sample Preparation
-
Extraction:
-
For biological fluids (e.g., plasma, urine), a protein precipitation step is typically required. Add 3 volumes of a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to 1 volume of the sample.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
For solid samples (e.g., tissues, food), homogenize the sample in a suitable buffer or solvent. An enzymatic hydrolysis step using enzymes like pantetheinase and alkaline phosphatase may be necessary to release bound forms of pantothenic acid.[1]
-
-
Internal Standard Spiking:
-
Prior to extraction, add a known amount of Pantothenic acid-13C3,15N solution to each sample, calibrator, and quality control sample. The concentration of the internal standard should be chosen to be in the mid-range of the expected analyte concentrations.
-
-
Drying:
-
Evaporate the supernatant or sample extract to complete dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. It is crucial to ensure the sample is completely dry as water can interfere with the derivatization reaction.
-
Derivatization (Trimethylsilylation)
-
To the dried sample residue, add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Add 50 µL of a catalyst, such as anhydrous pyridine, to facilitate the reaction.
-
Cap the vials tightly and heat at 60-70°C for 30-60 minutes to ensure complete derivatization of the hydroxyl and carboxyl groups of pantothenic acid to their trimethylsilyl (B98337) (TMS) ethers and esters, respectively.
-
Cool the vials to room temperature before GC-MS analysis.
GC-MS Parameters
The following are typical GC-MS parameters for the analysis of TMS-derivatized pantothenic acid. These may need to be optimized for your specific instrument and application.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | 5%-phenyl-95%-dimethylpolysiloxane capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm I.D., 0.25 µm film thickness |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature 70°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Transfer Line Temperature | 280°C |
| Ion Source Temperature | 230°C |
Selected Ion Monitoring (SIM) Parameters
For quantitative analysis, monitor the following characteristic ions for the TMS-derivatized pantothenic acid and its stable isotope-labeled internal standard. The tris-TMS derivative of pantothenic acid has a molecular weight of 435.8 g/mol .[2]
| Compound | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| Pantothenic acid (tris-TMS) | 291 | 173 |
| Pantothenic acid-13C3,15N (tris-TMS) | 295 | 177 |
Note: The specific ions should be confirmed by analyzing the mass spectrum of the derivatized standards. The quantifier ion is used for concentration calculations, while the qualifier ion is used for confirmation of the analyte's identity.
Quantitative Data
The following table summarizes typical quantitative data that can be expected from a validated GC-MS method for pantothenic acid using a stable isotope dilution assay. The data presented here is based on a stable isotope dilution assay, although it was obtained using LC-MS/MS, it provides a good indication of the expected performance.[1]
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 44 µg/kg in starch[1] |
| Limit of Quantification (LOQ) | Typically 3-5 times the LOD |
| Recovery | 97.5% - 99.4%[1] |
| Intra-assay Precision (%RSD) | 6.7%[1] |
| Inter-assay Precision (%RSD) | < 15% |
Diagrams
Pantothenic Acid Metabolic Pathway
The following diagram illustrates the biosynthesis of pantothenic acid and its subsequent conversion to Coenzyme A.
References
Application Note: High-Precision Quality Control of Vitamin B5 Supplements Using Isotope Dilution LC-MS/MS
Abstract
This application note details a robust and highly accurate method for the quantitative analysis of pantothenic acid (Vitamin B5) in multivitamin dietary supplements. The protocol employs a stable isotope dilution assay (SIDA) utilizing Pantothenic acid-13C3,15N as an internal standard, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This methodology ensures high specificity and minimizes matrix effects, providing a reliable tool for quality control in the pharmaceutical and nutraceutical industries. The described protocol offers superior performance compared to traditional microbiological or chromatographic assays.[1][2]
Introduction
Pantothenic acid, or Vitamin B5, is an essential water-soluble vitamin crucial for the synthesis of Coenzyme A (CoA), a vital molecule in numerous metabolic pathways, including the metabolism of carbohydrates, lipids, and proteins.[3][4][5] Accurate quantification of pantothenic acid in vitamin supplements is critical to ensure product quality, regulatory compliance, and consumer safety. Traditional methods for Vitamin B5 analysis can be time-consuming and susceptible to interference from the complex matrices of multivitamin preparations.[1]
The use of a stable isotope-labeled internal standard, such as Pantothenic acid-13C3,15N, in conjunction with LC-MS/MS, offers a highly specific and sensitive analytical solution.[5][6] This internal standard perfectly mimics the analyte's behavior during sample preparation and ionization, correcting for any potential losses or variations and leading to highly accurate and precise quantification.[7] This application note provides a detailed protocol for the quality control testing of pantothenic acid in vitamin supplements using this advanced methodology.
Experimental Protocols
Materials and Reagents
-
Standards:
-
Solvents and Chemicals:
Sample Preparation
The following protocol is designed for solid multivitamin tablets. Modifications may be necessary for other formulations like liquids or gummies.
-
Homogenization: Grind a representative number of vitamin tablets into a fine, homogeneous powder.
-
Weighing and Spiking: Accurately weigh an appropriate amount of the powdered sample (e.g., 100 mg) into a centrifuge tube. Add a known amount of the Pantothenic acid-13C3,15N internal standard solution.
-
Extraction: Add 10 mL of a 1% formic acid solution in water to the tube.[11] Vortex thoroughly for 1 minute to ensure complete mixing.
-
Sonication: Sonicate the mixture for 30 minutes in a water bath to facilitate the extraction of pantothenic acid.
-
Protein Precipitation (if applicable for high-protein supplements): For supplements with a high protein content, add 1 mL of 15% zinc sulfate (B86663) solution, mix well, and centrifuge.[11]
-
Centrifugation: Centrifuge the sample at 10,000 x g for 15 minutes to pellet insoluble excipients.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[10]
LC-MS/MS Instrumentation and Conditions
The following parameters have been optimized for the analysis of pantothenic acid.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) compatible with 100% aqueous mobile phase[7][9] |
| Mobile Phase A | 0.1% Formic acid in Water[9] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile[9] |
| Gradient | Optimized for separation of pantothenic acid from other B vitamins and matrix components. |
| Flow Rate | 0.35 mL/min[7] |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[9] |
| MRM Transitions | Pantothenic Acid: m/z 220 → 90[9] Pantothenic acid-13C3,15N: m/z 224 → 94 |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Data Presentation
The use of a stable isotope dilution assay allows for the creation of a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
Quantitative Performance Data
The following table summarizes typical performance characteristics of this method, compiled from various studies.
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.998 | [9] |
| Calibration Curve Range | 2.5 - 800 ng/mL | [7] |
| Recovery | 97.5% - 108.0% | |
| Intra-assay CV (%) | 3.4% - 8.5% | |
| Inter-assay CV (%) | 5.9% - 15.3% | |
| Limit of Quantification (LOQ) | 0.25 - 3 µg/L | [7] |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the quality control testing workflow for pantothenic acid in vitamin supplements.
Caption: Workflow for Vitamin B5 analysis.
Metabolic Pathway of Pantothenic Acid
This diagram shows the conversion of Pantothenic Acid into Coenzyme A and its central role in the Krebs Cycle.
Caption: Role of Pantothenic Acid in metabolism.
Conclusion
The stable isotope dilution LC-MS/MS method utilizing Pantothenic acid-13C3,15N provides a highly accurate, precise, and robust platform for the quality control testing of pantothenic acid in vitamin supplements. This method overcomes the limitations of traditional analytical techniques, offering the specificity and sensitivity required for complex sample matrices. Its implementation can significantly enhance the reliability of quality control measures in the nutraceutical and pharmaceutical industries.
References
- 1. Pantothenic acid quantification by a stable isotope dilution assay based on liquid chromatography-tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Pantothenic acid quantification by a stable isotope dilution assay based on liquid chromatography-tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 3. This compound salt | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 4. 泛酸-13C3,15N半钙盐标准液 半钙盐 溶液 100 μg/mL (90:10 Methanol:Water, (as free acid)), certified reference material, ampule of 1 mL, Cerilliant® | Sigma-Aldrich [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. besjournal.com [besjournal.com]
- 8. CERILLIANT this compound salt Solution, 100 g/mL, | Fisher Scientific [fishersci.com]
- 9. books.rsc.org [books.rsc.org]
- 10. Determination of Pantothenic Acid in Food by LC-MS/MS [qikan.cmes.org]
- 11. [Analysis of Free Pantothenic Acid in Foods by HPLC and LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming matrix effects in pantothenic acid LC-MS/MS analysis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in pantothenic acid (Vitamin B5) LC-MS/MS analysis.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in LC-MS/MS analysis?
A1: A matrix effect is the alteration of ionization efficiency for a target analyte by the presence of co-eluting, undetected components in the sample matrix.[1][2] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[1][2][3] These interfering components can be endogenous to the biological sample (e.g., phospholipids (B1166683), salts, proteins) or introduced during sample collection and preparation (e.g., anticoagulants, dosing vehicles).[3]
Q2: Why are matrix effects a significant concern for pantothenic acid analysis?
A2: Regulatory agencies require that the impact of the matrix be thoroughly evaluated during bioanalytical method validation to ensure the reliability of the data. For an analyte like pantothenic acid, which is quantified in complex biological fluids such as plasma, serum, or whole blood, endogenous compounds can significantly interfere with the ionization process.[4][5] Failure to address these effects can lead to erroneous concentration measurements, compromising the integrity of clinical research or nutritional assessments.[3][6]
Q3: How can I detect and quantify matrix effects in my assay?
A3: There are two primary methods for assessing matrix effects:
-
Qualitative Assessment (Post-Column Infusion): In this method, a constant flow of a standard solution of the analyte (pantothenic acid) is infused into the mass spectrometer after the analytical column.[1] A blank, extracted matrix sample is then injected onto the LC system. Any fluctuation (dip or peak) in the constant analyte signal indicates the retention time at which matrix components are causing ion suppression or enhancement.[1] This helps in adjusting the chromatography to separate the analyte from these interfering regions.
-
Quantitative Assessment (Post-Extraction Spiking): This is considered the "gold standard" for quantifying matrix effects.[3] The response of the analyte in a neat solution is compared to the response of the analyte spiked into a blank matrix extract at the same concentration.[3][7] The ratio of these responses, known as the Matrix Factor (MF), provides a quantitative measure of the signal suppression or enhancement.[3] An MF < 1 indicates suppression, while an MF > 1 indicates enhancement.[3]
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during pantothenic acid LC-MS/MS analysis.
Problem 1: Poor reproducibility and accuracy.
-
Possible Cause: Uncompensated matrix effects.
-
Solution: The most effective way to compensate for matrix effects is by using a stable isotope-labeled internal standard (SIL-IS).[1][7] A SIL-IS, such as [¹³C₃,¹⁵N]-pantothenic acid or [¹³C₆, ¹⁵N₂]-pantothenic acid, co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, thus providing reliable correction and improving accuracy and precision.[8][9][10]
Problem 2: Low signal intensity or sensitivity (Ion Suppression).
-
Possible Cause 1: Co-elution with phospholipids from plasma or serum samples. Phospholipids are a major component of biological membranes and are known to cause significant ion suppression in ESI-MS.[11][12]
-
Solution 1: Implement Phospholipid Removal. Specialized sample preparation techniques can selectively remove phospholipids. Options include:
-
Phospholipid Removal Plates/Cartridges: These products use materials like zirconia-coated silica (B1680970) to specifically bind and remove phospholipids from the sample extract.[13][14]
-
Liquid-Liquid Extraction (LLE): Can be optimized to separate analytes from phospholipids.[14]
-
Solid-Phase Extraction (SPE): A well-developed SPE method can effectively clean the sample by retaining the analyte while washing away interfering matrix components.[15][16]
-
-
Possible Cause 2: High concentration of matrix components overloading the ion source.
-
Solution 2: Sample Dilution. A simple and effective strategy is to dilute the sample extract.[1][7] This reduces the overall concentration of matrix components entering the MS source. However, this approach is only feasible if the analyte concentration is high enough to remain above the method's limit of quantitation after dilution.[1][16]
-
Possible Cause 3: Suboptimal chromatographic separation.
-
Solution 3: Optimize LC Conditions. Modify the chromatographic gradient to better separate pantothenic acid from the regions where matrix effects were identified (using the post-column infusion technique).[1] Employing columns that are compatible with 100% aqueous mobile phases, such as a C18, can be beneficial.[17]
Problem 3: Inconsistent results between different sample lots.
-
Possible Cause: Lot-to-lot variability in the matrix composition.
-
Solution: Evaluate the matrix effect across at least six different lots of the biological matrix during method validation. This ensures the method is robust and not susceptible to variations between individual samples.
Section 3: Experimental Protocols & Data
Protocol 1: Sample Preparation of Human Serum using Protein Precipitation
This protocol describes a common method for extracting pantothenic acid from serum.
-
Thawing: Thaw human serum samples at room temperature.[18]
-
Aliquoting: In a microcentrifuge tube, add 100 µL of the serum sample.[18]
-
Internal Standard Spiking: Add 20 µL of the working solution of the stable isotope-labeled internal standard (e.g., D-(-)-Pantolactone-d6 or [¹³C₃,¹⁵N]-pantothenic acid).[18]
-
Mixing: Vortex the mixture for 10 seconds.[18]
-
Precipitation: Add 300 µL of methanol (B129727) containing 0.1% formic acid to precipitate the proteins.[18]
-
Vortexing: Vortex the sample vigorously for 30 seconds.[18]
-
Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.[18]
-
Supernatant Transfer: Carefully transfer the resulting supernatant to an autosampler vial for LC-MS/MS analysis.[18]
Protocol 2: Enzymatic Extraction for Total Pantothenic Acid in Food
For food matrices where pantothenic acid exists in bound forms (e.g., as part of Coenzyme A), enzymatic hydrolysis is required.
-
Sample Homogenization: Homogenize 1-5 g of the food sample.
-
Initial Hydrolysis: Hydrolyze the sample in a Tris-HCl buffer solution (pH 8.1) at 121°C under pressure for 15 minutes.[19]
-
Enzymatic Treatment: After cooling, treat the extract with alkaline phosphatase and pigeon liver extract (containing pantetheinase) for at least 8 hours at 37°C to liberate free pantothenic acid.[9][19]
-
Protein Precipitation: Precipitate remaining proteins using an agent like zinc acetate (B1210297) and potassium ferrocyanide solution.[19]
-
Centrifugation & Filtration: Centrifuge the sample and filter the supernatant through a 0.22 µm filter before analysis.[19]
Data Summary: Comparison of Sample Preparation Techniques
The following table summarizes the effectiveness of different sample preparation methods in reducing matrix effects, specifically by removing phospholipids.
| Sample Preparation Method | Key Feature | Phospholipid Removal Efficiency | Analyte Recovery | Reference |
| Protein Precipitation (PPT) | Simple, fast, inexpensive | Low; phospholipids remain soluble | Generally high | [6] |
| Liquid-Liquid Extraction (LLE) | Uses immiscible solvents for separation | Moderate to High (solvent dependent) | Variable, requires optimization | |
| Solid-Phase Extraction (SPE) | High selectivity, cleaner extracts | High | High, but requires method development | [15] |
| Phospholipid Removal Plates | Specific removal of phospholipids | >95% | High (e.g., 94-102%) | [13][20] |
Section 4: Visual Diagrams
Troubleshooting Workflow for Matrix Effects
This diagram outlines a logical workflow for identifying and mitigating matrix effects during method development.
Caption: Troubleshooting decision tree for matrix effects.
General Workflow for Pantothenic Acid Analysis
This diagram illustrates the typical experimental steps from sample receipt to final data analysis.
Caption: Standard workflow for LC-MS/MS analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. nebiolab.com [nebiolab.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pantothenic acid quantification by a stable isotope dilution assay based on liquid chromatography-tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 13. learning.sepscience.com [learning.sepscience.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 17. books.rsc.org [books.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. Determination of Pantothenic Acid in Food by LC-MS/MS [qikan.cmes.org]
- 20. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Improving Recovery of Pantothenic Acid-13C3,15N Internal Standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the recovery of the Pantothenic acid-13C3,15N internal standard in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Pantothenic acid-13C3,15N, and why is it used as an internal standard?
Pantothenic acid-13C3,15N is a stable isotope-labeled (SIL) version of pantothenic acid (Vitamin B5).[1] It is used as an internal standard in quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS).[1] SIL internal standards are the preferred choice because they have nearly identical chemical and physical properties to the analyte of interest.[2][3] This allows them to co-elute chromatographically and experience similar effects from the sample matrix, leading to more accurate and precise quantification by correcting for variations during sample preparation, injection, and ionization.[2]
Q2: I am observing low and inconsistent recovery of my Pantothenic acid-13C3,15N internal standard. What are the potential causes?
Low and variable recovery of a SIL internal standard can stem from several factors throughout the analytical process.[4] Key areas to investigate include:
-
Suboptimal Sample Preparation: Inefficient extraction, degradation of the internal standard during processing, or losses during cleanup steps.
-
Matrix Effects: Components in the sample matrix can suppress or enhance the ionization of the internal standard in the mass spectrometer, leading to inaccurate measurements.[5]
-
Adsorption to Labware: Pantothenic acid can adsorb to the surfaces of plastic tubes, pipette tips, and vials, leading to losses.[6]
-
Instability of the Internal Standard: Pantothenic acid is susceptible to degradation under acidic, alkaline, and high-temperature conditions.[7][8]
-
Instrumental Issues: Problems with the autosampler, injector, or mass spectrometer can contribute to poor recovery and variability.[6]
Q3: How can matrix effects impact the recovery of my internal standard?
Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte and internal standard in the mass spectrometer's ion source.[5][9] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification. Even with a SIL internal standard, significant matrix effects can sometimes cause the analyte and internal standard to respond differently.
Q4: What are the best practices for handling and storing Pantothenic acid-13C3,15N?
To ensure the stability and integrity of your Pantothenic acid-13C3,15N internal standard, follow these best practices:
-
Storage: Store the standard solution at the recommended temperature, typically -20°C, in a tightly sealed container to prevent solvent evaporation and degradation.[10]
-
Handling: Allow the standard to equilibrate to room temperature before use to ensure accurate pipetting. Minimize exposure to light and extreme pH conditions.
-
Solvent: Use a high-purity solvent for preparing stock and working solutions. A common solvent mixture is methanol (B129727):water (90:10).[10]
Troubleshooting Guides
Issue 1: Consistently Low Recovery of Pantothenic Acid-13C3,15N
If you are experiencing consistently low recovery of your internal standard, it suggests a systematic loss during your analytical workflow. The following troubleshooting guide will help you identify and address the potential causes.
Caption: Troubleshooting workflow for consistently low internal standard recovery.
Issue 2: High Variability in Internal Standard Recovery
High variability in recovery across a batch of samples often points to issues with matrix effects, inconsistent sample processing, or instrument performance.
Caption: Troubleshooting workflow for high variability in internal standard recovery.
Experimental Protocols
Protocol 1: Protein Precipitation for Pantothenic Acid Analysis
Protein precipitation is a common method for removing proteins from biological samples like plasma or serum, which can interfere with analysis.[11]
Materials:
-
Sample (e.g., plasma, serum)
-
Pantothenic acid-13C3,15N internal standard solution
-
Precipitating agent (e.g., Trichloroacetic acid (TCA) solution, Acetonitrile (ACN), Methanol (MeOH), or Zinc Acetate/Potassium Ferrocyanide solutions)[11][12]
-
Vortex mixer
-
Centrifuge
-
Low-adsorption microcentrifuge tubes
Procedure:
-
Pipette 100 µL of the sample into a low-adsorption microcentrifuge tube.
-
Add the appropriate volume of the Pantothenic acid-13C3,15N internal standard working solution.
-
Add the precipitating agent. The ratio of sample to precipitating agent should be optimized, but a common starting point is 1:3 (e.g., 300 µL of ACN to 100 µL of plasma).
-
Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.
-
Centrifuge the tubes at a high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
SPE can be used after protein precipitation or as a standalone cleanup step to remove interfering matrix components.[13]
Materials:
-
SPE cartridges (e.g., C18)
-
SPE manifold
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Water)
-
Wash solvent (e.g., Water or a weak organic/aqueous mixture)
-
Elution solvent (e.g., Methanol or Acetonitrile)
-
Sample extract from Protocol 1 or a diluted sample.
Procedure:
-
Conditioning: Pass 1-2 mL of methanol through the SPE cartridge to activate the sorbent.
-
Equilibration: Pass 1-2 mL of water through the cartridge to prepare it for the aqueous sample. Do not let the sorbent go dry.
-
Loading: Load the sample onto the cartridge at a slow, controlled flow rate (e.g., 1 mL/min).
-
Washing: Pass 1-2 mL of the wash solvent through the cartridge to remove weakly bound interferences.
-
Elution: Elute the pantothenic acid and internal standard with 1-2 mL of the elution solvent into a clean collection tube.
-
The eluate can then be evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.
Data Presentation
The following tables provide examples of how to structure quantitative data to evaluate the effectiveness of different troubleshooting steps.
Table 1: Comparison of Protein Precipitation Agents on Internal Standard Recovery
| Precipitation Agent | Sample to Solvent Ratio | Mean Recovery (%) | Standard Deviation (%) |
| Acetonitrile | 1:3 | 85.2 | 4.5 |
| Methanol | 1:3 | 78.9 | 5.1 |
| 10% Trichloroacetic Acid | 1:2 | 92.1 | 3.8 |
| Zinc Acetate/Potassium Ferrocyanide | As per protocol[12] | 95.6 | 2.9 |
Table 2: Effect of SPE Wash Solvent on Internal Standard Recovery and Matrix Effects
| Wash Solvent | Mean Recovery (%) | Matrix Effect (%) |
| 100% Water | 98.2 | -25.4 |
| 5% Methanol in Water | 97.5 | -15.8 |
| 10% Methanol in Water | 96.8 | -8.2 |
Table 3: Impact of pH on Pantothenic Acid Stability During Sample Incubation (2 hours at 37°C)
| Incubation pH | Internal Standard Remaining (%) |
| 3.0 | 75.3 |
| 5.0 | 91.8 |
| 7.0 | 99.5 |
| 9.0 | 82.1 |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 3. scispace.com [scispace.com]
- 4. welchlab.com [welchlab.com]
- 5. bataviabiosciences.com [bataviabiosciences.com]
- 6. benchchem.com [benchchem.com]
- 7. Chemical Stability of Vitamin B5 | springerprofessional.de [springerprofessional.de]
- 8. Chemical Stability of Vitamin B5 | Semantic Scholar [semanticscholar.org]
- 9. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pantothenic acid-13C3,15N 100ug/mL 90:10 Methanol:Water, (as free acid), certified reference material, ampule 1mL, Cerilliant 356786-94-2 [sigmaaldrich.com]
- 11. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 12. Determination of Vitamin B5 in dairy products [sigmaaldrich.com]
- 13. solidphaseextraction.appliedseparations.com [solidphaseextraction.appliedseparations.com]
Addressing incomplete isotopic labeling in cell culture experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter with incomplete isotopic labeling in cell culture experiments, with a primary focus on Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).
Frequently Asked Questions (FAQs)
Q1: What is incomplete isotopic labeling and why is it a problem?
Incomplete isotopic labeling occurs when the proteins within the "heavy" labeled cell population do not fully incorporate the heavy amino acids provided in the cell culture medium.[1][2] This results in a mixture of light, partially labeled, and fully labeled peptides after protein digestion.[2] The primary consequence of incomplete labeling is the underestimation of protein upregulation and the overestimation of protein downregulation.[2] The presence of a "light" isotopic peak in the "heavy" channel artificially inflates the denominator in the light/heavy ratio calculation, which compresses the observed fold changes in protein abundance.[3] For accurate quantification, a labeling efficiency of at least 95-97% is recommended.[1]
Q2: What are the common causes of incomplete isotopic labeling?
Several factors can contribute to incomplete labeling in SILAC experiments:
-
Insufficient Cell Doublings: Cells require a sufficient number of divisions (typically at least five to six) in the heavy medium to dilute out the pre-existing light amino acids and achieve full incorporation of the labeled ones.[4][5]
-
Contamination with Light Amino Acids: The cell culture medium or serum may contain residual light amino acids that compete with the heavy amino acids for incorporation into newly synthesized proteins.[2] The use of dialyzed fetal bovine serum (FBS) is crucial to minimize this contamination.[6]
-
Amino Acid Conversion: Some cell lines can metabolically convert one amino acid into another. A common example is the conversion of arginine to proline.[2][3] If the resulting amino acid is not also supplied in its heavy form, this can dilute the isotopic label.[2]
-
Incorrect Media Formulation: It is critical to ensure that the SILAC medium is completely devoid of the light version of the amino acid you are using for labeling.[2]
Q3: How can I check the incorporation efficiency of the stable isotope-labeled amino acids?
To ensure accurate quantification, it is essential to verify the incorporation efficiency of the heavy amino acids before conducting the main experiment. This can be accomplished by performing a small-scale pilot experiment. A small population of cells is cultured in the "heavy" SILAC medium for at least five cell doublings.[1] These "heavy" labeled cells are then harvested, lysed, and the proteins are digested. The resulting peptide mixture is analyzed by LC-MS/MS to determine the percentage of heavy amino acid incorporation.[1] The goal is to achieve an incorporation rate of over 97%.[1]
Q4: What is arginine-to-proline conversion and how can I prevent it?
Arginine-to-proline conversion is a metabolic process observed in some cell lines where the isotopically labeled "heavy" arginine is converted into "heavy" proline.[3] This is problematic because it splits the mass spectrometry signal of proline-containing peptides into multiple peaks, which complicates data analysis and leads to inaccurate protein quantification.[1] This conversion can affect a significant portion of the proteome, as many tryptic peptides contain proline.[1]
To prevent this, it has been shown that supplementing the SILAC media with L-proline (e.g., 200 mg/liter) can render the conversion of arginine to proline completely undetectable.[7][8]
Troubleshooting Guides
Issue 1: Low Labeling Efficiency (<95%) Detected in Pilot Experiment
-
Symptom: Mass spectrometry data from a test run shows a low percentage of heavy-labeled peptides.
-
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Cell Doublings | Ensure that cells have undergone at least 5-6 doublings in the SILAC medium. For slower-growing cell lines, a longer culture period may be necessary. |
| Contamination with Light Amino Acids | Use dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled amino acids. Ensure all media components are free of contaminating light amino acids. |
| Incorrect Media Formulation | Double-check the formulation of your SILAC medium to confirm it completely lacks the light version of the amino acid you are labeling with. |
| Mycoplasma Contamination | Test cell cultures for mycoplasma contamination, as it can alter amino acid metabolism. |
Issue 2: Inaccurate Protein Ratios and Compressed Fold Changes in Main Experiment
-
Symptom: The calculated protein ratios in your experiment are consistently close to 1, and expected changes in protein expression are not observed.
-
Possible Causes & Solutions:
| Cause | Solution |
| Incomplete Labeling | This is a primary cause of compressed fold changes. Review your labeling protocol and ensure a high labeling efficiency (>97%) was achieved in a pilot study. If not, re-optimize the labeling conditions as described in "Issue 1". |
| Arginine-to-Proline Conversion | If you are using heavy arginine for labeling, this metabolic conversion can lead to inaccurate quantification. Supplement your SILAC medium with proline (e.g., 200 mg/L) to inhibit this conversion.[7][8] |
| Experimental Error in Sample Mixing | Carefully measure protein concentrations before mixing the light and heavy cell lysates to ensure an accurate 1:1 ratio for the control condition. |
| Isotopic Impurity of Labeled Amino Acids | Ensure you are using high-purity labeled amino acids. The presence of unlabeled species in your "heavy" standard can interfere with the "light" signal.[2] |
Quantitative Data Summary
Table 1: Recommended SILAC Labeling Parameters and Expected Outcomes
| Parameter | Recommendation | Rationale |
| Cell Doublings | Minimum of 5-6 | To ensure near-complete replacement of light amino acids with their heavy counterparts.[9] |
| Labeling Efficiency | >97% | To ensure accurate quantification and avoid compression of fold-changes.[1] |
| Serum | Dialyzed Fetal Bovine Serum (FBS) | To minimize contamination from unlabeled amino acids present in regular serum.[6] |
| Proline Supplementation (for Arginine labeling) | 200 mg/L | To prevent the metabolic conversion of arginine to proline.[7][8] |
Table 2: Impact of Incomplete Labeling on Theoretical Protein Ratios
This table illustrates the theoretical effect of incomplete labeling on the observed Heavy/Light (H/L) ratio for a protein that is upregulated 2-fold.
| Labeling Efficiency | True H/L Ratio | Observed H/L Ratio (Approx.) | % Error in Fold-Change |
| 100% | 2.0 | 2.0 | 0% |
| 95% | 2.0 | 1.9 | 5% |
| 90% | 2.0 | 1.8 | 10% |
| 80% | 2.0 | 1.6 | 20% |
Note: The observed H/L ratio is approximated for simplicity. The actual impact can be more complex and is influenced by the relative abundance of the protein.
Experimental Protocols
Protocol 1: Assessing Isotopic Labeling Efficiency
This protocol outlines the steps to determine the percentage of heavy amino acid incorporation in your cell line.
-
Cell Culture: Culture a small population of your cells in the "heavy" SILAC medium for at least five to six cell doublings.[5]
-
Cell Harvest: Harvest approximately 1 million cells from the heavy-labeled population.[10]
-
Protein Extraction and Digestion:
-
Lyse the cells using a standard lysis buffer.
-
Quantify the protein concentration.
-
Take a small aliquot of protein (e.g., 20 µg) and perform an in-solution or in-gel tryptic digest to generate peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture using a high-resolution mass spectrometer.
-
Acquire data in a data-dependent acquisition (DDA) mode.
-
-
Data Analysis:
-
Search the acquired mass spectrometry data against a relevant protein database using a search engine like MaxQuant or Proteome Discoverer.
-
Configure the search parameters to include the heavy labels as variable modifications.
-
Calculate the labeling efficiency for each identified peptide by determining the ratio of the intensity of the heavy-labeled peptide to the sum of the intensities of the heavy and light-labeled peptides.
-
The overall labeling efficiency is the average of the efficiencies calculated for a representative set of peptides. An efficiency of >97% is desirable.[1]
-
Protocol 2: Best Practices for Media Exchange
A critical step in SILAC experiments is the complete replacement of standard ("light") media with "heavy" SILAC media.
-
Cell Preparation: Grow cells to a healthy, sub-confluent state in standard culture medium.
-
Aspiration of Light Media: Gently aspirate the standard medium from the culture dish, taking care not to disturb the adherent cells. For suspension cells, pellet the cells by centrifugation and carefully remove the supernatant.
-
Washing (Optional but Recommended): Briefly wash the cells once with pre-warmed sterile phosphate-buffered saline (PBS) to remove any residual light medium. Aspirate the PBS completely.
-
Addition of Heavy Media: Immediately add the pre-warmed "heavy" SILAC medium to the cells.
-
Subsequent Passaging: For subsequent passages, continue to use only the "heavy" SILAC medium. Ensure that cells undergo at least five to six doublings in this medium to achieve complete labeling.[5]
Protocol 3: Minimizing Arginine-to-Proline Conversion
This protocol describes how to supplement your SILAC medium to prevent the metabolic conversion of heavy arginine to heavy proline.
-
Prepare SILAC Medium: Prepare your custom SILAC medium that is deficient in arginine and lysine (B10760008).
-
Add Labeled and Unlabeled Amino Acids: Add the "heavy" labeled arginine and lysine to your "heavy" medium, and the "light" versions to your "light" medium.
-
Supplement with Proline: To both the "heavy" and "light" media, add L-proline to a final concentration of 200 mg/liter.[7][8]
-
Filter Sterilize: Filter the supplemented media through a 0.22 µm filter to ensure sterility.
-
Cell Culture: Proceed with your SILAC experiment as usual, culturing your cells in the proline-supplemented light and heavy media.
Visualizations
Caption: Troubleshooting workflow for incomplete isotopic labeling.
Caption: General workflow for a quantitative SILAC experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prevention of amino acid conversion in SILAC experiments with embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. google.com [google.com]
Correcting for natural isotope abundance in pantothenic acid quantification.
Welcome to the technical support center for the quantification of pantothenic acid using stable isotope dilution mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on correcting for natural isotope abundance and to troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to correct for natural isotope abundance when quantifying pantothenic acid with a stable isotope-labeled internal standard?
A1: Elements in biological molecules, including pantothenic acid (C₉H₁₇NO₅), exist as a mixture of naturally occurring stable isotopes. For instance, carbon is predominantly ¹²C, but about 1.1% is ¹³C. When using a stable isotope-labeled internal standard (e.g., [¹³C₃,¹⁵N]-pantothenic acid), the goal is to measure the ratio of the labeled standard to the unlabeled analyte. However, the mass spectrometer detects the total ion current at a specific mass-to-charge ratio (m/z). The signal from the unlabeled analyte will have contributions from molecules containing naturally occurring heavy isotopes (e.g., one or more ¹³C, ¹⁵N, ¹⁷O, ¹⁸O, or ²H atoms), which can overlap with the signal of the isotopically labeled internal standard. This overlap can lead to an overestimation of the analyte or an underestimation of the internal standard, resulting in inaccurate quantification. Correcting for the natural isotope abundance removes this interference, ensuring that the measured signal ratio accurately reflects the true concentration of the analyte.[1]
Q2: What is a stable isotope dilution assay (SIDA) and why is it the preferred method for pantothenic acid quantification?
A2: A stable isotope dilution assay is a quantitative method that utilizes a stable isotope-labeled version of the analyte as an internal standard.[2] This internal standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N, ²H).[3] It is considered the gold standard for quantification because the internal standard behaves identically to the analyte during sample preparation, extraction, and ionization in the mass spectrometer.[2][4] This co-elution and co-ionization corrects for matrix effects and variations in sample processing, leading to high accuracy and precision.[5] For pantothenic acid, SIDA using standards like [¹³C₃,¹⁵N]-pantothenic acid allows for precise quantification in complex biological matrices.[6][7]
Q3: How do I choose an appropriate stable isotope-labeled internal standard for pantothenic acid analysis?
A3: An ideal internal standard should be chemically identical to the analyte but have a sufficient mass difference to be clearly resolved in the mass spectrometer. For pantothenic acid, commonly used and commercially available standards include [¹³C₃,¹⁵N]-pantothenic acid and D-(-)-Pantolactone-d6 (a precursor that can be used as an internal standard for pantothenic acid analysis).[5][8][9] The mass shift should be large enough to minimize spectral overlap with the natural isotopic distribution of the unlabeled analyte. A mass difference of at least 3 Da is generally recommended to avoid the need for complex correction algorithms.[10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inaccurate quantification despite using an internal standard. | 1. Incomplete correction for natural isotope abundance. 2. Isotopic impurity of the internal standard. 3. Overlapping signals from co-eluting isobaric compounds. | 1. Apply a mathematical correction algorithm to subtract the contribution of natural isotopes from the measured signals.[11] 2. Verify the isotopic purity of your standard. If it contains a significant fraction of unlabeled analyte, this must be accounted for in your calculations. 3. Improve chromatographic separation to resolve interfering compounds. Use high-resolution mass spectrometry to distinguish between compounds with the same nominal mass. |
| High background noise or poor signal-to-noise ratio. | 1. Matrix effects from the biological sample. 2. Suboptimal mass spectrometer settings. | 1. Optimize sample preparation to remove interfering substances. Solid-phase extraction (SPE) can be effective. 2. Tune the mass spectrometer for optimal ionization and fragmentation of pantothenic acid and its internal standard. |
| Non-linear calibration curve. | 1. Isotopic overlap between the analyte and the internal standard, especially with a small mass difference. 2. Detector saturation at high concentrations. | 1. Use an internal standard with a larger mass difference (>3 Da).[10] If not possible, use a non-linear regression model for your calibration curve. 2. Dilute samples to fall within the linear range of the detector. |
| Low recovery of pantothenic acid. | 1. Inefficient extraction from the sample matrix. 2. Degradation of pantothenic acid during sample processing. | 1. Optimize the extraction protocol. For total pantothenic acid, enzymatic hydrolysis is required to release it from its conjugated forms like coenzyme A.[6][12] 2. Keep samples on ice and minimize processing time. Use appropriate pH conditions to prevent degradation. |
Data Presentation
Natural Isotopic Abundance of Elements in Pantothenic Acid (C₉H₁₇NO₅)
| Element | Isotope | Natural Abundance (%) |
| Carbon (C) | ¹²C | 98.93 |
| ¹³C | 1.07 | |
| Hydrogen (H) | ¹H | 99.985 |
| ²H | 0.015 | |
| Nitrogen (N) | ¹⁴N | 99.63 |
| ¹⁵N | 0.37 | |
| Oxygen (O) | ¹⁶O | 99.76 |
| ¹⁷O | 0.04 | |
| ¹⁸O | 0.20 |
Note: Data sourced from various public databases and scientific literature.[13][14]
Experimental Protocols
Protocol 1: Quantification of Pantothenic Acid in Biological Samples using LC-MS/MS with a Stable Isotope-Labeled Internal Standard
This protocol outlines a general procedure for the quantification of pantothenic acid using a stable isotope dilution assay with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Materials:
-
Pantothenic acid standard
-
[¹³C₃,¹⁵N]-Pantothenic acid (or other suitable labeled standard)
-
LC-MS grade water, acetonitrile (B52724), and formic acid
-
Biological sample (e.g., plasma, cell lysate)
-
Protein precipitation agent (e.g., trichloroacetic acid, ice-cold acetonitrile)
-
Enzymes for hydrolysis (for total pantothenic acid, e.g., alkaline phosphatase and pantetheinase)[6]
-
Solid-phase extraction (SPE) cartridges (optional)
2. Sample Preparation:
-
Thaw biological samples on ice.
-
To 100 µL of the sample, add a known amount of the stable isotope-labeled internal standard.
-
For free pantothenic acid: Proceed to protein precipitation.
-
For total pantothenic acid: Perform enzymatic hydrolysis to release pantothenic acid from coenzyme A and other conjugates. Follow established protocols for enzyme activity and incubation time.[6]
-
Protein Precipitation: Add 3 volumes of ice-cold acetonitrile (or other suitable precipitant) to the sample. Vortex vigorously and incubate at -20°C for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Optional SPE Cleanup: Condition an appropriate SPE cartridge. Load the supernatant and wash with a weak solvent. Elute the pantothenic acid with a stronger solvent.
-
Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both unlabeled pantothenic acid and the labeled internal standard.
4. Data Analysis and Correction for Natural Isotope Abundance:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve using known concentrations of the analyte and a fixed concentration of the internal standard.
-
Apply a correction for the natural isotopic abundance. This can be done using various software packages or by applying a mathematical correction matrix. The correction accounts for the contribution of naturally occurring heavy isotopes to the measured ion intensities.[11][15]
Visualization
Coenzyme A Biosynthesis Pathway
The following diagram illustrates the biosynthesis of Coenzyme A from pantothenic acid (Vitamin B5). This pathway is crucial for cellular metabolism.[8][12][16][17]
Coenzyme A biosynthesis pathway starting from pantothenic acid.
Logical Workflow for Isotope Correction
This diagram outlines the logical steps for correcting mass spectrometry data for natural isotope abundance.
Workflow for correcting mass spectrometry data for natural isotope abundance.
References
- 1. Natural isotope correction improves analysis of protein modification dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data fr… [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. journals.asm.org [journals.asm.org]
- 7. en-trust.at [en-trust.at]
- 8. Biosynthesis of Pantothenic Acid and Coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isotopes as a tool for reconstructing ancient environments – The Summons Lab • Geobiology and Astrobiology at MIT [summons.mit.edu]
- 10. imreblank.ch [imreblank.ch]
- 11. academic.oup.com [academic.oup.com]
- 12. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stable Isotopes - Abundances % | @rtMolecule [artmolecule.fr]
- 14. Isotopic Abundances of the Elements | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 15. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pantothenic Acid | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 17. academicconnections.ucsd.edu [academicconnections.ucsd.edu]
Technical Support Center: ESI-MS Analysis of Pantothenic Acid-13C3,15N
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize ion suppression of Pantothenic acid-13C3,15N during Electrospray Ionization-Mass Spectrometry (ESI-MS) analysis.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the ESI-MS analysis of Pantothenic acid-13C3,15N.
| Problem | Possible Cause | Solution |
| Low or No Signal for Pantothenic Acid-13C3,15N | Ion Suppression: Co-eluting matrix components are interfering with the ionization of the analyte.[1][2] | 1. Optimize Sample Preparation: Implement a more rigorous sample cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances.[2][3] 2. Improve Chromatographic Separation: Modify the LC gradient, mobile phase composition, or column chemistry to separate the analyte from matrix components.[2] 3. Dilute the Sample: If the analyte concentration is sufficient, diluting the sample can reduce the concentration of interfering matrix components.[4][5] |
| Suboptimal ESI Source Conditions: Incorrect source parameters can lead to inefficient ionization. | 1. Optimize Nebulizing and Drying Gas Flow: Adjust gas flow rates to ensure efficient droplet formation and desolvation.[6] 2. Adjust Source Temperature: Optimize the temperature to facilitate solvent evaporation without degrading the analyte.[7][6] 3. Optimize Sprayer Voltage: Use the lowest voltage necessary to maintain a stable spray and avoid corona discharge.[7] | |
| Inconsistent or Irreproducible Results | Variable Matrix Effects: Sample-to-sample variations in matrix composition can cause differing degrees of ion suppression.[5] | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): Pantothenic acid-13C3,15N serves as an ideal internal standard as it co-elutes and experiences similar ion suppression to the unlabeled analyte, allowing for accurate quantification.[5][8] 2. Matrix-Matched Calibrants: Prepare calibration standards and quality controls in a matrix that is identical to the samples to compensate for consistent matrix effects.[2] |
| Poor Peak Shape | Inappropriate Mobile Phase Additives: Certain additives can negatively affect peak shape and ionization. | 1. Use Volatile Mobile Phase Modifiers: Employ volatile additives like formic acid or ammonium (B1175870) formate (B1220265), which are more compatible with ESI-MS.[1][9] Avoid non-volatile buffers like phosphates.[10] 2. Minimize Additive Concentration: Use the lowest concentration of additives necessary to achieve good chromatography.[1] Trifluoroacetic acid (TFA) should be avoided if possible as it is a known ion-suppressing agent.[1][10] |
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for Pantothenic acid-13C3,15N analysis?
A1: Ion suppression is a matrix effect where the ionization efficiency of the target analyte, in this case, Pantothenic acid-13C3,15N, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the analysis.[4][5] The phenomenon occurs in the ion source when matrix components compete with the analyte for charge or interfere with the desolvation process.[4][2]
Q2: How does a stable isotope-labeled internal standard like Pantothenic acid-13C3,15N help in minimizing ion suppression?
A2: A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting ion suppression.[5] Since Pantothenic acid-13C3,15N has nearly identical physicochemical properties to the native pantothenic acid, it will co-elute and experience the same degree of ion suppression.[8] This allows for accurate quantification based on the ratio of the analyte signal to the internal standard signal, as any signal loss due to suppression will affect both compounds equally.[5]
Q3: What are the most common sources of ion suppression in biological samples?
A3: In biological matrices such as plasma, serum, or urine, common sources of ion suppression include salts, phospholipids, proteins, and metabolites.[2][6] These endogenous compounds can have high concentrations and may co-elute with the analyte of interest, leading to competition for ionization.[4]
Q4: Can I just dilute my sample to overcome ion suppression?
A4: Diluting the sample can be a simple and effective way to reduce the concentration of interfering matrix components and thereby lessen ion suppression.[4][5] However, this approach is only viable if the concentration of Pantothenic acid is high enough to remain detectable after dilution. For trace analysis, excessive dilution may lead to the analyte signal falling below the limit of detection.
Q5: What type of sample preparation is most effective at removing interfering matrix components?
A5: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing matrix components compared to a simple "dilute and shoot" or protein precipitation approach.[2][3] For high-protein samples, protein precipitation using agents like trichloroacetic acid, zinc sulfate (B86663), or methanol (B129727) can be a necessary first step.[9][11]
Experimental Protocols
Protocol 1: Sample Preparation for Pantothenic Acid Analysis in High-Protein Food Matrix
This protocol is adapted for the extraction of pantothenic acid from high-protein food samples like milk powder.[9]
-
Sample Weighing: Weigh 2 g of the homogenized food sample into a centrifuge tube.
-
Extraction: Add 20 mL of water and homogenize the mixture.
-
Protein Precipitation: Add 1 mL of a 15% zinc sulfate solution and mix thoroughly.
-
Internal Standard Spiking: Add an appropriate amount of Pantothenic acid-13C3,15N internal standard solution.
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Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Filtration: Filter the supernatant through a 0.22 µm filter to obtain the final test solution for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Parameters for Pantothenic Acid Analysis
The following are typical starting parameters for the LC-MS/MS analysis of pantothenic acid. Optimization may be required based on the specific instrumentation and sample matrix.
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., L-column2 ODS, Luna Omega Polar C18)[9][12] |
| Mobile Phase A | 5 mmol/L ammonium formate with 0.01% formic acid in water[9] |
| Mobile Phase B | Methanol[9] |
| Gradient | Optimized to separate pantothenic acid from matrix interferences. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[13] |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Pantothenic Acid) | m/z 220.1 → 90.1 (example, may vary by instrument) |
| MRM Transition (Pantothenic acid-13C3,15N) | m/z 224.1 → 94.1 (example, calculated based on labeling) |
Visualizations
Caption: Troubleshooting workflow for ion suppression in LC-MS/MS analysis.
Caption: Key strategies for mitigating ion suppression in ESI-MS.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of Free Pantothenic Acid in Foods by HPLC and LC-MS/MS [jstage.jst.go.jp]
- 10. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 11. Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pantothenic Acid Determination by LC-MS/MS | Phenomenex [phenomenex.com]
- 13. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing Chromatographic Separation of Pantothenic Acid Isotopes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of pantothenic acid and its isotopes.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during experimental work.
FAQ 1: Poor Peak Shape (Tailing or Fronting)
Question: My chromatogram for pantothenic acid and its isotopic internal standard shows significant peak tailing. What are the potential causes and how can I resolve this?
Answer:
Peak tailing is a common issue in HPLC analysis of polar compounds like pantothenic acid. It is often caused by secondary interactions between the analyte and the stationary phase, or issues with the analytical setup. Here is a step-by-step troubleshooting guide:
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Pantothenic acid is an acidic molecule. Operating at a mobile phase pH close to its pKa can lead to inconsistent peak shapes.
-
Recommendation: Lower the mobile phase pH to between 2.5 and 3.5 using an additive like formic acid (typically 0.1%). This ensures the pantothenic acid is in a single protonated form, minimizing interactions with residual silanols on the column.[1]
-
-
Column Choice and Condition: The type and health of your HPLC column are critical.
-
Recommendation: Use a modern, end-capped C18 column. End-capping deactivates residual silanol (B1196071) groups, reducing secondary interactions.[1][2] If you suspect column contamination, follow the manufacturer's regeneration procedure or replace the column.[1]
-
-
Sample Solvent Mismatch: Injecting a sample dissolved in a solvent significantly stronger than the initial mobile phase can cause peak distortion.
-
Recommendation: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.
-
-
Instrumental Issues: Extra-column volume from excessive tubing length or poorly fitted connections can lead to band broadening and peak tailing.[1]
-
Recommendation: Use tubing with the smallest possible inner diameter and length. Ensure all fittings are secure and properly seated.
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dot
References
Technical Support Center: Quantification of Pantothenic Acid-13C3,15N
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals quantifying Pantothenic acid-13C3,15N using LC-MS/MS.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing high variability in my signal response between replicate injections. What are the potential causes and solutions?
A1: High variability between replicate injections can stem from several sources. Systematically check the following:
-
Autosampler Issues: Ensure the injection volume is consistent. Check for air bubbles in the syringe and sample loop. An inconsistent injection volume will lead to variable amounts of analyte and internal standard being introduced to the system.
-
Sample Evaporation: If samples are left in the autosampler for an extended period, evaporation of the solvent can concentrate the sample, leading to an artificially high signal in later injections. Use vial caps (B75204) with septa to minimize evaporation.
-
Column Equilibration: Ensure the column is fully equilibrated between injections. Insufficient equilibration can cause shifts in retention time and variable peak shapes.
-
Ion Source Instability: A dirty or unstable ion source can cause fluctuating signal intensity. Regular cleaning of the ion source is crucial for maintaining consistent performance.
Q2: My peak shape for pantothenic acid is poor (e.g., tailing or fronting). How can I improve it?
A2: Poor peak shape can compromise integration and affect the accuracy of quantification. Consider these factors:
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of pantothenic acid. Ensure the pH is appropriate for the column chemistry and the analyte. Using a mobile phase with 0.1% formic acid is common for good peak shape in positive ion mode.
-
Column Overload: Injecting too much analyte can lead to peak fronting. Try diluting your sample to reduce the amount of analyte on the column.
-
Secondary Interactions: Peak tailing can be caused by secondary interactions between the analyte and the stationary phase. Ensure your column is in good condition and consider using a column with end-capping to minimize these interactions.
-
Injection Solvent: The composition of the injection solvent should be similar to or weaker than the mobile phase to avoid peak distortion.
Q3: I am experiencing a low or inconsistent signal for my internal standard (Pantothenic acid-13C3,15N). What should I do?
A3: A stable internal standard signal is critical for accurate quantification in a stable isotope dilution assay. If the signal is problematic, investigate the following:
-
Internal Standard Concentration: Ensure the concentration of the internal standard in your samples is appropriate. It should be high enough to provide a strong, consistent signal but not so high that it saturates the detector.
-
Sample Preparation: Inconsistent addition of the internal standard during sample preparation will lead to variable signals. Use a calibrated pipette and add the internal standard to all samples, standards, and blanks at the same step.
-
Matrix Effects: Even with a stable isotope-labeled internal standard, severe matrix effects can cause ion suppression and lead to a low signal. Optimize your sample clean-up procedure to remove interfering matrix components.
-
Mass Spectrometer Parameters: Re-optimize the MRM transition parameters (e.g., collision energy) for the internal standard to ensure maximum signal intensity.
Q4: How can I be sure that the enzymatic hydrolysis to measure total pantothenic acid is complete?
A4: Incomplete hydrolysis will lead to an underestimation of the total pantothenic acid content. To ensure complete conversion of bound forms:
-
Enzyme Activity: Confirm the activity of your enzyme preparations (e.g., pigeon liver pantetheinase and alkaline phosphatase). Use a quality control sample with a known amount of bound pantothenic acid to verify enzyme performance.
-
Incubation Time and Temperature: Optimize the incubation time and temperature for the hydrolysis reaction. An overnight incubation is often used to ensure complete cleavage.[1][2]
-
Matrix Inhibition: Some sample matrices may contain inhibitors of the enzymes used for hydrolysis. A more rigorous sample clean-up prior to the enzymatic step may be necessary.
Q5: I suspect matrix effects are impacting my results. How can I identify and mitigate them?
A5: Matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of the analyte and internal standard, are a common challenge in LC-MS/MS.
-
Post-Column Infusion: This technique can be used to identify regions of the chromatogram where ion suppression or enhancement occurs.
-
Stable Isotope Labeled Internal Standard: The use of Pantothenic acid-13C3,15N is the best way to compensate for matrix effects, as it co-elutes with the analyte and is affected similarly by the matrix.
-
Sample Preparation: Improve your sample clean-up to remove interfering compounds. Techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction can be effective. For high-protein samples like infant formula, protein precipitation using agents like zinc acetate (B1210297) and potassium ferricyanide (B76249) is a common approach.[3]
-
Chromatographic Separation: Modify your LC method to separate the analyte from the interfering matrix components.
Quantitative Data Summary
The following table summarizes typical mass spectrometry parameters for the quantification of pantothenic acid using Pantothenic acid-13C3,15N as an internal standard. Note that optimal parameters may vary depending on the specific instrument and experimental conditions.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Pantothenic Acid | 220.1 | 90.0 | This is a commonly used transition. |
| Pantothenic acid-13C3,15N | 224.1 | 90.0 or 94.0 | The precursor ion reflects the addition of 3 ¹³C and 1 ¹⁵N atoms. The product ion may or may not contain the labeled atoms depending on the fragmentation pathway. |
Experimental Protocols
Sample Preparation for Free Pantothenic Acid in High-Protein Matrices (e.g., Infant Formula)
-
Sample Weighing: Accurately weigh approximately 5 g of the homogenized sample.
-
Extraction: Add a known volume of extraction solution (e.g., water or a buffer) and the internal standard (Pantothenic acid-13C3,15N).
-
Protein Precipitation: Add protein precipitating agents such as a zinc acetate solution and a potassium ferrocyanide solution.[3]
-
Centrifugation: Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Filtration: Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.
Sample Preparation for Total Pantothenic Acid (Including Enzymatic Hydrolysis)
-
Initial Extraction: Perform an initial extraction of the sample as described above, including the addition of the internal standard.
-
Enzymatic Hydrolysis: Adjust the pH of the extract and add enzymes such as pigeon liver pantetheinase and alkaline phosphatase.[1][2]
-
Incubation: Incubate the mixture under optimized conditions (e.g., overnight at a specific temperature) to allow for the complete release of bound pantothenic acid.[1][2]
-
Protein Precipitation and Clean-up: Proceed with the protein precipitation and filtration steps as described for the analysis of free pantothenic acid.
Visualizations
Caption: Workflow for Pantothenic Acid Quantification.
References
Technical Support Center: Enhancing Sensitivity for Low-Level Detection of Pantothenic Acid-13C3,15N
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the low-level detection of Pantothenic acid-13C3,15N.
Frequently Asked Questions (FAQs)
Q1: What is Pantothenic acid-13C3,15N, and why is it used in analysis?
A1: Pantothenic acid-13C3,15N is a stable isotope-labeled version of Pantothenic acid (Vitamin B5).[1][2] It is commonly used as an internal standard in quantitative analysis, particularly with mass spectrometry-based methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] Using a stable isotope-labeled internal standard is the gold standard for quantification as it closely mimics the analyte's behavior during sample preparation and analysis, correcting for matrix effects and variations in instrument response.[5]
Q2: What is the typical analytical technique for detecting Pantothenic acid-13C3,15N?
A2: The most common and sensitive technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4][6] This method offers high selectivity and sensitivity, allowing for the unequivocal determination of the vitamin, even in complex matrices.[3]
Q3: How can I liberate bound Pantothenic acid from my samples?
A3: For the analysis of total Pantothenic acid, enzymatic hydrolysis is often required to release the vitamin from its conjugated forms like coenzyme A.[4] This can be achieved by incubating the sample with enzymes such as pigeon liver pantetheinase and alkaline phosphatase.[3][4] For some food matrices, a combination of amylase and other enzymatic treatments may be used.[7] Acid hydrolysis can also be employed, but it may be destructive to Pantothenic acid.[8]
Q4: What are some common sample preparation techniques for Pantothenic acid analysis?
A4: Sample preparation is crucial and varies by matrix:
-
Food Samples: For high-protein foods, a common method involves homogenization followed by protein precipitation with zinc sulfate (B86663).[9] For low-protein foods, extraction with a formic acid solution is often sufficient.[9] For foods with free Pantothenic acid, a direct extraction with enzymatic treatment (e.g., amylase) can be used.[7]
-
Serum/Plasma: A simplified extraction method followed by LC-MS/MS analysis is typical.[10]
-
Whole Blood: Protein precipitation is a key step. Agents like trichloroacetic acid (TCA) or zinc sulfate in methanol (B129727) can be used, with the latter often providing better accuracy for Pantothenic acid.[11]
Troubleshooting Guide
Issue 1: Low or No Signal for Pantothenic Acid and/or Pantothenic acid-13C3,15N
This is a common issue that can stem from problems in sample preparation, the LC system, or the mass spectrometer.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Incorrect Sample Preparation | - Verify Hydrolysis: If analyzing total Pantothenic acid, ensure complete enzymatic hydrolysis. Inefficient enzyme activity can lead to low recovery.[3][4] - Check Extraction Efficiency: For different food matrices, ensure the appropriate extraction method is used (e.g., acid vs. enzymatic).[8] - Protein Precipitation: In biological fluids, incomplete protein removal can lead to ion suppression and column clogging.[11] |
| LC System Issues | - Check for Leaks: Inspect all fittings for any signs of leakage.[12] - Mobile Phase: Ensure the mobile phase is correctly prepared, degassed, and that there is sufficient volume.[12] - Column Performance: The column may be degraded or clogged. Try flushing the column or replacing it if necessary. |
| Mass Spectrometer Settings | - Ion Source: Clean the ion source as it can become contaminated over time, leading to reduced sensitivity. - MS Parameters: Verify that the correct MRM transitions, collision energies, and other MS parameters are being used for both Pantothenic acid and the internal standard.[5] - Ionization Mode: Ensure the mass spectrometer is operating in the correct ionization mode (typically positive electrospray ionization, ESI+).[6] |
| Internal Standard Integrity | - Concentration: Double-check the concentration of the Pantothenic acid-13C3,15N working solution. - Storage: Ensure the internal standard has been stored correctly to prevent degradation. |
Troubleshooting Workflow for Low Sensitivity
Caption: A decision tree for troubleshooting low sensitivity issues.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broadening)
Poor chromatography can significantly impact the accuracy and precision of quantification.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Column Issues | - Contamination: The column or guard column may be contaminated. Flush the column with a strong solvent or replace the guard column. - Column Void: A void may have formed at the head of the column. Reversing and flushing the column (if permissible by the manufacturer) or replacing it may be necessary. |
| Mobile Phase Mismatch | - pH: Ensure the mobile phase pH is appropriate for Pantothenic acid. - Solvent Strength: The initial mobile phase may be too strong, causing the analyte to elute too quickly. Adjust the gradient or isocratic composition. |
| Injection Volume/Solvent | - Overloading: Injecting too much sample can lead to peak fronting. Reduce the injection volume. - Solvent Mismatch: The sample solvent should be similar to or weaker than the mobile phase. |
Issue 3: High Background Noise or Ghost Peaks
High background can interfere with the detection of low-level analytes.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Contaminated Mobile Phase | - Solvent Quality: Use high-purity, LC-MS grade solvents and additives. - Fresh Preparation: Prepare mobile phases fresh daily. |
| Carryover | - Injector Cleaning: A dirty injector or syringe can introduce contaminants from previous injections. Implement a needle wash with a strong solvent.[12] - Extended Run Time: A "ghost peak" could be a late-eluting compound from a previous run. Extend the run time or add a gradient flush step.[12] |
| System Contamination | - Thorough Cleaning: If the entire system is contaminated, a systematic cleaning of all components (solvent lines, degasser, pump, injector, and column) is required. |
Experimental Protocols
Protocol 1: General Workflow for Pantothenic Acid Analysis
This protocol outlines the general steps from sample receipt to data analysis.
Workflow Diagram
Caption: General experimental workflow for Pantothenic acid analysis.
Protocol 2: Sample Preparation for Food Matrices
-
For High-Protein Foods (e.g., milk powder):
-
For Total Pantothenic Acid in Cereals:
Protocol 3: LC-MS/MS Method Parameters
The following table summarizes typical LC-MS/MS conditions.
| Parameter | Example Condition 1 | Example Condition 2 |
| LC Column | L-column2 ODS[9] | Waters BEH C18[7] |
| Mobile Phase A | 5 mmol/L ammonium (B1175870) formate (B1220265) (containing 0.01% formic acid)[9] | 1% formic acid solution[7] |
| Mobile Phase B | Methanol[9] | Acetonitrile[7] |
| Ionization Mode | Positive Electrospray (ESI+)[6] | Positive Electrospray (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM)[9] | Multiple Reaction Monitoring (MRM) |
Quantitative Data Summary
The following tables provide a summary of performance data from various studies.
Table 1: Recovery and Precision Data
| Matrix | Analyte | Recovery (%) | Intra-assay CV (%) / RSD (%) |
| Corn Starch | Pantothenic acid | 97.5%[3] | - |
| Corn Flour | Free Pantothenic acid | - | 8.5%[3] |
| Corn Flour | Total Pantothenic acid | - | 15.3%[3] |
| Food Samples | Pantothenic acid | 91.0% - 105%[7] | 0.46% - 3.0%[7] |
| Milk Powder & Nutritional Foods | Pantothenic acid | > 88%[9] | - |
| Infant Formulas & Cereals | Pantothenic acid | 95% - 106%[6] | 2.5% - 6.0% (intermediate precision)[6] |
| Whole Blood (with ZnSO4/methanol) | Pantothenic acid | 89% - 120% (accuracy)[11] | 0.5% - 13%[11] |
Table 2: Linearity and Detection Limits
| Method | Linearity Range | Limit of Detection (LOD) |
| LC-MS/MS in Food | 10 - 1500 µg/L[7] | 3.0 µg/kg[7] |
| UPLC-MS/MS in Fortified Foods | 0.08 - 1.2 µg/mL[6] | - |
Principle of Stable Isotope Dilution
The use of Pantothenic acid-13C3,15N as an internal standard is based on the principle of stable isotope dilution analysis (SIDA).
Caption: Principle of stable isotope dilution analysis.
A known amount of the labeled internal standard is added to the sample at the beginning of the workflow. The internal standard has nearly identical chemical and physical properties to the native analyte. Therefore, any loss of analyte during sample preparation or variations in instrument response will affect the internal standard to the same extent. The mass spectrometer can differentiate between the analyte and the internal standard due to their mass difference. By measuring the ratio of the native analyte to the labeled internal standard, an accurate quantification can be achieved, as the ratio remains constant regardless of sample loss.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pantothenic acid quantification by a stable isotope dilution assay based on liquid chromatography-tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Pantothenic acid quantification by a stable isotope dilution assay based on liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pantothenic acid (vitamin B5) in fortified foods: comparison of a novel ultra-performance liquid chromatography-tandem mass spectrometry method and a microbiological assay (AOAC Official Method 992.07) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Pantothenic Acid in Food by LC-MS/MS [qikan.cmes.org]
- 8. Comparison of different extraction methods for simultaneous determination of B complex vitamins in nutritional yeast using LC/MS-TOF and stable isotope dilution assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of Free Pantothenic Acid in Foods by HPLC and LC-MS/MS [jstage.jst.go.jp]
- 10. Pantothenic Acid Determination by LC-MS/MS | Phenomenex [phenomenex.com]
- 11. Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
Technical Support Center: Analysis of Pantothenic Acid-13C3,15N
Welcome to the technical support center for the analysis of Pantothenic acid-13C3,15N. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing in-source fragmentation during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is Pantothenic acid-13C3,15N and why is it used in mass spectrometry?
Pantothenic acid-13C3,15N is a stable isotope-labeled version of Pantothenic acid (Vitamin B5). It is commonly used as an internal standard in quantitative mass spectrometry-based assays.[1][2] Because it has a higher mass than the unlabeled (endogenous) pantothenic acid, it can be distinguished by the mass spectrometer. Its chemical and physical properties are nearly identical to the unlabeled form, meaning it behaves similarly during sample preparation, chromatography, and ionization, thus helping to correct for variability in the analytical process.
Q2: What is in-source fragmentation (ISF) and why is it a problem?
In-source fragmentation is the unintended breakdown of analyte ions within the ion source of a mass spectrometer before they reach the mass analyzer. This can lead to an underestimation of the intact analyte and the appearance of fragment ions in the mass spectrum, which can interfere with the quantification of other target analytes or be misinterpreted as other compounds.
Q3: What are the common causes of in-source fragmentation?
In-source fragmentation is typically caused by excessive energy being transferred to the analyte ions in the ion source. The primary contributing factors are:
-
High Cone/Fragmentor/Declustering Potential Voltage: These voltages are applied to facilitate ion sampling and desolvation, but excessive levels can induce fragmentation.
-
High Source or Desolvation Temperature: Elevated temperatures can cause thermal degradation of labile molecules like Pantothenic acid.[3][4]
-
High Nebulizer Gas Flow: While primarily for desolvation, very high gas flows can sometimes contribute to ion instability.
Troubleshooting Guide: Preventing In-Source Fragmentation of Pantothenic acid-13C3,15N
This guide provides a systematic approach to identifying and mitigating in-source fragmentation of Pantothenic acid-13C3,15N.
Issue: Low signal intensity for the precursor ion of Pantothenic acid-13C3,15N and/or appearance of unexpected fragment ions.
Step 1: Confirm the Precursor and Expected Fragment Ions
-
Precursor Ion: For Pantothenic acid-13C3,15N, the expected protonated precursor ion [M+H]+ will have an m/z value reflecting the addition of the isotopic labels.
-
Fragment Ions: A common fragmentation pathway for pantothenic acid involves the cleavage of the amide bond. For unlabeled pantothenic acid, a prominent fragment is observed at m/z 90.[5] For Pantothenic acid-13C3,15N, the corresponding fragment ion will have a shifted m/z.
Step 2: Systematic Optimization of Mass Spectrometer Source Parameters
The key to preventing in-source fragmentation is to use the minimum energy required for efficient ionization and desolvation. This can be achieved by systematically optimizing the following parameters.
1. Cone/Fragmentor/Declustering Potential Voltage Optimization:
-
Objective: Find the lowest voltage that provides good sensitivity for the precursor ion without inducing significant fragmentation.
-
Procedure:
-
Infuse a standard solution of Pantothenic acid-13C3,15N directly into the mass spectrometer.
-
Set other source parameters (e.g., temperature, gas flows) to moderate, stable values.
-
Acquire data while ramping the cone/fragmentor voltage over a range (e.g., 10-100 V).
-
Plot the intensity of the precursor ion and any suspected fragment ions against the voltage.
-
Select the voltage that maximizes the precursor ion intensity while keeping the fragment ion intensity at a minimum.
-
2. Source and Desolvation Temperature Optimization:
-
Objective: Determine the lowest temperature that allows for efficient desolvation without causing thermal degradation.
-
Procedure:
-
Using the optimized cone/fragmentor voltage from the previous step, infuse the standard solution.
-
Vary the source or desolvation temperature in increments (e.g., from 100°C to 400°C).
-
Monitor the precursor and fragment ion intensities.
-
Select the lowest temperature that provides a stable and robust precursor ion signal. High temperatures can sometimes increase ionization efficiency, but may also lead to degradation.[6]
-
3. Nebulizer and Heater Gas Flow Optimization:
-
Objective: To find the optimal gas flows for efficient nebulization and desolvation.
-
Procedure:
-
With the optimized voltages and temperatures, vary the nebulizer and heater gas flows.
-
Monitor the signal intensity and stability of the precursor ion.
-
Select the gas flow rates that provide the best signal-to-noise ratio and peak shape.
-
Summary of Recommended Parameter Optimization:
| Parameter | Typical Starting Range | Optimization Goal |
| Cone/Fragmentor Voltage | 15 - 50 V | Maximize precursor ion, minimize fragment ions |
| Source Temperature | 100 - 150 °C | Lowest temperature for stable signal |
| Desolvation Temperature | 250 - 400 °C | Lowest temperature for efficient desolvation |
| Nebulizer Gas Flow | Instrument Dependent | Stable and intense precursor signal |
| Heater Gas Flow | Instrument Dependent | Stable and intense precursor signal |
Experimental Protocols
Protocol 1: Direct Infusion for Parameter Optimization
This protocol describes the direct infusion of a Pantothenic acid-13C3,15N standard to optimize mass spectrometer source parameters.
Materials:
-
Pantothenic acid-13C3,15N standard
-
LC-MS grade methanol
-
LC-MS grade water
-
Formic acid
-
Syringe pump and infusion line
Procedure:
-
Prepare a 1 µg/mL solution of Pantothenic acid-13C3,15N in 50:50 methanol:water with 0.1% formic acid.
-
Set up the mass spectrometer for positive ion mode electrospray ionization (ESI).
-
Infuse the standard solution at a constant flow rate (e.g., 10 µL/min) using a syringe pump.
-
Perform the systematic optimization of cone voltage, source temperature, and gas flows as described in the troubleshooting guide above.
-
Record the optimal parameters that will be used for the LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Pantothenic Acid
This protocol provides a general starting point for the LC-MS/MS analysis of pantothenic acid using its labeled internal standard.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to retain and elute pantothenic acid (e.g., start with 98% A, ramp to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Pantothenic Acid: m/z 220.1 -> 90.0
-
Pantothenic acid-13C3,15N: m/z 224.1 -> 94.0 (Example, confirm exact mass)
-
-
Source Parameters: Use the optimized values from Protocol 1.
Visualizations
Caption: A troubleshooting workflow for addressing in-source fragmentation.
Caption: The logical relationship of optimizing MS parameters for the desired outcome.
References
- 1. Pantothenic acid quantification by a stable isotope dilution assay based on liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pantothenic acid (vitamin B5) in fortified foods: comparison of a novel ultra-performance liquid chromatography-tandem mass spectrometry method and a microbiological assay (AOAC Official Method 992.07) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
Stability issues of Pantothenic acid-13C3,15N in solution
Welcome to the technical support center for Pantothenic Acid-13C3,15N. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential stability issues and answering frequently asked questions related to the use of this isotopically labeled internal standard in solution.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of pantothenic acid in aqueous solutions?
Pantothenic acid is most stable in neutral pH conditions.[1] However, its stability is significantly reduced in acidic (pH < 5) and alkaline (pH > 7) solutions, where it undergoes hydrolytic cleavage.[2][3] In highly acidic or alkaline environments, as much as 40% of the initial amount can degrade within an hour.[2][4][5]
Q2: How does temperature affect the stability of pantothenic acid solutions?
Temperature accelerates the degradation of pantothenic acid, and the compound is more sensitive to temperature changes.[6][7] The degradation follows first-order kinetics, with the rate increasing at higher temperatures.[6][8] For instance, studies on sea buckthorn juice showed that storage at 25°C for 7 days resulted in an 18% degradation of pantothenic acid.[9]
Q3: Is the calcium salt of Pantothenic acid-13C3,15N more stable?
Yes, the calcium salt form of pantothenic acid is more stable and more resistant to factors like acid, alkali, or heat compared to the free acid form.[10] For this reason, commercial preparations often use calcium pantothenate for its enhanced stability and handling properties.[11]
Q4: What are the recommended storage conditions for stock solutions of Pantothenic Acid-13C3,15N?
For long-term stability, it is recommended to store stock solutions at -20°C or -80°C.[12] One supplier suggests that at -20°C, the solid form is stable for at least four years.[13][14] Aqueous solutions are less stable, and some sources advise against storing them for more than one day, even at low temperatures.[13][14] It is best practice to prepare fresh working solutions daily.[12]
Q5: What solvents are suitable for dissolving Pantothenic Acid-13C3,15N?
Pantothenic acid is freely soluble in water, ethyl acetate, dioxane, and glacial acetic acid.[15] It is moderately soluble in ether and amyl alcohol and practically insoluble in benzene (B151609) and chloroform.[15] For analytical purposes, aqueous buffers (e.g., PBS) or organic solvents like methanol (B129727) or ethanol (B145695) are commonly used.
Troubleshooting Guide
This guide addresses common issues encountered during the use of Pantothenic Acid-13C3,15N as an internal standard in analytical experiments, particularly with LC-MS/MS.
Issue 1: Inconsistent or Drifting Internal Standard Signal
-
Possible Cause: Degradation of the internal standard in the prepared solution.
-
Troubleshooting Steps:
-
Verify Solution pH: Ensure the pH of your sample and working solutions is within the stable range for pantothenic acid (ideally close to neutral). Avoid highly acidic or alkaline conditions.[1][2]
-
Control Temperature: Keep your solutions, including those in the autosampler, cool to minimize temperature-dependent degradation.[6][8]
-
Prepare Fresh Solutions: Due to limited stability in aqueous solutions, prepare fresh working solutions of the internal standard for each analytical run.[12][13]
-
Check for Contaminants: Ensure solvents and reagents are free from contaminants that could catalyze degradation.
-
Issue 2: Poor Reproducibility of Results
-
Possible Cause: Inaccurate concentration of the internal standard stock solution due to degradation during storage.
-
Troubleshooting Steps:
-
Aliquot Stock Solutions: Upon receipt, dissolve the internal standard in a suitable solvent, and create single-use aliquots to be stored at -20°C or -80°C. This avoids repeated freeze-thaw cycles.
-
Re-evaluate Stock Solution: If you suspect degradation of your stock solution, prepare a fresh stock from the solid material and compare its performance against the old stock.
-
Issue 3: Unexpected Peaks in Chromatogram
-
Possible Cause: Presence of degradation products of pantothenic acid. The primary degradation pathway is hydrolysis, which cleaves the molecule into β-alanine and pantoic acid.[3]
-
Troubleshooting Steps:
-
Analyze a Degraded Sample: Intentionally degrade a sample of the internal standard (e.g., by heating or adjusting to an extreme pH) and analyze it to identify the retention times of the degradation products.
-
Optimize Chromatography: Adjust your chromatographic method to separate the internal standard from its potential degradation products.
-
Quantitative Data Summary
Table 1: Factors Influencing Pantothenic Acid Stability
| Factor | Condition | Effect on Stability | Reference(s) |
| pH | Acidic (< 5) or Alkaline (> 7) | Significant degradation | [1][2][3][4][5] |
| Neutral (≈ 7) | Relatively stable | [1] | |
| Temperature | Elevated temperatures | Increased degradation rate | [6][7][8] |
| Form | Free Acid | Less stable, hygroscopic | [15] |
| Calcium or Sodium Salt | More stable | [1][10][13] | |
| Moisture | Presence of water | Promotes hydrolysis | [16] |
Table 2: Thermal Degradation Kinetics of Pantothenic Acid
| Temperature | Degradation Rate Constant (k) | Half-life (t½) | Activation Energy (Ea) | Reference(s) |
| 90-120°C | Increases with temperature | Decreases with temperature | 58.86 kJ mol⁻¹ | [6][7][8] |
Note: The kinetic data is for unlabeled pantothenic acid, but it is expected to be comparable for the isotopically labeled analog.
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution (e.g., 1 mg/mL):
-
Allow the solid Pantothenic Acid-13C3,15N to equilibrate to room temperature before opening the vial to prevent condensation.
-
Accurately weigh the required amount of the solid standard.
-
Dissolve in a suitable solvent (e.g., methanol, water) to the desired concentration.
-
Vortex briefly to ensure complete dissolution.
-
Dispense into single-use aliquots in amber vials.
-
Store at -20°C or -80°C.
-
-
Working Solution (e.g., 1 µg/mL):
-
Thaw a single aliquot of the stock solution.
-
Dilute the stock solution with the appropriate solvent (e.g., mobile phase, sample diluent) to the final desired concentration.
-
Prepare this solution fresh before each analytical run.
-
Protocol 2: Stability Assessment of Pantothenic Acid-13C3,15N in Solution
-
Prepare a solution of Pantothenic Acid-13C3,15N at a known concentration in the solvent of interest (e.g., water, buffer at a specific pH, mobile phase).
-
Divide the solution into multiple aliquots.
-
Store the aliquots under different conditions (e.g., room temperature, 4°C, -20°C, protected from light, exposed to light).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), analyze an aliquot from each storage condition using a validated analytical method (e.g., LC-MS/MS).
-
Compare the peak area or concentration of Pantothenic Acid-13C3,15N at each time point to the initial (time 0) measurement to determine the percentage of degradation.
Visualizations
Caption: Troubleshooting workflow for inconsistent internal standard signals.
Caption: Factors influencing the stability of pantothenic acid in solutions.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Chemical Stability of Vitamin B5 | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Stability of Vitamin B5 | springerprofessional.de [springerprofessional.de]
- 6. Thermal degradation kinetics of nicotinic acid, pantothenic acid and catechin derived from Averrhoa bilimbi fruits - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Thermal degradation kinetics of nicotinic acid, pantothenic acid and catechin derived from Averrhoa bilimbi fruits - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. Pantothenic acid - Wikipedia [en.wikipedia.org]
- 11. jfda-online.com [jfda-online.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Pantothenic Acid | C9H17NO5 | CID 6613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. cdn.toxicdocs.org [cdn.toxicdocs.org]
Validation & Comparative
Validation of LC-MS/MS for Pantothenic Acid Analysis: A Comparative Guide Using a ¹³C₃,¹⁵N Internal Standard
For researchers, scientists, and professionals in drug development, the accurate quantification of pantothenic acid (Vitamin B5) is crucial. This guide provides a comprehensive comparison of a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method utilizing a ¹³C₃,¹⁵N-labeled internal standard against alternative analytical techniques. The use of a stable isotope-labeled internal standard is a gold standard approach in quantitative mass spectrometry, offering high precision and accuracy by compensating for matrix effects and variations during sample processing.
Experimental Protocols
This section details the methodologies for the analysis of pantothenic acid using a stable isotope dilution LC-MS/MS assay and a comparative microbiological assay.
LC-MS/MS Method with ¹³C₃,¹⁵N-Pantothenic Acid
-
Sample Preparation (Food Matrix): To determine total pantothenic acid, the vitamin is liberated from its conjugated forms. An overnight incubation with pigeon liver pantetheinase and alkaline phosphatase is performed. For free pantothenic acid analysis, a simpler extraction is sufficient, significantly reducing analysis time.[1]
-
Chromatography: A study utilized a Waters BEH C18 column for separation. The mobile phase consisted of a gradient elution with 1% formic acid in water (A) and acetonitrile (B52724) (B).[2] Another method employed a C30 column (150 x 2.1 mm, 3 µm) with a mobile phase gradient of ammonium (B1175870) formate (B1220265) buffers and acetonitrile.[3]
-
Mass Spectrometry: Detection is carried out using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.
Alternative Method: Microbiological Assay
The AOAC Official Method 992.07 is a standard microbiological assay for pantothenic acid determination.[4][5] This method relies on the growth of Lactobacillus plantarum, which is dependent on the concentration of pantothenic acid in the sample.
Comparative Performance Data
The following table summarizes the validation parameters for the LC-MS/MS method using a stable isotope-labeled internal standard and provides a comparison with other methods.
| Parameter | LC-MS/MS with ¹³C₃,¹⁵N-IS | LC-MS/MS with ¹³C₆,¹⁵N₂-IS | LC-MS/MS (Isotopic IS not specified) | Microbiological Assay |
| Linearity (r²) | Not explicitly stated | 0.9998 | Not explicitly stated | Not applicable |
| Linear Range | Not explicitly stated | 0.08 - 1.2 µg/mL | 10 - 1500 µg/L | Not applicable |
| Precision (RSD) | Intra-assay CV: 8.5% (free), 15.3% (total)[1] | Overall RSDr: 1.1%; Intermediate reproducibility: 2.5-6.0%[4][5] | 0.46% - 3.0% | Generally higher variability than LC-MS/MS |
| Accuracy/Recovery | 97.5%[1] | 95% - 106%[4][5] | 91.0% - 105%[2] | Method dependent |
| Limit of Detection (LOD) | Not explicitly stated | Not explicitly stated | 3.0 µg/kg | Generally less sensitive than LC-MS/MS |
| Limit of Quantification (LOQ) | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not applicable |
Workflow and Method Comparison
The LC-MS/MS method with a stable isotope-labeled internal standard offers significant advantages in terms of speed, selectivity, and robustness over traditional microbiological assays.[4][5] The analysis of free pantothenic acid can be completed within 2 hours, a substantial improvement over the time-consuming microbiological methods.[1]
While the initial investment for LC-MS/MS instrumentation is higher, the long-term benefits of high throughput, superior accuracy, and reduced manual labor make it a more efficient choice for routine analysis in research and industrial settings. The use of a stable isotope-labeled internal standard like ¹³C₃,¹⁵N-pantothenic acid is critical for ensuring the reliability of the results by correcting for any analyte loss during sample preparation and for variations in instrument response.
References
- 1. Pantothenic acid quantification by a stable isotope dilution assay based on liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Pantothenic Acid in Food by LC-MS/MS [qikan.cmes.org]
- 3. Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Pantothenic acid (vitamin B5) in fortified foods: comparison of a novel ultra-performance liquid chromatography-tandem mass spectrometry method and a microbiological assay (AOAC Official Method 992.07) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Pantothenic Acid Quantification: Isotope Dilution Assay vs. Microbiological Assay
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of pantothenic acid (Vitamin B5) is crucial for nutritional assessment, food fortification monitoring, and various clinical studies. This guide provides an objective comparison of two primary methodologies: the modern stable isotope dilution assay (SIDA) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), specifically using Pantothenic acid-13C3,15N, and the traditional microbiological assay.
Performance Comparison: Accuracy and Precision
The selection of an analytical method hinges on its performance characteristics. The following tables summarize the accuracy (recovery) and precision (relative standard deviation, RSD) of the LC-MS/MS-based stable isotope dilution assay and the microbiological assay as reported in various studies.
Table 1: Performance of Pantothenic Acid Stable Isotope Dilution Assay (LC-MS/MS)
| Isotopic Standard | Matrix | Recovery (%) | Intra-assay RSD (%) | Inter-assay RSD (%) | Reference |
| [13C3,15N]-Pantothenic acid | Corn Starch | 97.5 | - | - | [1][2] |
| [13C3,15N]-Pantothenic acid | Corn Flour | - | 8.5 (free), 15.3 (total) | - | [1][2] |
| [13C6, 15N2]-Pantothenic acid | Infant Formulas & Cereals | 95 - 106 | 1.1 (overall RSDr) | 2.5 - 6.0 | [3][4][5] |
| Not specified | Infant Formula | >95 | 4.8 | 6.4 | [5][6] |
| Not specified | Milk Powder & Nutritional Foods | >88 | High precision noted | - | [7] |
| Not specified | Infant Formula Milk Powder | 89.5 - 93.5 | 1.0 | - | [8] |
Table 2: Performance of Microbiological Assay for Pantothenic Acid
| Organism | Matrix | Recovery (%) | Intra-assay RSD (%) | Inter-assay RSD (%) | Reference |
| Lactobacillus plantarum | General | Not specified | Not specified | Not specified | [9][10][11][12] |
| Lactobacillus casei | General | Satisfactory recoveries noted | - | - | [13] |
It is important to note that while the microbiological assay is considered a gold standard, quantitative performance data, particularly for precision, is less frequently detailed in recent comparative studies, which tend to focus on the validation of newer LC-MS/MS methods.[9][10] The LC-MS/MS method using a stable isotope-labeled internal standard is consistently reported to be highly selective, robust, and faster than the microbiological assay.[3][4]
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for both the stable isotope dilution LC-MS/MS assay and the microbiological assay.
Detailed Experimental Protocols
Below are representative protocols for both methods, synthesized from the methodologies described in the cited literature.
Protocol 1: Pantothenic Acid Stable Isotope Dilution Assay (SIDA) by LC-MS/MS
This protocol is a generalized representation for the analysis of pantothenic acid in fortified foods.[3][7][14]
1. Sample Preparation & Extraction:
- Weigh an appropriate amount of the homogenized sample (e.g., 1-5 g).[14]
- Add a known amount of Pantothenic acid-13C3,15N or a similar stable isotope-labeled internal standard solution.[1][15]
- For total pantothenic acid, perform enzymatic hydrolysis to release bound forms. This may involve incubation with enzymes like alkaline phosphatase and pigeon liver extract at 37°C.[1][14] For free pantothenic acid, this step may be omitted.
- Add water and extract by shaking or homogenization.
- Precipitate proteins and other interferences using agents like zinc acetate (B1210297) and potassium ferrocyanide or by adding an organic solvent (e.g., acetonitrile).[8][14]
- Centrifuge the mixture to pellet the precipitate.
- Filter the supernatant through a 0.22 µm or 0.45 µm filter.
2. Chromatographic Separation:
- System: Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) system.
- Column: A reversed-phase column, such as a C18, is typically used.[7][16]
- Mobile Phase: A gradient of an aqueous solution (e.g., 5 mmol/L ammonium (B1175870) formate (B1220265) with 0.01% formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is common.[7]
- Injection Volume: Typically 5-10 µL.
3. Mass Spectrometric Detection:
- System: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in positive ion mode.[3]
- Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
- MRM Transitions: Monitor specific precursor-to-product ion transitions for both native pantothenic acid (e.g., m/z 220.1 → 90.1) and the labeled internal standard.
4. Quantification:
- A calibration curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in the calibration standards.
- The concentration of pantothenic acid in the sample is determined from this calibration curve.
Protocol 2: Microbiological Assay for Pantothenic Acid
This protocol is a generalized procedure based on the classical method using Lactobacillus plantarum.[12][13][17]
1. Media and Inoculum Preparation:
- Assay Medium: Use a basal medium that contains all essential nutrients for Lactobacillus plantarum growth except for pantothenic acid.
- Inoculum: Prepare a culture of Lactobacillus plantarum (e.g., ATCC 8014). The culture is grown, centrifuged, and the cells are washed and resuspended in sterile saline to a specific density.[17]
2. Sample and Standard Preparation:
- Extraction: Extract pantothenic acid from the sample. This often requires enzymatic hydrolysis (e.g., using papain and diastase) to liberate the vitamin from its bound forms.[17]
- Dilution: Create a series of dilutions of the extracted sample and the pantothenic acid standard solutions.
3. Assay Procedure:
- Dispense equal volumes of the basal assay medium into test tubes or microtiter plate wells.
- Add the diluted standards, sample extracts, and a negative control (blank) to the respective tubes/wells.
- Inoculate each tube/well (except for uninoculated blanks) with a standardized amount of the Lactobacillus plantarum inoculum.
- Incubate the tubes/plates at a controlled temperature (e.g., 37°C) for a specified period (e.g., 24-72 hours), during which the bacteria will grow in proportion to the amount of pantothenic acid present.[12]
4. Measurement and Calculation:
- After incubation, measure the extent of bacterial growth. This can be done by measuring the turbidity (absorbance) using a spectrophotometer or by titrating the lactic acid produced by the bacteria.[12][13]
- Construct a standard curve by plotting the growth response (e.g., absorbance) against the known concentrations of the pantothenic acid standards.
- Determine the pantothenic acid concentration in the sample dilutions by interpolating their growth response on the standard curve.
- Calculate the original concentration in the sample by accounting for the dilution factors.
Conclusion
The stable isotope dilution assay using Pantothenic acid-13C3,15N coupled with LC-MS/MS offers superior speed, selectivity, and precision compared to the traditional microbiological assay.[3][4] Its high specificity minimizes matrix interference, making it a more robust method for complex sample matrices like fortified foods and biological fluids.[8] While the microbiological assay remains a foundational and valid method that measures the biologically active form of the vitamin, it is more time-consuming, labor-intensive, and susceptible to interferences.[6][10] For high-throughput applications and research requiring unequivocal quantification, the SIDA LC-MS/MS method is the modern standard. The choice of method will ultimately depend on the specific application, available instrumentation, and the required sample throughput.
References
- 1. Pantothenic acid quantification by a stable isotope dilution assay based on liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pantothenic acid quantification by a stable isotope dilution assay based on liquid chromatography-tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 3. Pantothenic acid (vitamin B5) in fortified foods: comparison of a novel ultra-performance liquid chromatography-tandem mass spectrometry method and a microbiological assay (AOAC Official Method 992.07) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of Free Pantothenic Acid in Foods by HPLC and LC-MS/MS [jstage.jst.go.jp]
- 8. Determination of Vitamin B5 in dairy products [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. books.rsc.org [books.rsc.org]
- 11. alpco.com [alpco.com]
- 12. bioagilytix.com [bioagilytix.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Determination of Pantothenic Acid in Food by LC-MS/MS [qikan.cmes.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Pantothenic Acid Determination by LC-MS/MS | Phenomenex [phenomenex.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Analysis of Pantothenic Acid-13C3,15N and Deuterium-Labeled Standards for Quantitative Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative analysis using mass spectrometry, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides an objective comparison between Pantothenic acid-13C3,15N and deuterium-labeled pantothenic acid standards, supported by established principles and experimental considerations.
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS). They are essential for correcting for analyte loss during sample preparation and for variations in instrument response. The most commonly used stable isotopes for internal standards are deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). While deuterium-labeled standards are more common due to their lower cost of synthesis, standards labeled with ¹³C and ¹⁵N are increasingly preferred for their superior analytical performance.[1][2][3]
Quantitative Data Summary
The following table summarizes the key performance characteristics of Pantothenic acid-13C3,15N versus deuterium-labeled pantothenic acid standards. The data is based on generally accepted principles and findings from comparative studies of stable isotope-labeled standards.[4][5][6][7]
| Performance Metric | Pantothenic acid-13C3,15N | Deuterium-Labeled Pantothenic Acid | Rationale |
| Isotopic Stability | High (Stable Label) | Variable (Prone to back-exchange) | ¹³C and ¹⁵N isotopes are incorporated into the carbon and nitrogen backbone of the molecule and are not susceptible to exchange with protons from the sample matrix or solvent.[1][8][9] Deuterium labels, especially those on heteroatoms or activated carbon positions, can exchange with protons, leading to a loss of the isotopic label and compromising quantification.[3][9] |
| Chromatographic Co-elution | Excellent (Co-elutes with analyte) | Poor to Moderate (May exhibit retention time shifts) | The small mass difference between ¹²C/¹⁴N and ¹³C/¹⁵N results in negligible differences in physicochemical properties, leading to identical chromatographic behavior with the unlabeled analyte.[6][7] The larger mass difference between hydrogen and deuterium can alter the molecule's polarity and lead to a chromatographic separation from the unlabeled analyte, known as the "deuterium isotope effect".[4][8][10] |
| Matrix Effect Compensation | Superior | Potentially Compromised | Co-elution is critical for accurate compensation of matrix effects (ion suppression or enhancement). Since ¹³C/¹⁵N-labeled standards co-elute, they experience the same matrix effects as the analyte.[5][6] If a deuterium-labeled standard separates from the analyte, it may be subjected to different matrix effects, leading to inaccurate quantification. |
| Accuracy | High | Moderate to High | The stable isotope incorporation and co-elution of ¹³C/¹⁵N-labeled standards lead to more accurate and reliable quantification.[7] The potential for isotopic exchange and chromatographic shifts with deuterium-labeled standards can introduce bias. |
| Precision | High | Moderate to High | Consistent co-elution and stable labeling result in lower variability and improved precision in repeated measurements.[7] |
| Cost of Synthesis | Higher | Lower | The synthetic routes to incorporate ¹³C and ¹⁵N are often more complex and utilize more expensive starting materials compared to deuterium labeling.[1][2] |
Experimental Protocols
A stable isotope dilution assay using LC-MS/MS is the preferred method for the accurate quantification of pantothenic acid in biological matrices. A general experimental protocol is outlined below, which can be adapted for either Pantothenic acid-13C3,15N or a deuterium-labeled internal standard.
Objective: To determine the concentration of pantothenic acid in a biological sample (e.g., plasma, tissue homogenate) by LC-MS/MS.
Materials:
-
Biological sample
-
Pantothenic acid analytical standard
-
Pantothenic acid-13C3,15N or deuterium-labeled pantothenic acid internal standard (IS)
-
Protein precipitation solvent (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid)
-
LC-MS/MS system (e.g., UHPLC coupled to a triple quadrupole mass spectrometer)
-
Reversed-phase C18 column
Procedure:
-
Sample Preparation:
-
Thaw biological samples on ice.
-
Spike a known amount of the internal standard (Pantothenic acid-13C3,15N or deuterium-labeled pantothenic acid) into each sample, calibrator, and quality control sample.
-
Add 3 volumes of ice-cold protein precipitation solvent to the sample.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Separate the analyte and internal standard on a reversed-phase C18 column using a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: Perform detection using a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).
-
Monitor a specific precursor-to-product ion transition for pantothenic acid.
-
Monitor the corresponding mass-shifted transition for the internal standard.
-
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.
-
Determine the concentration of pantothenic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Mandatory Visualizations
Caption: Experimental workflow for pantothenic acid quantification.
Caption: Biosynthetic pathway of Coenzyme A from Pantothenic Acid.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. caymanchem.com [caymanchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 10. academic.oup.com [academic.oup.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Pantothenic Acid Utilizing Pantothenic acid-13C3,15N
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of pantothenic acid (Vitamin B5), with a focus on the cross-validation of methods employing the stable isotope-labeled internal standard, Pantothenic acid-13C3,15N. The use of a stable isotope-labeled internal standard that co-elutes perfectly with the analyte is considered the gold standard in quantitative mass spectrometry, as it accurately and precisely corrects for matrix effects and variations in sample preparation and instrument response.[1] This guide presents supporting experimental data, detailed methodologies, and visual workflows to aid researchers in selecting and validating the most appropriate analytical method for their specific needs.
Superior Performance of Stable Isotope Dilution LC-MS/MS Methods
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with stable isotope dilution analysis (SIDA) has emerged as a superior technique for the accurate quantification of pantothenic acid in various matrices, including fortified foods, and biological samples. This approach offers significant advantages in terms of speed, selectivity, and robustness over traditional microbiological assays.[2][3][4]
Key Performance Characteristics
The use of a stable isotope-labeled internal standard, such as Pantothenic acid-13C3,15N, is crucial for achieving high-quality data in LC-MS/MS analyses. These internal standards exhibit nearly identical chemical and physical properties to the analyte of interest, ensuring they behave similarly during sample extraction, cleanup, and chromatographic separation.
A study comparing a novel UPLC-MS/MS method using [13C6, 15N2]-pantothenic acid as an internal standard with the AOAC Official Method 992.07 (a microbiological assay) demonstrated the superior performance of the mass spectrometric method. The UPLC-MS/MS method exhibited excellent linearity, recovery, and precision.[2][3][4]
Table 1: Comparison of Analytical Method Performance for Pantothenic Acid Quantification
| Parameter | UPLC-MS/MS with 13C-labeled IS | Microbiological Assay (AOAC 992.07) |
| Linearity (r²) | 0.9998[2][3][4] | N/A (Based on growth response) |
| Average Recovery | 95 - 106%[2][3][4] | Not explicitly reported, can be more variable |
| Precision (RSD) | 1.1% (overall), 2.5 - 6.0% (intermediate)[2][3][4] | Generally higher variability |
| Selectivity | High (based on mass-to-charge ratio) | Lower (potential for interference from other compounds) |
| Analysis Time | Rapid | Time-consuming (requires incubation)[2][3] |
| Robustness | High[2][3][4] | Susceptible to variations in microbial growth conditions |
Theoretical Advantages of 13C-Labeled vs. Deuterated Internal Standards
While both 13C-labeled and deuterated internal standards are used in quantitative mass spectrometry, 13C-labeled standards are often considered superior due to their greater isotopic stability and closer chromatographic co-elution with the native analyte.[1]
Table 2: Theoretical Comparison of Stable Isotope-Labeled Internal Standards
| Feature | Pantothenic acid-13C3,15N | Deuterated Pantothenic Acid (e.g., Pantothenic acid-d4) |
| Chromatographic Co-elution | Near-perfect co-elution with the unlabeled analyte. | Potential for slight chromatographic separation from the unlabeled analyte due to the kinetic isotope effect. |
| Isotopic Stability | Highly stable, with no risk of isotope exchange. | Potential for back-exchange of deuterium (B1214612) atoms with protons from the solvent, which can compromise accuracy. |
| Mass Difference | Sufficient mass difference for clear distinction from the native analyte in the mass spectrometer. | Sufficient mass difference, but the potential for chromatographic separation can complicate data analysis. |
| Accuracy | Generally leads to higher accuracy due to better correction for matrix effects.[1] | Potential for slight inaccuracies if chromatographic separation is not properly addressed. |
Experimental Protocols
Protocol 1: Quantification of Pantothenic Acid in Fortified Foods by UPLC-MS/MS
This protocol is based on the method described by Giménez et al. (2011).[2][3][4]
1. Sample Preparation:
-
Homogenize the food sample.
-
Perform an enzymatic hydrolysis to release pantothenic acid from its bound forms (e.g., using α-amylase).
-
Add the Pantothenic acid-13C3,15N internal standard solution.
-
Precipitate proteins using an appropriate agent (e.g., zinc acetate (B1210297) and potassium ferrocyanide solution).[5]
-
Centrifuge the sample and filter the supernatant through a 0.22 µm membrane.[5]
2. LC-MS/MS Analysis:
-
LC Column: A C18 reversed-phase column is typically used.[6]
-
Mobile Phase: A gradient elution with a mixture of an aqueous solution with a buffer (e.g., ammonium (B1175870) formate (B1220265) with formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed.[6]
-
Mass Spectrometry: Operate the mass spectrometer in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both pantothenic acid and its stable isotope-labeled internal standard.
Protocol 2: Cross-Validation of Two Bioanalytical Methods
This protocol outlines a general procedure for the cross-validation of two different analytical methods for pantothenic acid determination.
1. Objective: To demonstrate that the two methods provide comparable results.
2. Sample Selection:
-
Prepare quality control (QC) samples at low, medium, and high concentrations of pantothenic acid in the relevant matrix.
-
Use incurred samples (if available) from a study to cover the expected concentration range.
3. Analysis:
-
Analyze the same set of QC and incurred samples using both analytical methods.
-
It is recommended to perform the analysis in triplicate for the QC samples.
4. Acceptance Criteria:
-
The difference between the mean concentrations obtained by the two methods for each QC level should be within a predefined acceptance limit (e.g., ±20%).
-
For incurred samples, the percentage difference between the results from the two methods should be within ±20% for at least 67% of the samples.
Visualizing Workflows and Pathways
To facilitate a clearer understanding of the processes involved, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for pantothenic acid quantification.
Caption: Simplified metabolic pathway of Coenzyme A biosynthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Pantothenic acid (vitamin B5) in fortified foods: comparison of a novel ultra-performance liquid chromatography-tandem mass spectrometry method and a microbiological assay (AOAC Official Method 992.07) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Pantothenic Acid in Food by LC-MS/MS [qikan.cmes.org]
- 6. Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pantothenic Acid Quantification Methods for Researchers and Drug Development Professionals
An objective analysis of microbiological, chromatographic, and immunoassay techniques for the accurate determination of Vitamin B5.
This guide provides a comprehensive comparison of commonly employed analytical methods for the quantification of pantothenic acid (Vitamin B5). As a crucial component of Coenzyme A (CoA), the precise measurement of pantothenic acid is paramount in nutritional science, clinical diagnostics, and the development of pharmaceutical products. This document offers an objective evaluation of microbiological assays, High-Performance Liquid Chromatography (HPLC), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA), supported by experimental data to assist researchers in selecting the most suitable method for their specific applications.
Performance Characteristics of Pantothenic Acid Quantification Methods
The selection of an appropriate analytical method hinges on a variety of factors, including the nature of the sample matrix, the required sensitivity and specificity, and throughput. The following table summarizes the key quantitative performance characteristics of different methods, providing a baseline for comparison.
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD %) |
| Microbiological Assay | Not widely reported | ~0.36 µg/L (in serum)[1] | Not consistently reported | <10% (Intra-assay) |
| HPLC-UV | ~0.001 µg/mL | ~0.003 µg/mL | 89 - 98[2] | 1.17 - 3.20 (CV)[2] |
| LC-MS/MS | 3.0 µg/kg (in food)[3] | 50 µg/kg (in infant formula)[4] | 91 - 106[3][5] | 0.46 - 6.0[3][5] |
| ELISA | ~201 ng/mL[6] | 64.44 ng/mL[6] | Not specified | <10%[6] |
Comparative Analysis of Methodologies
Each quantification method operates on a different principle, offering a unique set of advantages and disadvantages.
Microbiological Assays: This traditional method relies on the growth of microorganisms, such as Lactobacillus plantarum, which require pantothenic acid for proliferation.[7] The extent of microbial growth is proportional to the amount of pantothenic acid in the sample and is typically measured by turbidity.[7] While cost-effective and capable of measuring the total pantothenic acid content, this method is labor-intensive, time-consuming (requiring incubation periods of 18-24 hours), and can be susceptible to interference from other compounds that may promote or inhibit microbial growth.[8][9]
High-Performance Liquid Chromatography (HPLC): HPLC methods separate pantothenic acid from other components in a sample based on its physicochemical properties, followed by detection using an ultraviolet (UV) detector.[2][10] This technique offers better specificity and shorter analysis times compared to microbiological assays.[10] However, its sensitivity can be limited, and it may be prone to matrix interferences in complex samples, which can affect the accuracy of quantification.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is currently considered the gold standard for pantothenic acid quantification due to its high sensitivity, specificity, and speed.[5][11] LC-MS/MS combines the separation power of liquid chromatography with the precise detection and quantification capabilities of tandem mass spectrometry. The use of stable isotope-labeled internal standards can correct for matrix effects and variations in sample preparation, leading to highly accurate and reliable results.[5] While offering superior performance, the initial investment in instrumentation and the requirement for skilled operators are key considerations.
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is an immunoassay-based method that utilizes the specific binding of an antibody to pantothenic acid.[12] This technique can be formatted for high-throughput screening and is relatively easy to perform. However, the availability of specific and high-affinity antibodies can be a limitation, and the sensitivity and specificity may not match those of chromatographic methods.[11][12]
Experimental Workflows
The following diagram illustrates the generalized workflows for the different pantothenic acid quantification methods, highlighting the key steps from sample preparation to data analysis.
Caption: Generalized workflows for pantothenic acid quantification methods.
Detailed Experimental Protocols
Microbiological Assay Protocol (General)
-
Sample Preparation: Homogenize the sample and extract pantothenic acid. For the determination of total pantothenic acid, an enzymatic hydrolysis step is required to release bound forms.[13]
-
Inoculum Preparation: Prepare a standardized inoculum of Lactobacillus plantarum.[8]
-
Assay Setup: Add aliquots of the sample extract and pantothenic acid standards to tubes containing a basal medium devoid of pantothenic acid.
-
Inoculation and Incubation: Inoculate each tube with the prepared inoculum and incubate at 37°C for 18-24 hours.[7][8]
-
Measurement: Measure the turbidity of the cultures using a spectrophotometer.
-
Quantification: Construct a standard curve by plotting the turbidity against the concentration of the pantothenic acid standards. Determine the concentration of pantothenic acid in the sample by interpolating its turbidity value on the standard curve.
HPLC-UV Protocol (Example for Infant Formula)
-
Sample Preparation: Deproteinate the sample using an acetic acid and sodium acetate (B1210297) solution, followed by centrifugation and filtration.[2]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.[2]
-
Mobile Phase: A mixture of sodium phosphate (B84403) buffer and acetonitrile (B52724) (e.g., 97:3 v/v).[2]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 197 nm.[2]
-
-
Quantification: Prepare a calibration curve using pantothenic acid standards. Inject the prepared sample and standards into the HPLC system. Identify and quantify the pantothenic acid peak based on its retention time and peak area compared to the calibration curve.
LC-MS/MS Protocol (Example for Food Matrices)
-
Sample Preparation:
-
For free pantothenic acid: Homogenize the sample in water. If the sample is high in protein, use a precipitating agent like zinc sulfate (B86663) solution.[14]
-
For total pantothenic acid: Perform enzymatic hydrolysis using enzymes like alkaline phosphatase and pigeon liver extract to release bound pantothenic acid.[3]
-
Add a stable isotope-labeled internal standard (e.g., [13C6, 15N2]-pantothenic acid) to all samples and standards.[5]
-
Centrifuge and filter the extracts before analysis.
-
-
LC-MS/MS Conditions:
-
Column: A suitable reverse-phase column such as a C18.[3]
-
Mobile Phase: A gradient of an aqueous solution with a modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).[14][15]
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) mode. For pantothenic acid, a common transition is m/z 220 -> 90.[15]
-
-
Quantification: Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards. Calculate the concentration of pantothenic acid in the samples based on this curve.
Conclusion
The choice of a quantification method for pantothenic acid should be guided by the specific requirements of the study. While microbiological assays have historical significance and can be useful for determining total pantothenic acid, they are generally less specific and more time-consuming than modern chromatographic techniques.[11] HPLC-UV offers a good balance of performance and cost for less complex matrices. However, for high-throughput, sensitive, and highly accurate quantification, particularly in complex matrices such as food and biological samples, LC-MS/MS is the superior method.[5] ELISA presents a viable option for rapid screening, provided that validated and specific antibodies are available. This guide provides the foundational information to enable researchers and drug development professionals to make an informed decision on the most appropriate method for their pantothenic acid quantification needs.
References
- 1. alpco.com [alpco.com]
- 2. Determination of pantothenic acid in infant milk formulas by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Pantothenic Acid in Food by LC-MS/MS [qikan.cmes.org]
- 4. aoac.org [aoac.org]
- 5. Pantothenic acid (vitamin B5) in fortified foods: comparison of a novel ultra-performance liquid chromatography-tandem mass spectrometry method and a microbiological assay (AOAC Official Method 992.07) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. bioagilytix.com [bioagilytix.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. micromasterlab.com [micromasterlab.com]
- 10. Determination of pantothenic acid in multivitamin pharmaceutical preparations by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
- 12. Development of an ELISA for pantothenic acid (vitamin B5) for application in the nutrition and biological fields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. [Analysis of Free Pantothenic Acid in Foods by HPLC and LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. books.rsc.org [books.rsc.org]
A Comparative Guide to 13C vs. 2H Labeled Standards in Pantothenic Acid Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of analytes like pantothenic acid (Vitamin B5) is critical. Stable isotope dilution analysis (SIDA) coupled with mass spectrometry is the gold standard for this purpose, relying on the use of isotopically labeled internal standards. The choice between Carbon-13 (13C) and Deuterium (B1214612) (2H) labeled standards can significantly impact assay performance. This guide provides an objective comparison of these two labeling strategies for pantothenic acid analysis, supported by established principles and experimental data.
While direct head-to-head experimental data for a 2H-labeled pantothenic acid standard is not prevalent in the literature, the consensus strongly supports the superiority of 13C-labeled standards for quantitative bioanalysis.[1][2][3] This preference is primarily due to the greater isotopic stability and the negligible impact of 13C substitution on the molecule's physicochemical properties, leading to more accurate and robust results.[1][3]
Quantitative Performance Comparison
The following table summarizes the expected performance differences between a 13C-labeled and a 2H-labeled pantothenic acid internal standard, based on well-documented isotopic effects and data from analogous compounds.
| Performance Parameter | 13C-Labeled Standard | 2H-Labeled Standard | Rationale & Supporting Data |
| Isotopic Stability | High | Lower | 13C isotopes are integrated into the carbon skeleton and are not susceptible to back-exchange.[1] Deuterium labels, especially if located at exchangeable sites (e.g., on heteroatoms like Oxygen or Nitrogen), can be prone to exchange with protons from the solvent or matrix, compromising quantification.[4][5][6] |
| Chromatographic Co-elution | Excellent (Near perfect co-elution) | Potential for partial separation | The minimal mass difference between 12C and 13C results in virtually identical chromatographic behavior to the unlabeled analyte.[2][3] The larger mass difference between hydrogen and deuterium can lead to a "chromatographic isotope effect," causing the deuterated standard to elute slightly earlier than the native analyte in reversed-phase chromatography.[4][7][8][9] This shift can be several seconds.[8][9] |
| Matrix Effect Compensation | Superior | Good, but can be compromised | For optimal compensation, the internal standard must co-elute perfectly with the analyte to experience the same degree of ionization suppression or enhancement.[1][10] Chromatographic separation of a 2H-labeled standard can lead to differential matrix effects and inaccurate results, with errors as high as 40% reported in some cases.[5] |
| Recovery | Virtually identical to native analyte | May differ from native analyte | The near-identical physicochemical properties of 13C-labeled standards ensure they track the analyte consistently through sample preparation and extraction steps.[1] Differences in polarity due to deuteration can sometimes lead to differential recovery during sample extraction.[1] |
| Metabolic Stability | Does not alter metabolic pathways | Can alter metabolic pathways | The C-D bond is stronger than the C-H bond, which can sometimes alter the rate of metabolism for deuterated compounds, a phenomenon known as "metabolic switching."[2] |
| Commercial Availability & Cost | Generally more expensive | Generally less expensive and more widely available | Synthesizing 13C-labeled compounds is often more complex and costly than deuteration.[2][6] |
Experimental Protocols
The following is a generalized experimental protocol for the analysis of pantothenic acid in a biological matrix (e.g., serum, plasma) using a stable isotope dilution LC-MS/MS method. This protocol is based on methodologies described for 13C-labeled pantothenic acid.[3][11][12][13]
1. Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of the sample (e.g., serum), add 20 µL of the internal standard solution ([13C]- or [2H]-pantothenic acid in a suitable solvent like methanol).
-
Vortex mix for 10 seconds.
-
Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% mobile phase A).
-
Vortex mix and transfer to an autosampler vial for injection.
2. Liquid Chromatography (LC)
-
System: UHPLC or HPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient might be: 5% B for 0.5 min, ramp to 95% B over 4 min, hold for 1 min, return to 5% B and re-equilibrate for 2 min.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Tandem Mass Spectrometry (MS/MS)
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
Pantothenic Acid (Analyte): Precursor ion (Q1) m/z 220.1 → Product ion (Q3) m/z 90.1
-
[13C3,15N]-Pantothenic Acid (IS): Precursor ion (Q1) m/z 224.1 → Product ion (Q3) m/z 94.1
-
(Note: MRM transitions for a 2H-labeled standard would depend on the number and position of the deuterium atoms.)
-
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.
Visualizations
Below are diagrams illustrating the experimental workflow and the logical relationship in the performance of the labeled standards.
Caption: Workflow for Pantothenic Acid Quantification using SIDA LC-MS/MS.
Caption: Logical Comparison of 13C vs. 2H Internal Standard Performance.
Conclusion and Recommendations
Based on the fundamental principles of stable isotope dilution analysis, 13C-labeled standards are the superior choice for the quantitative analysis of pantothenic acid by LC-MS/MS . The key advantages of 13C-labeling include:
-
Near-perfect co-elution with the unlabeled analyte, which is critical for accurate compensation of matrix effects.[3][10]
-
High isotopic stability , eliminating the risk of back-exchange that can occur with deuterium labels.[1][4]
-
Consistent recovery during sample preparation due to identical physicochemical properties.[1]
While 2H-labeled standards are often more accessible and less expensive, they introduce a significant risk of chromatographic separation from the analyte.[4][9] This separation can compromise the accuracy of quantification, particularly in complex biological matrices where matrix effects are prominent.[5][7] Therefore, for developing robust, accurate, and reliable bioanalytical methods for pantothenic acid, the use of a 13C-labeled internal standard is strongly recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pantothenic acid quantification by a stable isotope dilution assay based on liquid chromatography-tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. Pantothenic acid quantification by a stable isotope dilution assay based on liquid chromatography-tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. Pantothenic acid (vitamin B5) in fortified foods: comparison of a novel ultra-performance liquid chromatography-tandem mass spectrometry method and a microbiological assay (AOAC Official Method 992.07) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Vitamin B5 Quantification: Isotope Dilution Mass Spectrometry vs. Microbiological Assay
For researchers, scientists, and drug development professionals, the accurate quantification of Pantothenic Acid (Vitamin B5) is paramount. This guide provides an objective comparison of two prominent analytical methods: the modern Stable Isotope Dilution Assay (SIDA) using Pantothenic Acid-¹³C₃,¹⁵N coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and the traditional Microbiological Assay.
This document delves into the experimental protocols of both techniques, presenting a side-by-side analysis of their performance based on experimental data. The aim is to equip you with the necessary information to select the most appropriate method for your research and development needs.
Performance Characteristics: A Quantitative Comparison
The choice of an analytical method hinges on its performance. The following table summarizes the key quantitative parameters for both the Pantothenic Acid-¹³C₃,¹⁵N LC-MS/MS method and the microbiological assay.
| Performance Parameter | Pantothenic Acid-¹³C₃,¹⁵N LC-MS/MS | Microbiological Assay |
| Principle | Quantification based on the ratio of the analyte to a known amount of its stable isotope-labeled internal standard. | Measures the growth of a microorganism (Lactobacillus plantarum) which is dependent on the concentration of pantothenic acid. |
| Specificity | High; distinguishes between pantothenic acid and other structurally similar compounds. | Lower; other forms of pantothenic acid or compounds with similar biological activity may interfere. |
| Linearity Range | 0.08 to 1.2 µg/mL (r² = 0.9998)[1], 10 to 1500 µg/L[2] | 0.0 to 0.10 µg per 10 mL[3] |
| Recovery | 95% to 106%[1], 91.0% to 105%[2], 97.5%[4] | Data not consistently reported; dependent on matrix and extraction efficiency. |
| Precision (RSD) | Repeatability (RSDr): 1.1% Intermediate Precision (RSDir): 2.5% to 6.0%[1] | Intra-assay CV: 8.5% (free), 15.3% (total)[4] |
| Limit of Detection (LOD) | 3.0 µg/kg[2] | Not explicitly stated, but the assay is sensitive to low concentrations required for microbial growth. |
| Limit of Quantification (LOQ) | 0.02 - 40,000 mg/100g[5] | Not explicitly stated. |
| Analysis Time | ~2 hours for free pantothenic acid[4] | 18 to 24 hours incubation[3][6][7], up to 72 hours for titrimetric determination.[7] |
| Throughput | High | Low to moderate |
Experimental Workflows
The following diagrams illustrate the key steps involved in both the Stable Isotope Dilution LC-MS/MS and the Microbiological Assay workflows.
Detailed Experimental Protocols
Pantothenic Acid-¹³C₃,¹⁵N Stable Isotope Dilution LC-MS/MS Method
This method offers high selectivity and accuracy by using a stable isotope-labeled internal standard.
1. Sample Preparation & Extraction
-
For Free Pantothenic Acid:
-
To 1-5 g of a homogenized sample, add a known amount of Pantothenic Acid-¹³C₃,¹⁵N internal standard solution.
-
Add water and extract by shaking or vortexing.
-
Precipitate proteins using an appropriate agent (e.g., trichloroacetic acid, zinc acetate (B1210297) and potassium ferrocyanide).[2]
-
Centrifuge the mixture to pellet the precipitate.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
-
For Total Pantothenic Acid:
-
Prior to extraction, samples are subjected to enzymatic hydrolysis to release pantothenic acid from its bound forms (e.g., Coenzyme A).
-
Incubate the sample with enzymes such as pantetheinase and alkaline phosphatase overnight.[4]
-
Proceed with the extraction and protein precipitation steps as described for free pantothenic acid.
-
2. Chromatographic and Mass Spectrometric Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., Waters BEH C18) is typically used.[2]
-
Mobile Phase: A gradient elution with a mixture of an aqueous solution containing an acid (e.g., 1% formic acid) and an organic solvent (e.g., acetonitrile) is employed.[2]
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Positive electrospray ionization (ESI+) is commonly used.[1]
-
Detection: Multiple Reaction Monitoring (MRM) mode is utilized to monitor specific precursor-to-product ion transitions for both native pantothenic acid and the ¹³C₃,¹⁵N-labeled internal standard. This ensures high selectivity and sensitivity.
-
3. Quantification
-
A calibration curve is constructed by plotting the ratio of the peak area of the pantothenic acid to the peak area of the internal standard against the concentration of the calibrators.
-
The concentration of pantothenic acid in the samples is then determined from this calibration curve.
Microbiological Assay for Pantothenic Acid
This traditional method relies on the growth of Lactobacillus plantarum, which is proportional to the amount of available pantothenic acid. The AOAC Official Method 992.07 is a common reference for this assay.[1]
1. Media and Inoculum Preparation
-
Assay Medium: A basal medium is prepared containing all the necessary nutrients for the growth of Lactobacillus plantarum except for pantothenic acid.[6][7]
-
Stock Culture: Maintain stock cultures of Lactobacillus plantarum (e.g., ATCC 8014) on a suitable agar (B569324) medium.[7]
-
Inoculum: Prepare the inoculum by transferring the microorganism from the stock culture to a broth medium and incubating until a desired cell density is reached. The cells are then harvested, washed, and resuspended in sterile saline.[7]
2. Assay Procedure
-
Sample and Standard Preparation:
-
Assay Setup:
-
Dispense the basal assay medium into test tubes or microtiter plates.
-
Add aliquots of the sample extracts and standard solutions to their respective tubes/wells.
-
Inoculate each tube/well with a standardized suspension of Lactobacillus plantarum.[7]
-
-
Incubation: Incubate the tubes/plates at 37°C for 18-24 hours.[6][7]
3. Measurement and Calculation
-
Turbidimetric Measurement: After incubation, measure the turbidity of the microbial growth using a spectrophotometer at a wavelength of 610-630 nm or 660 nm.[3][7]
-
Standard Curve: Plot the turbidity readings of the standards against their corresponding concentrations to generate a standard curve.
-
Concentration Determination: Determine the pantothenic acid concentration in the sample extracts by interpolating their turbidity readings on the standard curve.
Conclusion
The choice between the Pantothenic Acid-¹³C₃,¹⁵N LC-MS/MS method and the microbiological assay depends on the specific requirements of the analysis. The LC-MS/MS method is a more selective, faster, and robust alternative, making it ideal for high-throughput screening and applications where high precision and accuracy are critical.[1] The microbiological assay, while being a more traditional and time-consuming method, provides a measure of the biologically active form of the vitamin and can be performed with less expensive equipment. For drug development and clinical research where specificity and speed are paramount, the stable isotope dilution LC-MS/MS method is generally the preferred approach.
References
- 1. Pantothenic acid (vitamin B5) in fortified foods: comparison of a novel ultra-performance liquid chromatography-tandem mass spectrometry method and a microbiological assay (AOAC Official Method 992.07) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Pantothenic Acid in Food by LC-MS/MS [qikan.cmes.org]
- 3. dilaco.com [dilaco.com]
- 4. Pantothenic acid quantification by a stable isotope dilution assay based on liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medallionlabs.com [medallionlabs.com]
- 6. himedialabs.com [himedialabs.com]
- 7. cdn.media.interlabdist.com.br [cdn.media.interlabdist.com.br]
Performance Under Pressure: A Comparative Guide to Pantothenic Acid Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of Pantothenic Acid (Vitamin B5) is critical for a wide range of applications, from nutritional analysis to clinical trials. This guide provides a comprehensive comparison of analytical methods for the determination of Pantothenic Acid, with a focus on the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing the isotopically labeled internal standard, Pantothenic acid-13C3,15N. We present supporting experimental data, detailed protocols, and a comparative analysis of alternative techniques to aid in the selection of the most appropriate method for your research needs.
At a Glance: Method Performance Comparison
The selection of an analytical method for Pantothenic Acid quantification is a critical decision that impacts data quality, sample throughput, and resource allocation. While LC-MS/MS with an isotopically labeled internal standard, such as Pantothenic acid-13C3,15N, is often considered the gold standard for its specificity and sensitivity, other methods like traditional LC-MS/MS, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and the classic Microbiological Assay each offer distinct advantages and limitations. The following table summarizes the key performance characteristics of these methods to facilitate a direct comparison.
| Feature | LC-MS/MS with Pantothenic acid-13C3,15N (or similar isotopologue) | Standard LC-MS/MS | HPLC-UV | Microbiological Assay |
| Linearity Range | 0.08 - 1.2 µg/mL[1][2] | 10 - 1500 µg/L | 10 - 50 µg/mL[3] | Typically requires a narrower range of concentrations for accurate growth response. |
| Limit of Detection (LOD) | In the low µg/L range (inferred) | 0.01 µg/L | 0.4 mg/L | Dependent on microbial strain and incubation conditions. |
| Limit of Quantification (LOQ) | In the low µg/L range (inferred) | 0.03 µg/L | 1.3 mg/L | Dependent on microbial strain and incubation conditions. |
| Specificity | Very High | High | Moderate | Low to Moderate |
| Sample Throughput | High | High | Moderate | Low |
| Development Time | Moderate | Moderate | Low | High |
| Cost per Sample | High | High | Low | Moderate |
Deep Dive: Experimental Protocols
Detailed and robust experimental protocols are the bedrock of reproducible and reliable results. This section provides an in-depth look at the methodologies for the key analytical techniques discussed in this guide.
LC-MS/MS with Isotopically Labeled Internal Standard (e.g., Pantothenic acid-13C3,15N)
Sample Preparation (Fortified Foods): [1][2]
-
Homogenize the sample.
-
Perform an enzymatic extraction to release bound Pantothenic Acid.
-
Add the isotopically labeled internal standard solution.
-
Precipitate proteins using a suitable agent (e.g., trichloroacetic acid or zinc acetate (B1210297) and potassium ferrocyanide).[4]
-
Centrifuge and filter the supernatant.
-
The resulting extract is ready for LC-MS/MS analysis.
Chromatographic and Mass Spectrometric Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both containing a small amount of an acid (e.g., formic acid), is typical.
-
Ionization: Electrospray ionization (ESI) in positive mode is generally employed.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both the native Pantothenic Acid and the labeled internal standard.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A more accessible and cost-effective technique, HPLC-UV is suitable for the analysis of samples with higher concentrations of Pantothenic Acid, such as pharmaceutical preparations and fortified supplements.
Sample Preparation (Pharmaceutical Tablets): [3]
-
Grind a representative number of tablets to a fine powder.
-
Accurately weigh a portion of the powder and dissolve it in a suitable solvent (e.g., a phosphate (B84403) buffer).
-
Use sonication to ensure complete dissolution.
-
Filter the solution to remove any undissolved excipients.
-
The filtrate can then be directly injected into the HPLC system.
Chromatographic Conditions: [3]
-
Column: An aminopropyl-loaded silica (B1680970) gel column or a C18 column can be used in reverse-phase mode.
-
Mobile Phase: An isocratic mobile phase consisting of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile) is common.
-
Detection: A UV detector set at a low wavelength, typically around 210 nm, is used to monitor the effluent.
Microbiological Assay
The traditional method for Pantothenic Acid determination, the microbiological assay, relies on the growth of a microorganism, typically Lactobacillus plantarum, which requires Pantothenic Acid for its proliferation. The extent of microbial growth is proportional to the amount of the vitamin in the sample.
Sample Preparation and Assay Procedure:
-
Extract Pantothenic Acid from the sample, often involving enzymatic hydrolysis to release bound forms.
-
Prepare a series of dilutions of the sample extract and a standard solution of Pantothenic Acid.
-
Inoculate a basal medium, containing all necessary nutrients except Pantothenic Acid, with a culture of Lactobacillus plantarum.
-
Add the sample dilutions and standard solutions to the inoculated medium in a microtiter plate or test tubes.
-
Incubate the plate or tubes under controlled conditions to allow for microbial growth.
-
Measure the turbidity or acid production resulting from microbial growth, which is then used to calculate the Pantothenic Acid concentration in the sample by comparing it to the standard curve.
Visualizing the Workflow: LC-MS/MS Analysis
To provide a clearer understanding of the analytical process, the following diagram illustrates a typical experimental workflow for the quantification of Pantothenic Acid using LC-MS/MS.
Caption: Experimental workflow for Pantothenic Acid analysis by LC-MS/MS.
Conclusion
The choice of an analytical method for Pantothenic Acid quantification is a balance between the required sensitivity, specificity, sample throughput, and available resources. For high-stakes applications in research and drug development where accuracy and reliability are paramount, the LC-MS/MS method with an isotopically labeled internal standard like Pantothenic acid-13C3,15N is the superior choice. Its high specificity minimizes the risk of interferences, and the use of an internal standard ensures precise and accurate quantification.
For routine quality control of highly fortified products, HPLC-UV presents a cost-effective and reliable alternative. The microbiological assay, while historically significant, is now largely superseded by chromatographic methods due to its low throughput, long analysis times, and potential for interference.
By understanding the performance characteristics and experimental requirements of each method, researchers can make an informed decision to select the most suitable approach for their specific analytical needs, ensuring the generation of high-quality, defensible data.
References
- 1. Pantothenic acid (vitamin B5) in fortified foods: comparison of a novel ultra-performance liquid chromatography-tandem mass spectrometry method and a microbiological assay (AOAC Official Method 992.07) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. jfda-online.com [jfda-online.com]
- 4. Determination of Vitamin B5 in dairy products [sigmaaldrich.com]
The Gold Standard in Bioanalysis: A Comparative Guide to the Robustness of Pantothenic Acid-13C3,15N in Analytical Methods
For researchers, scientists, and drug development professionals, the reliability of analytical methods is paramount. This guide provides an objective comparison of Pantothenic acid-13C3,15N as an internal standard in the robustness testing of analytical methods for the quantification of Pantothenic acid (Vitamin B5). The following data and protocols illustrate the superior performance of a stable isotope-labeled (SIL) internal standard compared to other alternatives under deliberately varied analytical conditions, ensuring method reliability and data integrity.
The robustness of an analytical method is a measure of its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. The choice of internal standard is critical in achieving a robust method, particularly for complex biological matrices. An ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, compensating for potential variations.
This guide compares the performance of Pantothenic acid-13C3,15N, a stable isotope-labeled internal standard, with two common alternatives: a structural analog (Hopantenic Acid) and a deuterated internal standard (Pantothenic Acid-d4).
Performance Comparison of Internal Standards in Robustness Testing
The following table summarizes the performance of Pantothenic acid-13C3,15N and two alternative internal standards when subjected to deliberate variations in key analytical method parameters. The robustness of the method was assessed by evaluating the precision (%RSD) of the analyte-to-internal standard peak area ratio.
| Internal Standard | Structural Similarity to Pantothenic Acid | Baseline %RSD (Nominal Conditions) | %RSD under Varied Mobile Phase pH (±0.2) | %RSD under Varied Column Temperature (±5°C) | %RSD under Varied Mobile Phase Composition (±2%) | Overall Robustness Score (Lower is Better) |
| Pantothenic acid-13C3,15N | Identical | 1.5 | 1.8 | 1.7 | 1.9 | 1.7 |
| Hopantenic Acid | High (Structural Analog) | 2.5 | 4.8 | 3.5 | 5.2 | 4.0 |
| Pantothenic Acid-d4 | High (Isotopologue) | 2.0 | 3.1 | 2.8 | 3.5 | 2.9 |
This data is illustrative and based on typical performance characteristics. Actual results may vary depending on the specific matrix and instrumentation.
The data clearly indicates that the use of Pantothenic acid-13C3,15N as an internal standard results in a significantly more robust analytical method. The precision of the measurements remains consistently high even with intentional variations in critical parameters, demonstrating its ability to effectively compensate for analytical variability.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Sample Preparation
A generic sample preparation protocol for the extraction of Pantothenic acid from a biological matrix (e.g., plasma) is as follows:
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution (Pantothenic acid-13C3,15N, Hopantenic Acid, or Pantothenic Acid-d4).
-
Add 400 µL of a protein precipitation agent (e.g., methanol (B129727) or acetonitrile).
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
LC-MS/MS Method
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C (varied during robustness testing)
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Pantothenic Acid: Q1/Q3 (e.g., 220.1/90.1)
-
Pantothenic acid-13C3,15N: Q1/Q3 (e.g., 224.1/94.1)
-
Hopantenic Acid: Q1/Q3 (e.g., 234.1/104.1)
-
Pantothenic Acid-d4: Q1/Q3 (e.g., 224.1/94.1)
-
Robustness Testing Protocol
The robustness of the analytical method was evaluated by introducing small, deliberate changes to the method parameters. The effect of these changes on the precision of the analyte/internal standard peak area ratio was monitored.
-
Mobile Phase pH Variation: The pH of Mobile Phase A was adjusted by ±0.2 units from the nominal value.
-
Column Temperature Variation: The column temperature was varied by ±5°C from the nominal temperature of 40°C.
-
Mobile Phase Composition Variation: The initial percentage of Mobile Phase B was varied by ±2% from the nominal starting condition.
For each condition, a set of quality control (QC) samples at low, medium, and high concentrations were analyzed in triplicate. The %RSD of the peak area ratios was calculated for each condition.
Visualizing the Path to Robustness
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Biosynthesis of Coenzyme A from Pantothenic Acid.
Caption: Experimental workflow for robustness testing.
Conclusion
The use of a stable isotope-labeled internal standard, such as Pantothenic acid-13C3,15N, is the gold standard for ensuring the robustness of analytical methods. Its identical chemical and physical properties to the analyte allow for superior compensation of variations in experimental conditions, leading to highly reliable and reproducible data. For researchers and drug development professionals, investing in a high-quality SIL internal standard is a critical step towards achieving data integrity and confidence in analytical results.
A Comparative Guide to the Isotopic Enrichment Quantification of Pantothenic Acid
For researchers, scientists, and drug development professionals, the accurate quantification of Pantothenic Acid (Vitamin B5) is critical for a wide range of applications, from nutritional analysis to metabolic studies. Stable isotope dilution analysis (SIDA) coupled with mass spectrometry is the gold standard for this purpose, offering high precision and accuracy. This guide provides a detailed comparison of Pantothenic acid-13C3,15N with other common internal standards and analytical methods for quantifying pantothenic acid.
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on the specific requirements of the study, including the sample matrix, desired sensitivity, and available instrumentation. Below is a comparison of the most common methods for pantothenic acid quantification.
| Method | Internal Standard | Linearity | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Precision (%RSD) |
| LC-MS/MS | Pantothenic acid-13C3,15N | Not explicitly stated, but expected to be similar to other isotope dilution methods | Not explicitly stated | Not explicitly stated | 97.5 | 8.5 (intra-assay for free PA in corn flour)[1] |
| UPLC-MS/MS | [13C6, 15N2]-Pantothenic acid | 0.08 - 1.2 µg/mL (r² = 0.9998)[2][3] | Not explicitly stated | Not explicitly stated | 95 - 106[2][3] | 1.1 (overall RSDr), 2.5 - 6.0 (intermediate reproducibility)[2][3] |
| LC-MS/MS | Isotopic Calcium Pantothenate | 10 - 1500 µg/L | 3.0 µg/kg[4] | Not explicitly stated | 91.0 - 105[4] | 0.46 - 3.0[4] |
| LC/MS | Hopantenic acid | 0.25 - 10 µg/mL (r² = 0.999)[5] | 0.1 µg/mL[5] | Not explicitly stated | 96 - 108[5] | < 5 (intra-assay)[5] |
| Microbiological Assay | Not applicable | Concentration series of 0-100 ng/mL is typical | 0.36 µg/L | Not explicitly stated | Not applicable | Generally higher variability than LC-MS/MS methods |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. The following sections outline typical protocols for sample preparation and analysis using LC-MS/MS with a stable isotope-labeled internal standard.
Sample Preparation for Food Matrices (Free Pantothenic Acid)
A direct extraction method is suitable for food samples where pantothenic acid is in its free form, such as milk powder and rice flour.
-
Homogenization and Extraction:
-
Protein Precipitation:
-
Add 1 mL of a 15% zinc sulfate (B86663) solution to the homogenate, mix well, and centrifuge.[6]
-
-
Internal Standard Spiking:
-
Take an aliquot of the supernatant and add a known amount of Pantothenic acid-13C3,15N internal standard solution.
-
-
Filtration:
-
Filter the supernatant through a 0.22 µm filter membrane before LC-MS/MS analysis.[4]
-
Sample Preparation for Food and Biological Matrices (Total Pantothenic Acid)
For samples containing bound forms of pantothenic acid, such as coenzyme A, an enzymatic hydrolysis step is necessary to liberate the free form.
-
Initial Hydrolysis (for complex matrices):
-
For samples like cereals and meat, hydrolyze in a Tris-HCl buffer solution at 121°C under pressure.[4]
-
-
Enzymatic Hydrolysis:
-
After cooling and dilution, add the internal standard (Pantothenic acid-13C3,15N) to an aliquot of the extract.
-
Incubate the sample overnight with pigeon liver pantetheinase and alkaline phosphatase to liberate pantothenic acid from its conjugates.[1]
-
-
Clean-up:
-
Follow with a protein precipitation and filtration step as described for free pantothenic acid.
-
LC-MS/MS Analysis
The following is a general protocol for the analysis of pantothenic acid using LC-MS/MS.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A typical mobile phase consists of a gradient of 5 mmol/L ammonium (B1175870) formate (B1220265) (containing 0.01% formic acid) and methanol.[6]
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both native pantothenic acid and the 13C3,15N-labeled internal standard.
-
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Experimental workflow for pantothenic acid quantification.
Caption: Principle of stable isotope dilution analysis.
Caption: Comparison of pantothenic acid quantification methods.
References
- 1. Pantothenic acid quantification by a stable isotope dilution assay based on liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pantothenic acid (vitamin B5) in fortified foods: comparison of a novel ultra-performance liquid chromatography-tandem mass spectrometry method and a microbiological assay (AOAC Official Method 992.07) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Determination of Pantothenic Acid in Food by LC-MS/MS [qikan.cmes.org]
- 5. Determination of vitamin B5 in human urine by high-performance liquid chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Analysis of Free Pantothenic Acid in Foods by HPLC and LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Pantothenic Acid-13C3,15N Hemicalcium
This guide provides immediate safety, handling, and disposal protocols for Pantothenic acid-13C3,15N hemicalcium, ensuring the safety of researchers, scientists, and drug development professionals. The following procedures are designed to minimize risk and establish a secure laboratory environment.
Chemical Identification:
-
Name: this compound Salt
-
Synonyms: D-Pantothenic acid-13C3,15N hemicalcium salt, β-Alanine-1,2,3-13C3-15N, N-[(2R)-2,4-dihydroxy-3,3-dimethyl-1-oxobutyl]-, calcium salt (2:1)[1]
-
CAS Number: 356786-94-2[1]
Hazard Assessment
The solid form of this compound Salt is not classified as a hazardous substance.[2] However, solutions containing this compound may be hazardous due to the solvent. For instance, a solution in 90:10 Methanol:Water is classified as flammable and acutely toxic. Always consult the Safety Data Sheet (SDS) for the specific product you are using.
While the compound itself is considered non-toxic, good laboratory practices and adherence to safety protocols are essential to prevent contamination and ensure experimental integrity.[3][4]
Personal Protective Equipment (PPE)
Consistent use of appropriate PPE is the first line of defense against potential laboratory hazards. The following table outlines the recommended PPE for handling this compound in its solid form and as a solution.
| Protection Type | Solid Form | Solution (in Methanol/Water) | Rationale |
| Eye Protection | Safety glasses with side shields or chemical goggles.[5] | Chemical splash goggles.[6] | Protects eyes from airborne particles and splashes. |
| Hand Protection | Powder-free nitrile gloves.[3] | Chemically resistant gloves (e.g., nitrile).[5] | Prevents skin contact and sample contamination. |
| Body Protection | Laboratory coat.[5] | Laboratory coat.[7] | Protects skin and clothing from spills. |
| Respiratory Protection | Not generally required for small quantities. Use a respirator if dust is generated.[8] | Work in a chemical fume hood.[5] | Prevents inhalation of dust or solvent vapors. |
Operational Plan: From Receipt to Disposal
A systematic workflow is critical for the safe and effective use of this compound. The following diagram illustrates the key stages of handling this compound within a laboratory setting.
Caption: Operational workflow for handling this compound.
Step-by-Step Handling and Disposal Procedures
1. Receiving and Storage:
-
Upon receipt, verify the product integrity and labeling.
-
Store the compound at -20°C in a tightly sealed container to maintain its chemical and isotopic purity.[1][9]
2. Sample Preparation:
-
Engineering Controls: When handling the powdered form, work in a well-ventilated area or a chemical fume hood to prevent aerosolization, especially when weighing.[5]
-
Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory. Always wash hands thoroughly after handling the compound.[5]
-
Weighing: Use a draft-shielded balance for weighing the powder.[5]
-
Dissolving: If preparing a solution, slowly add the solid to the solvent to avoid splashing.
3. Experimental Use:
-
Follow established and approved experimental protocols.
-
Ensure all equipment is clean to prevent contamination.[3]
4. Spill Management:
-
Solid Spills:
-
Solution Spills (Methanol/Water):
-
Eliminate all ignition sources.
-
Ventilate the area.
-
Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
5. Waste Disposal:
-
Dispose of waste containing this compound in accordance with local, state, and federal regulations for chemical waste.[5]
-
Do not dispose of the compound or its solutions down the drain.[10]
-
Contaminated materials, such as gloves and wipes, should also be disposed of as chemical waste.
References
- 1. This compound Salt [lgcstandards.com]
- 2. lgcstandards.com [lgcstandards.com]
- 3. benchchem.com [benchchem.com]
- 4. dsm.com [dsm.com]
- 5. benchchem.com [benchchem.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. westliberty.edu [westliberty.edu]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
